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Tnppt

Cat. No.: B12735322
CAS No.: 76756-12-2
M. Wt: 473.4 g/mol
InChI Key: JKVAQNNEAGELID-LQKXLNEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tnppt, with the CAS number 76756-12-2 and the chemical formula C₁₇H₂₀N₃O₉PS, is a specialty chemical compound supplied for research purposes . This product is strictly labeled For Research Use Only (RUO) . RUO products are essential tools designed exclusively for laboratory research, such as basic scientific investigation, pharmaceutical research, and the development of new diagnostic assays . They are not intended for use in diagnostic procedures or any medical purpose, and are not to be used for personal, clinical, or therapeutic applications . Researchers are responsible for ensuring that the use of this product complies with all applicable laws and regulations. For detailed information on specific research applications, mechanism of action, or pharmacological properties, researchers are advised to consult specialized scientific literature and databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N3O9PS B12735322 Tnppt CAS No. 76756-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76756-12-2

Molecular Formula

C17H20N3O9PS

Molecular Weight

473.4 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy-[(4-nitrophenyl)methoxy]phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C17H20N3O9PS/c1-10-7-19(17(23)18-16(10)22)15-6-13(14(8-21)28-15)29-30(26,31)27-9-11-2-4-12(5-3-11)20(24)25/h2-5,7,13-15,21H,6,8-9H2,1H3,(H,26,31)(H,18,22,23)/t13-,14+,15+,30?/m0/s1

InChI Key

JKVAQNNEAGELID-LQKXLNEJSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=S)(O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)(O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Core Principle of TNP-ATP Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-binding proteins. Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety. In an aqueous environment, TNP-ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic and viscous environment of a protein's ATP-binding pocket, its fluorescence properties change dramatically. This phenomenon provides a robust and sensitive method for detecting and quantifying protein-ATP interactions, making it a cornerstone technique in academic research and drug discovery. This guide delves into the core principles of TNP-ATP fluorescence, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying processes.

The Fundamental Principle: Environmentally Sensitive Fluorescence

The core principle behind TNP-ATP fluorescence lies in the sensitivity of the TNP fluorophore to its local environment. The 2,4,6-trinitrophenyl group is attached to the ribose sugar of ATP.

In a polar aqueous solution, the excited state of the TNP moiety is stabilized, leading to non-radiative decay pathways and consequently, low fluorescence emission. When TNP-ATP is free in solution, it exhibits a characteristic weak fluorescence with an emission maximum at approximately 561 nm when excited at around 408 nm.

Upon binding to an ATP-binding site on a protein, the TNP group is transferred to a less polar, more viscous, and sterically constrained environment. This change in the microenvironment has two major effects on the fluorescence of TNP-ATP:

  • Fluorescence Enhancement: The non-polar environment within the protein's binding pocket reduces the quenching of the TNP fluorophore's excited state that occurs in water. This leads to a significant increase in the fluorescence quantum yield, resulting in a several-fold enhancement of the fluorescence intensity. The observed increase is typically in the range of 3- to 5-fold.

  • Blue Shift: The emission maximum of the TNP fluorophore undergoes a hypsochromic shift, also known as a blue shift, to shorter wavelengths. This shift, typically in the range of 5-20 nm, is also a consequence of the change in polarity of the environment.

These distinct spectral changes—increased intensity and a blue-shifted emission maximum—are the hallmarks of TNP-ATP binding to a protein and form the basis of its use in various biochemical and biophysical assays.

Data Presentation: Spectroscopic and Affinity Data

The following tables summarize key quantitative data related to the fluorescent properties of TNP-ATP and its interaction with various ATP-binding proteins.

Table 1: Spectroscopic Properties of TNP-ATP

PropertyFree in Aqueous Buffer (pH ~7.4)Bound to Protein
Excitation Maximum (λex) ~408 nm, ~470 nm~408 nm, ~470 nm
Emission Maximum (λem) ~561 nm~540 - 555 nm (Blue-shifted)
Fluorescence Intensity LowHigh (3- to 5-fold increase)
Quantum Yield LowSignificantly Higher

Table 2: Dissociation Constants (Kd) of TNP-ATP for Various Proteins

Protein ClassProteinOrganismKd (TNP-ATP) (µM)Reference
Kinase CheAEscherichia coli1.6[1]
HexokinaseYeast~0.1[2]
CASK (CaM-kinase domain)Human~1[3]
ATPase Na+/K+-ATPaseEel electroplax0.2 - 0.7[4]
Ca2+-ATPaseSarcoplasmic Reticulum~0.2[2]
Motor Protein Myosin S1Rabbit Skeletal Muscle~1[2]
Other PhoQ (catalytic domain)Salmonella enterica294[1]

Note: Kd values can vary depending on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

Determination of TNP-ATP Binding Affinity by Direct Titration

This protocol describes a standard method to determine the dissociation constant (Kd) of TNP-ATP for a target protein using a cuvette-based spectrofluorometer.

Materials:

  • Purified target protein of known concentration

  • TNP-ATP stock solution (e.g., 1 mM in water, protected from light)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Spectrofluorometer

  • Quartz cuvette

Methodology:

  • Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 408 nm and an emission scan range from 500 nm to 600 nm. Set the excitation and emission slit widths appropriately (e.g., 5 nm).

  • Blank Measurement: Add assay buffer to the cuvette and record the background fluorescence.

  • Protein Addition: Add a known concentration of the target protein to the cuvette (e.g., 1 µM final concentration).

  • TNP-ATP Titration: Make sequential additions of small aliquots of the TNP-ATP stock solution to the cuvette, allowing the solution to equilibrate for a few minutes after each addition.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity at the emission maximum (e.g., 540 nm) for dilution at each titration point.

    • Subtract the fluorescence of TNP-ATP in buffer alone at each concentration.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of TNP-ATP.

    • Fit the resulting saturation curve to a one-site binding model (or other appropriate models) to determine the Kd.

Competitive Inhibition Assay for Unlabeled Ligands

This protocol outlines a method to determine the binding affinity of a non-fluorescent ligand (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace TNP-ATP from the target protein.

Materials:

  • Purified target protein

  • TNP-ATP stock solution

  • Unlabeled ligand (competitor) stock solution

  • Assay buffer

  • Spectrofluorometer or microplate reader

Methodology:

  • Complex Formation: Prepare a solution containing the target protein and TNP-ATP at concentrations that result in a significant fluorescence signal (typically protein concentration > Kd of TNP-ATP, and TNP-ATP concentration ≈ Kd). Allow the complex to form by incubating for a sufficient time.

  • Competitor Titration: To a series of wells or cuvettes containing the pre-formed protein-TNP-ATP complex, add increasing concentrations of the unlabeled competitor.

  • Incubation: Incubate the samples to allow the binding equilibrium to be reached.

  • Fluorescence Measurement: Measure the fluorescence intensity at the emission maximum of the bound TNP-ATP (e.g., 540 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • The data will show a decrease in fluorescence as the competitor displaces TNP-ATP.

    • Fit the data to a competitive binding equation to determine the IC50 of the competitor.

    • The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the Kd of TNP-ATP and the concentration of TNP-ATP used in the assay.

Mandatory Visualization

Principle of TNP-ATP Fluorescence Change upon Protein Binding cluster_0 Free in Aqueous Solution cluster_1 Bound to Protein Free_TNP_ATP TNP-ATP Low Fluorescence (High Polarity) Emission1 Emission (~561 nm) Free_TNP_ATP:f0->Emission1 Protein ATP-Binding Protein Free_TNP_ATP->Protein Binding Excitation1 Excitation (408 nm) Excitation1->Free_TNP_ATP:f0 Bound_TNP_ATP TNP-ATP High Fluorescence (Low Polarity) Emission2 Emission (~540 nm) (Blue Shift) Bound_TNP_ATP:f0->Emission2 Excitation2 Excitation (408 nm) Excitation2->Bound_TNP_ATP:f0

Caption: Principle of TNP-ATP Fluorescence.

Experimental Workflow for TNP-ATP Binding Affinity Determination Start Start Prepare_Reagents Prepare Protein and TNP-ATP Solutions Start->Prepare_Reagents Setup_Instrument Set up Spectrofluorometer (λex=408 nm, λem scan 500-600 nm) Prepare_Reagents->Setup_Instrument Add_Protein Add Protein to Cuvette Setup_Instrument->Add_Protein Titrate_TNP_ATP Titrate with TNP-ATP Add_Protein->Titrate_TNP_ATP Measure_Fluorescence Measure Fluorescence After Each Addition Titrate_TNP_ATP->Measure_Fluorescence Data_Analysis Plot ΔF vs. [TNP-ATP] and Fit to Binding Model Measure_Fluorescence->Data_Analysis Determine_Kd Determine Kd Data_Analysis->Determine_Kd End End Determine_Kd->End

Caption: TNP-ATP Binding Assay Workflow.

Logical Relationship in a Competitive Inhibition Assay Protein_TNP_ATP Protein-TNP-ATP Complex (High Fluorescence) Inhibitor Unlabeled Inhibitor Protein_TNP_ATP->Inhibitor Addition of Inhibitor Protein_Inhibitor Protein-Inhibitor Complex (No Fluorescence) Inhibitor->Protein_Inhibitor Displacement Free_TNP_ATP Free TNP-ATP (Low Fluorescence) Protein_Inhibitor->Free_TNP_ATP Release

Caption: Competitive Inhibition Assay Logic.

Conclusion

TNP-ATP serves as a powerful and versatile tool for investigating the interactions between ATP and its binding proteins. The underlying principle of its fluorescence—a dramatic increase in intensity and a blue shift in emission upon binding—provides a straightforward and sensitive readout for these interactions. The experimental protocols detailed in this guide offer a starting point for researchers to quantify binding affinities and screen for inhibitors. By understanding the core principles and methodologies associated with TNP-ATP fluorescence, scientists and drug development professionals can effectively leverage this technique to advance their understanding of ATP-dependent processes and accelerate the discovery of novel therapeutics.

References

Technical Guide: The Mechanism of TNP-ATP Binding to ATPases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding mechanism of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) to ATPases. TNP-ATP, a fluorescent analog of ATP, is a critical tool for investigating the structure, function, and kinetics of ATP-binding proteins. Its utility stems from a significant change in its fluorescent properties upon binding, enabling detailed biochemical and biophysical characterization.

Core Binding Mechanism and Structural Insights

TNP-ATP interacts with ATP-binding proteins as a substitute for its parent nucleotide, often exhibiting a higher binding affinity.[1] The core of its mechanism as a fluorescent probe lies in the environmental sensitivity of the trinitrophenyl (TNP) moiety.

  • Fluorescence Enhancement: In aqueous solutions, TNP-ATP exhibits weak fluorescence.[1] Upon binding to an ATPase, the TNP group is typically transferred from the polar aqueous environment to a more hydrophobic, nonpolar pocket within the ATP-binding site.[2] This change in the microenvironment restricts the rotational freedom of the TNP group and shields it from solvent quenching, leading to a dramatic, several-fold enhancement in its fluorescence intensity.[1][3]

  • Spectral Shift: The binding event is also accompanied by a "blue shift," meaning the wavelength of maximal fluorescence emission moves to a shorter wavelength.[3] For example, when excited at 410 nm, TNP-ATP in water has an emission maximum at 561 nm, which can shift upon binding to a protein.[1] This blue shift, typically in the range of 0-15 nm, further confirms the movement of the fluorophore into a non-polar environment.[3]

  • Structural Basis of High Affinity: Crystallographic studies of Ca²⁺-ATPase have provided detailed structural insights into the high-affinity binding of TNP derivatives.[4][5] These studies revealed that the binding mode of TNP-ATP is distinctly different from that of natural ATP.[4][5] In the E2 state of Ca²⁺-ATPase, the TNP ring occupies the adenine binding pocket, stacking with hydrophobic residues like Phenylalanine 487.[4] The adenine ring, in turn, is sandwiched between two arginine side chains, an interaction that accounts for the significantly higher affinity of TNP-ATP compared to ATP for this enzyme.[4] This enhanced affinity, often 20 to 2,000 times higher than for ATP, is a common feature across many proteins.[3]

Quantitative Analysis of TNP-ATP Binding Affinity

The dissociation constant (Kd) is a critical parameter for quantifying the affinity of TNP-ATP for an ATPase. A lower Kd value signifies a tighter binding interaction. The significant fluorescence change upon binding makes TNP-ATP an excellent tool for determining these values through fluorescence titration experiments.

ATPase / Protein Ligand Dissociation Constant (Kd) Comments / Method Reference(s)
Ca²⁺-ATPase (SERCA) TNP-ATP0.1 - 0.2 µMHigher affinity in the E2 state.[4]
ATP~4 - 10 µMDetermined in the absence of Ca²⁺.[4]
Na⁺/K⁺-ATPase TNP-ATP0.04 - 0.09 µM (at 3°C)High-affinity site.[6]
TNP-ATP0.2 - 0.7 µM (at 21-25°C)High-affinity site.[6]
ATP1 µM (no ligands)Determined by displacement of TNP-ATP.[6]
ATP15 - 19 µM (with KCl)Determined by displacement of TNP-ATP.[6]
Bacterial Histidine Kinase (PhoQcat) TNP-ATP294 ± 33 µMDetermined by fluorescence titration.[7]
ATP412 ± 72 µMDetermined via competitive displacement assay.[7]
Bacterial Histidine Kinase (CheA) TNP-ATP1.9 µM[7]
Bacterial Histidine Kinase (EnvZ) TNP-ATP0.5 µM[7]
Heavy-chain Meromyosin TNP-ATPNot specifiedOne of the first proteins studied with TNP-ATP using absorbance.[3]
Selenophosphate Synthetase (SPS) TNP-ATPNot specifiedAffinity is >100x higher than for ATP.[3]

Experimental Protocols

The primary method for studying TNP-ATP binding is fluorescence spectroscopy. Below are detailed protocols for direct titration and competitive binding assays.

This protocol determines the dissociation constant (Kd) of TNP-ATP for an ATPase.

  • Materials & Reagents:

    • Purified ATPase of interest.

    • TNP-ATP stock solution (e.g., 6.4 mM).[8]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2).[8]

    • Spectrofluorometer with a cuvette holder (or a microplate reader).

    • Magnetic stirrer and stir bar for cuvette-based assays.

  • Cuvette-Based Protocol:

    • Instrument Setup: Set the spectrofluorometer's excitation wavelength to 409 or 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[8][9] Set slit widths appropriately (e.g., 5 nm for excitation, 5-20 nm for emission).[8][9]

    • Blank Measurement: Add assay buffer to the cuvette and record the baseline fluorescence.

    • TNP-ATP Control: Add a known concentration of TNP-ATP (e.g., final concentration of 5 µM) to the cuvette and record its fluorescence spectrum. The peak emission should be around 561 nm in an aqueous buffer.[3][8]

    • Titration: To a fresh cuvette containing a fixed concentration of the ATPase (e.g., 2.5 µM) in assay buffer, make sequential additions of TNP-ATP from a stock solution (e.g., final concentrations from 0 to 30 µM).[9]

    • Measurement: After each addition, allow the system to equilibrate (binding is often instantaneous) and record the fluorescence intensity at the new emission maximum (e.g., ~540 nm).[8][9] Correct each reading for dilution and for the fluorescence of TNP-ATP in the absence of the protein.[9]

  • Data Analysis:

    • Plot the corrected fluorescence intensity (F) against the concentration of TNP-ATP.

    • Fit the resulting saturation curve to a suitable binding model, such as the Hill equation: F = F_max * [TNP-ATP]^n / (Kd^n + [TNP-ATP]^n), where F_max is the maximum fluorescence, Kd is the dissociation constant, and n is the Hill coefficient.[9]

This protocol is used to determine the binding affinity (Kd or Ki) of a non-fluorescent ligand, such as natural ATP, by measuring its ability to displace bound TNP-ATP.

  • Setup:

    • Prepare a solution containing the ATPase and a concentration of TNP-ATP that results in significant binding (e.g., at or near its Kd value), leading to a high fluorescence signal.

    • Record the initial fluorescence of the ATPase-TNP-ATP complex.

  • Titration:

    • Add increasing concentrations of the non-fluorescent competitor (e.g., ATP) to the solution.

    • After each addition, allow the reaction to reach equilibrium and measure the decrease in fluorescence intensity as the competitor displaces the bound TNP-ATP.[1][7]

  • Data Analysis:

    • Plot the fraction of TNP-ATP bound versus the concentration of the competitor.

    • Fit the data to a competitive binding equation to determine the Kd (or Ki) for the unlabeled ligand.[7]

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the experimental workflow and the fundamental binding mechanism.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment (Titration) cluster_analysis 3. Data Analysis p1 Prepare Assay Buffer (e.g., Tris-HCl, KCl) p2 Prepare ATPase Stock p3 Prepare TNP-ATP Stock e1 Set up Spectrofluorometer (Ex: 410nm, Em: 500-600nm) p3->e1 e2 Add ATPase to Cuvette e1->e2 e3 Add Incremental Amounts of TNP-ATP e2->e3 e4 Record Fluorescence Intensity After Each Addition e3->e4 a1 Correct for Dilution & Background Fluorescence e4->a1 a2 Plot Fluorescence Intensity vs. [TNP-ATP] a1->a2 a3 Fit Data to Binding Isotherm (e.g., Hill Equation) a2->a3 a4 Calculate Kd a3->a4

Caption: Experimental workflow for a TNP-ATP direct binding assay.

binding_mechanism cluster_states Fluorescence States tnp TNP-ATP complex ATPase-TNP-ATP Complex tnp->complex Binding low_f Low Fluorescence (in solution) tnp->low_f atpase ATPase atpase->complex complex->tnp Displacement high_f High Fluorescence (bound state) complex->high_f atp ATP atp->complex

Caption: Mechanism of TNP-ATP binding and competitive displacement by ATP.

p_type_atpase_cycle e1 E1 (High Ca²⁺ affinity) e1_ca E1·2Ca²⁺ e1->e1_ca 2Ca²⁺ (cyto) e1p E1~P·2Ca²⁺ (Occluded) e1_ca->e1p ATP → ADP tnp_probe TNP-ATP Binding (Fluorescent Probe) e1_ca->tnp_probe Probes E1 state affinity e2p E2-P (Low Ca²⁺ affinity) e1p->e2p Conformational Change e2 E2 e2p->e2 2Ca²⁺ (lumen) e2->e1 Pi Release + H₂O e2->tnp_probe Probes E2 state affinity (High TNP-ATP affinity)

Caption: Probing P-type ATPase conformational states with TNP-ATP.

References

Spectroscopic Properties of Free vs. Protein-Bound TNP-ATP: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of ATP. It details the changes in these properties upon binding to proteins and outlines experimental protocols for utilizing TNP-ATP in research and drug development.

Introduction to TNP-ATP as a Spectroscopic Probe

TNP-ATP is a valuable tool in biochemistry and pharmacology for studying ATP-binding proteins. The trinitrophenyl (TNP) moiety conjugated to the ribose of ATP acts as a sensitive fluorescent reporter. In its free form in aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the often more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence properties change dramatically. This phenomenon, characterized by a significant enhancement in fluorescence intensity and a shift in the emission maximum to a shorter wavelength (a "blue shift"), forms the basis of its utility as a probe for protein-ligand interactions.[1][2] These spectral changes allow for the determination of binding affinities (dissociation constants, Kd), the screening of potential inhibitors, and the investigation of the kinetics of ATP-protein interactions.[1][3]

Spectroscopic Properties of Free TNP-ATP

Free TNP-ATP in an aqueous solution at neutral pH has distinct absorbance and fluorescence characteristics. The TNP group has two primary absorption maxima in the visible range, at approximately 408 nm and 470 nm.[1] The absorbance is sensitive to pH, increasing as the pH rises.[1] When excited at its absorption maximum (typically around 408-410 nm), free TNP-ATP displays a fluorescence emission maximum at approximately 561 nm.[1][4]

Table 1: Spectroscopic Properties of Free TNP-ATP

PropertyValueReference
Absorption Maxima (λmax)259 nm, 408 nm, 470 nmJena Bioscience
Molar Extinction Coefficient (ε) at λmax25.0 L mmol-1 cm-1 (at 259 nm)26.4 L mmol-1 cm-1 (at 408 nm)18.5 L mmol-1 cm-1 (at 470 nm)Jena Bioscience
Excitation Maximum (λex)408 nm / 470 nmJena Bioscience
Emission Maximum (λem)552-561 nmJena Bioscience,[1]

Spectroscopic Properties of Protein-Bound TNP-ATP

The binding of TNP-ATP to a protein's nucleotide-binding site induces significant changes in its spectroscopic properties. This is primarily due to the transition of the TNP moiety from the polar aqueous environment to a more nonpolar, hydrophobic microenvironment within the protein.

The most prominent changes observed are:

  • Fluorescence Enhancement: A several-fold increase in fluorescence intensity is a hallmark of TNP-ATP binding to a protein.[1][2] This is attributed to a decrease in the quenching of the TNP fluorophore's excited state by water molecules.

  • Blue Shift of Emission Maximum: The emission maximum of TNP-ATP typically shifts to shorter wavelengths (a blue shift) upon protein binding. This shift can range from a few nanometers to over 20 nm, depending on the specific protein and the hydrophobicity of its binding pocket.[1]

These changes are instrumental in quantifying the interaction between TNP-ATP and a protein. The magnitude of the fluorescence enhancement and the extent of the blue shift can provide qualitative information about the nature of the binding site.

Table 2: Spectroscopic Properties and Dissociation Constants of TNP-ATP Bound to Various Proteins

Protein ClassProteinOrganismKd (TNP-ATP)Kd (ATP)Fluorescence Change upon BindingEmission Max. (Bound)Reference
Kinases CheA (Histidine Kinase)E. coli< 0.01 µM~1 µMSignificant Enhancement & Blue ShiftNot Specified[1]
HexokinaseYeast~6x tighter than ATP-EnhancementNot Specified[1]
CASK (CaM-kinase)Human~1 µM-3- to 5-fold Enhancement & Blue Shift~540 nm[5]
PhoQ (Histidine Kinase)Salmonella enterica294 ± 33 µM412 ± 72 µM~4-fold Enhancement538 nm[6]
ATPases Ca2+-ATPaseSarcoplasmic Reticulum1.0 µM (Ki)2.4 µM (Km)Greatly EnhancedNot Specified[7]
Na+/K+-ATPaseEel electroplax0.04 - 0.09 µM1 µMEnhancedNot Specified[8]
Myosins Heavy MeromyosinRabbitNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Other MreBT. maritima3.69 µM~2 µMSaturation ObservedNot Specified[9]

Note: The fluorescence enhancement is often reported qualitatively. The dissociation constants can vary depending on experimental conditions such as temperature, pH, and buffer composition.

Experimental Protocols

General Protocol for Fluorescence Titration to Determine Binding Affinity (Kd)

This protocol describes a direct titration experiment to determine the dissociation constant (Kd) of TNP-ATP for a protein.

Materials:

  • Spectrofluorometer with temperature control

  • Quartz cuvette (low volume)

  • Protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

  • TNP-ATP stock solution of known concentration

  • The same buffer used for the protein solution

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 410 nm and the emission wavelength to scan a range that includes the expected free and bound emission maxima (e.g., 500-600 nm). Alternatively, set the emission wavelength to the expected maximum for the bound form (e.g., 540 nm) for single-point measurements.[5]

    • Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio.

    • Equilibrate the sample holder to the desired experimental temperature.

  • Sample Preparation:

    • Add a known volume of buffer to the cuvette to record a blank measurement.

    • Add a known concentration of the protein of interest to the cuvette. A typical starting concentration is in the low micromolar range. Allow the protein solution to equilibrate to the set temperature.

  • Titration:

    • Record the initial fluorescence of the protein solution.

    • Make successive small additions of the TNP-ATP stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence intensity or spectrum.

    • Continue the additions until the fluorescence signal no longer increases significantly, indicating saturation of the protein's binding sites.

  • Data Analysis:

    • Correct the fluorescence readings for dilution by multiplying the observed fluorescence by the dilution factor (Vtotal / Vinitial).

    • If necessary, correct for the inner filter effect, especially at higher concentrations of TNP-ATP.[4]

    • Plot the change in fluorescence intensity (ΔF = F - F0) as a function of the total TNP-ATP concentration.

    • Fit the resulting binding isotherm to a suitable binding equation (e.g., a single-site binding model) to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).

Protocol for a TNP-ATP Displacement Assay for Inhibitor Screening

This protocol is designed to screen for compounds that inhibit the binding of ATP to a protein by displacing TNP-ATP.

Materials:

  • Spectrofluorometer or microplate reader with fluorescence capabilities

  • Protein of interest

  • TNP-ATP

  • Library of potential inhibitor compounds

  • Appropriate buffer

Procedure:

  • Establish Assay Conditions:

    • Determine the optimal concentrations of protein and TNP-ATP that give a robust fluorescence signal and are sensitive to displacement. This is typically done by performing a titration as described in the previous protocol. A TNP-ATP concentration around the Kd value is often a good starting point.

  • Assay Execution (Microplate Format):

    • In the wells of a microplate, add the protein and TNP-ATP at their predetermined optimal concentrations.

    • Add the potential inhibitor compounds from the library to the wells at various concentrations. Include appropriate controls (no inhibitor, and a known inhibitor if available).

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • A decrease in fluorescence intensity compared to the no-inhibitor control indicates that the compound is displacing TNP-ATP from the protein's binding site.

    • The potency of the inhibitor can be quantified by determining the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal of the protein-TNP-ATP complex.

    • The dissociation constant of the inhibitor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of TNP-ATP is known.

Mandatory Visualizations

P2X Receptor Signaling Pathway

P2X receptors are ATP-gated ion channels. TNP-ATP can act as an antagonist for these receptors, blocking the downstream signaling cascade.

P2X_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor ATP Binding Site ATP->P2X_Receptor:port Binds & Activates TNP-ATP TNP-ATP TNP-ATP->P2X_Receptor:port Binds & Inhibits Ion_Influx Na+ / Ca2+ Influx P2X_Receptor->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: P2X Receptor signaling pathway and inhibition by TNP-ATP.

Experimental Workflow for Kinase Inhibitor Screening

This diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors using a TNP-ATP-based fluorescence assay.

Kinase_Inhibitor_Screening_Workflow cluster_assay_dev Assay Development cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Characterization Determine_Kd Determine Kd of TNP-ATP for Kinase Optimize_Assay Optimize Assay Conditions (Protein & TNP-ATP conc.) Determine_Kd->Optimize_Assay HTS Screen Compound Library (Displacement Assay) Optimize_Assay->HTS Identify_Hits Identify 'Hits' (Compounds causing fluorescence decrease) HTS->Identify_Hits Dose_Response Dose-Response Curves (Determine IC50) Identify_Hits->Dose_Response Calculate_Ki Calculate Ki (Cheng-Prusoff) Dose_Response->Calculate_Ki Orthogonal_Assays Orthogonal Assays (e.g., Kinase Activity Assay) Calculate_Ki->Orthogonal_Assays

Caption: Workflow for kinase inhibitor screening using TNP-ATP.

Conclusion

TNP-ATP is a powerful and versatile tool for studying ATP-binding proteins. Its environment-sensitive fluorescence provides a robust and convenient method for determining binding affinities and for screening potential inhibitors in a high-throughput format. Understanding the spectroscopic properties of both its free and protein-bound forms is crucial for the design and interpretation of experiments utilizing this valuable fluorescent probe. This guide provides the foundational knowledge and practical protocols to effectively employ TNP-ATP in research and drug discovery endeavors.

References

The Trinitrophenyl Group: A Luminous Key to Unlocking ATP's Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biochemical processes. Beyond its metabolic role, ATP is a critical signaling molecule, modulating the function of a diverse range of proteins, including kinases, ATPases, and ion channels. Understanding the intricate interactions between ATP and its protein targets is paramount for deciphering cellular signaling pathways and for the development of novel therapeutics. 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) has emerged as an indispensable tool in this endeavor. This fluorescent ATP analog, by virtue of its environmentally sensitive trinitrophenyl (TNP) group, provides a powerful spectroscopic window into the molecular mechanisms of ATP-binding proteins.

This technical guide provides a comprehensive overview of the role of the TNP group in TNP-ATP fluorescence and its application in studying ATP-mediated cellular processes. We will delve into the photophysical properties of TNP-ATP, present detailed experimental protocols for its use in various assays, and illustrate its application in elucidating complex signaling pathways.

The Core of Fluorescence: The Trinitrophenyl Group

The utility of TNP-ATP as a fluorescent probe is intrinsically linked to the photophysical properties of its trinitrophenyl moiety. The TNP group, a derivative of picric acid, is attached to the ribose sugar of the ATP molecule.[1] In an aqueous environment, TNP-ATP exhibits weak intrinsic fluorescence. However, upon binding to the ATP-binding pocket of a protein, the TNP group experiences a change in its local microenvironment, typically becoming more hydrophobic and sterically constrained. This environmental shift is the cornerstone of its function as a molecular reporter.

The fluorescence of the TNP group is highly sensitive to the polarity and viscosity of its surroundings.[1] When TNP-ATP transitions from a polar aqueous solution to the nonpolar environment of a protein's ATP-binding site, a significant enhancement of its fluorescence intensity is observed, often increasing by a factor of 3 to 5.[2] Concurrently, the emission maximum undergoes a hypsochromic shift, or "blue shift," to shorter wavelengths.[2][3] This phenomenon arises from the stabilization of the excited state of the TNP fluorophore in the nonpolar environment, leading to a higher quantum yield of fluorescence. These distinct spectral changes—an increase in intensity and a blue shift in emission—provide a robust and readily measurable signal for monitoring TNP-ATP binding to a protein of interest.

Quantitative Fluorescence Properties of TNP-ATP

The spectral characteristics of TNP-ATP are fundamental to its application in quantitative biochemical assays. The following tables summarize the key photophysical parameters of TNP-ATP in its free and protein-bound states.

ParameterFree TNP-ATP in Aqueous BufferProtein-Bound TNP-ATPReference
Excitation Maximum (λex) ~408 nm and ~470 nm~410 nm[1]
Emission Maximum (λem) ~561 nmBlue-shifted to ~540-550 nm[2][3]
Fluorescence Intensity Low3- to 5-fold increase[2]
ProteinDissociation Constant (Kd) of TNP-ATPReference
MyosinNot specified[1]
CheANot specified[3]
PhoQ catalytic domainNot specified[4]
Na+/K+-ATPase0.04 to 0.09 µM (at 3°C)[5]
P2X2/3 receptorsIC50 of 3 to 6 nM[6]
P2X1 receptorIC50 of 6 nM[7]
Tm-MreB3.69 µM[8]

Experimental Protocols

The unique fluorescent properties of TNP-ATP have been harnessed to develop a variety of assays to probe protein-ATP interactions. Below are detailed methodologies for key experiments.

Determination of Binding Affinity using Fluorescence Titration

This protocol describes a standard cuvette-based assay to determine the dissociation constant (Kd) of TNP-ATP for a target protein.

Materials:

  • Purified protein of interest

  • TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

Procedure:

  • Instrument Setup: Set the fluorometer's excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[2]

  • Blank Measurement: Add assay buffer to the cuvette and record the background fluorescence.

  • TNP-ATP Fluorescence: Add a known concentration of TNP-ATP (e.g., 1 µM) to the cuvette and record the fluorescence spectrum. The emission maximum should be around 561 nm.[2]

  • Titration: Sequentially add increasing concentrations of the purified protein to the cuvette containing TNP-ATP. After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • For each protein concentration, determine the fluorescence intensity at the new emission maximum (which will be blue-shifted).

    • Correct the fluorescence intensity values by subtracting the background fluorescence.

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the Kd.

Competition Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace TNP-ATP from the protein.

Materials:

  • Same as for the fluorescence titration assay

  • Non-fluorescent competitor ligand (e.g., ATP) stock solution

Procedure:

  • Complex Formation: Prepare a solution containing the protein of interest and TNP-ATP at concentrations that result in a significant fluorescence signal (typically with the protein concentration above the Kd of TNP-ATP).

  • Titration with Competitor: Add increasing concentrations of the competitor ligand (e.g., ATP) to the pre-formed protein-TNP-ATP complex.

  • Fluorescence Measurement: After each addition of the competitor, record the fluorescence intensity. The fluorescence will decrease as TNP-ATP is displaced from the protein.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 of the competitor.

    • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Visualizing Signaling Pathways with TNP-ATP

TNP-ATP has been instrumental in dissecting the mechanisms of various ATP-dependent signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of TNP-ATP in studying these pathways.

P2X Receptor Signaling

P2X receptors are ATP-gated ion channels involved in a wide range of physiological processes. TNP-ATP acts as a potent competitive antagonist of many P2X receptor subtypes, making it a valuable tool for their characterization.[6][7]

P2X_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Closed) ATP->P2X_Receptor Binds and Activates TNP_ATP TNP-ATP TNP_ATP->P2X_Receptor Competitively Inhibits P2X_Receptor_Open P2X Receptor (Open) P2X_Receptor->P2X_Receptor_Open Conformational Change Ion_Influx Ion Influx (Na+, Ca2+) P2X_Receptor_Open->Ion_Influx Channel Opening Cellular_Response Cellular Response Ion_Influx->Cellular_Response

P2X Receptor Antagonism by TNP-ATP

This diagram illustrates how TNP-ATP competitively inhibits the binding of ATP to P2X receptors, thereby preventing channel opening and subsequent ion influx. Researchers can use TNP-ATP to probe the structure of the ATP-binding pocket and to screen for novel P2X receptor modulators.

Protein Kinase Conformational Changes

Protein kinases play a central role in signal transduction by catalyzing the phosphorylation of target proteins. TNP-ATP can be used to study the conformational changes that kinases undergo upon ATP binding.[2][9]

Protein_Kinase_Conformational_Change cluster_states Kinase States Kinase_Inactive Inactive Kinase Kinase_Active Active Kinase Kinase_Inactive->Kinase_Active Conformational Change Fluorescence_Low Low Fluorescence Kinase_Active->Kinase_Inactive Dissociation Fluorescence_High High Fluorescence (Blue Shift) Substrate Substrate Kinase_Active->Substrate Binds TNP_ATP TNP-ATP TNP_ATP->Kinase_Inactive Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation

TNP-ATP as a Probe for Kinase Conformation

This workflow shows how the binding of TNP-ATP to an inactive kinase induces a conformational change to an active state, which is accompanied by an increase in fluorescence. This allows for the real-time monitoring of kinase activation and the screening of compounds that modulate this process.

P-type ATPase Catalytic Cycle

P-type ATPases are a family of ion pumps that utilize the energy from ATP hydrolysis to transport ions across cellular membranes. They undergo a series of conformational changes, known as the E1-E2 cycle. TNP-ATP can be used to probe the nucleotide-binding steps and associated conformational states of this cycle.[10][11]

ATPase_Cycle cluster_cycle P-type ATPase Catalytic Cycle E1 E1 (High-affinity for intracellular ion) E1_ATP E1-ATP E1->E1_ATP Binds ATP (or TNP-ATP) E1P E1~P E1_ATP->E1P Phosphorylation E2P E2-P (Low-affinity for intracellular ion) E1P->E2P Conformational Change E2 E2 (High-affinity for extracellular ion) E2P->E2 Ion release (out) Pi Pi E2P->Pi Hydrolysis E2->E1 Dephosphorylation + Ion binding (in) Ion_out Ion (out) TNP_ATP TNP-ATP TNP_ATP->E1 Probes this step Ion_in Ion (in) Ion_in->E1

Probing the ATPase Cycle with TNP-ATP

This diagram depicts the key conformational states of a P-type ATPase during its catalytic cycle. TNP-ATP can be used to study the initial ATP binding step to the E1 state and to characterize the nucleotide-binding pocket in different conformational intermediates.

Conclusion

The trinitrophenyl group endows TNP-ATP with remarkable fluorescent properties that have made it an invaluable tool for researchers studying ATP-binding proteins. Its sensitivity to the local environment provides a direct readout of ligand binding and associated conformational changes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the application of TNP-ATP in dissecting the complex roles of ATP in cellular signaling. As our understanding of the proteome continues to expand, the utility of TNP-ATP and other fluorescent nucleotide analogs will undoubtedly continue to illuminate the intricate molecular choreography that governs life at the cellular level.

References

TNP-ATP interaction with protein kinases and motor proteins.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Interaction of TNP-ATP with Protein Kinases and Motor Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction: TNP-ATP as a Fluorescent Probe

2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) is a fluorescent analog of Adenosine 5'-Triphosphate (ATP) that has become an invaluable tool for studying ATP-binding proteins.[1] Developed in 1973 by Hiratsuka and Uchida, TNP-ATP was initially synthesized to investigate the ATP binding site of the motor protein myosin.[1] Its utility has since expanded to a wide range of ATP-utilizing enzymes, including protein kinases and other motor proteins.[1][2]

The core advantage of TNP-ATP lies in its environmentally sensitive fluorescence. The trinitrophenyl (TNP) moiety is conjugated to the ribose ring of ATP, allowing the molecule to retain biological activity while gaining fluorescent properties.[1][2] In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic ATP-binding pocket of a protein, its fluorescence quantum yield increases significantly, often accompanied by a blue shift in the emission maximum.[2][3] This change in fluorescence provides a direct, real-time signal of the binding event, enabling the determination of binding affinities, kinetics, and the screening of competitive inhibitors.[3][4]

Spectroscopic Properties:

  • Excitation (λ_exc_): 408 nm and 470 nm[1][5]

  • Emission (λ_em_): ~561 nm in aqueous buffer, which blue-shifts (e.g., to ~540 nm) upon protein binding.[1][2][3]

This guide provides a technical overview of the application of TNP-ATP in studying protein kinases and motor proteins, including quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Interaction with Protein Kinases

Protein kinases, which catalyze the phosphorylation of substrate proteins, are a major class of drug targets.[6] Understanding their interaction with ATP is crucial for both basic research and inhibitor design.[7] TNP-ATP serves as an excellent probe for this purpose, as it mimics ATP in binding to the kinase active site.[3]

Upon binding to a protein kinase, TNP-ATP typically shows a 3- to 5-fold increase in fluorescence intensity and a discernible blue shift in its emission maximum.[3] This signal can be used in various assays to:

  • Determine the dissociation constant (K_d_) for TNP-ATP.

  • Characterize the binding of other nucleotides (like ATP or ADP) through competition assays.

  • Screen for and determine the potency of ATP-competitive inhibitors (Type I and Type II inhibitors).[3][6]

Quantitative Data: TNP-ATP Binding to Protein Kinases

The following table summarizes dissociation constants (K_d_) for TNP-ATP and, where available, ATP with various protein kinases. Note that TNP-ATP often binds with a significantly higher affinity (lower K_d_) than ATP itself, a critical consideration when interpreting results.[2][8]

Protein Kinase FamilyProteinOrganism/SourceK_d_ (TNP-ATP)K_d_ (ATP)Technique(s) UsedReference(s)
Histidine KinaseCheA (Site 1)E. coli1.1 µM130 µMFluorescence, ITC[2]
Histidine KinaseCheA (Site 2)E. coli0.05 µM130 µMFluorescence, ITC[2]
Tyrosine KinaseEpidermal Growth Factor Receptor (EGFR)Human0.01 µM~1 µMFluorescence[2]
GHMP KinaseMevalonate Diphosphate Decarboxylase (MDD)Human0.16 µM23 µMFluorescence[2]
Cyclin-Dependent KinaseCDKA;1Zea mays7.0 µMNot ReportedFluorescence[9]
PseudokinaseCASK (CaM-kinase domain)Human~1 µMNot ReportedFluorescence[3][9]
Experimental Protocol: Kinase-TNP-ATP Fluorescence Binding Assay

This protocol describes a standard method for determining the binding affinity of TNP-ATP to a protein kinase using a cuvette-based spectrofluorometer.[3]

Materials:

  • Purified protein kinase of interest

  • TNP-ATP stock solution (e.g., 1-10 mM in water)[5]

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.0)

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • Standard quartz cuvette and magnetic stir bar

Procedure:

  • Instrument Setup: Set the spectrofluorometer excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm. Set the temperature to 25°C.[3][4]

  • Blank Measurement: Add Assay Buffer to the cuvette. Record the fluorescence spectrum. This is the buffer blank.

  • TNP-ATP Spectrum: Add TNP-ATP to the cuvette to a final concentration of 1 µM. Record the emission spectrum. The peak should be at approximately 561 nm.[2][3]

  • Titration:

    • To a fresh cuvette, add the purified kinase to a final concentration of 1 µM in Assay Buffer.

    • Add TNP-ATP to a final concentration of 1 µM.

    • Immediately begin recording the emission spectrum. Binding is typically instantaneous.[3] A significant increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to ~540 nm) indicates binding.

  • Saturation Binding Experiment (to determine K_d_):

    • Prepare a series of solutions in cuvettes with a fixed concentration of the kinase (e.g., 1 µM).

    • Titrate with increasing concentrations of TNP-ATP (e.g., 0-10 µM).

    • Record the fluorescence intensity at the new emission maximum (e.g., 540 nm) for each TNP-ATP concentration.

    • Correct for background fluorescence by subtracting the fluorescence of identical TNP-ATP concentrations in buffer without the protein.[3]

  • Data Analysis: Plot the corrected fluorescence intensity against the TNP-ATP concentration. Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding hyperbola or the Hill equation) to calculate the dissociation constant (K_d_).[10]

  • Competition Assay (Optional): To confirm specificity, add a high concentration of ATP (e.g., 500 µM) to the kinase-TNP-ATP complex. A reversal of the fluorescence signal towards the unbound state confirms that TNP-ATP binds to the ATP pocket.[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.0) D Set up Spectrofluorometer (Excitation: 410 nm, Emission: 500-600 nm) A->D B Prepare TNP-ATP Stock Solution F Titrate with TNP-ATP (Increasing Concentrations) B->F C Prepare Purified Kinase Solution E Measure Background Fluorescence (Buffer + Kinase) C->E D->E E->F G Record Fluorescence Intensity at each concentration F->G H Correct for Inner Filter Effect and Background Fluorescence G->H I Plot Fluorescence Change vs. [TNP-ATP] H->I J Fit Data to Binding Model (e.g., Hyperbola) I->J K Determine Dissociation Constant (Kd) J->K

Caption: Experimental workflow for determining kinase-TNP-ATP binding affinity.

G Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ext_Signal->Receptor Adaptor Adaptor Protein Receptor->Adaptor GEF Ras-GEF Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras MAPKKK MAP Kinase Kinase Kinase (e.g., Raf) Ras->MAPKKK MAPKK MAP Kinase Kinase (e.g., MEK) MAPKKK->MAPKK P MAPK MAP Kinase (e.g., ERK) MAPKK->MAPK P Transcription_Factor Transcription Factor MAPK->Transcription_Factor P Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response ATP1 ATP ATP1->MAPKKK ATP2 ATP ATP2->MAPKK ATP3 ATP ATP3->MAPK

Caption: A generic MAP Kinase signaling cascade illustrating points of ATP binding.

Interaction with Motor Proteins

Motor proteins are enzymes that convert chemical energy from ATP hydrolysis into mechanical work, driving processes like muscle contraction and intracellular transport.[11] Key families include myosins (which move along actin filaments) and kinesins (which move along microtubules).[11][12] The mechanochemical cycle of these proteins involves discrete steps of ATP binding, hydrolysis, phosphate release, and ADP release, each coupled to a conformational change.[12][13]

TNP-ATP is used to dissect these cycles by acting as a stable ATP analog. Its binding can trap the motor in an ATP-bound state, and the associated fluorescence signal allows for kinetic analysis of the binding step itself, often using stopped-flow techniques for rapid processes.

Quantitative Data: TNP-ATP Interaction with Motor Proteins

The table below provides binding data for TNP-ATP with representative motor proteins.

Motor Protein FamilyProteinOrganism/SourceK_d_ (TNP-ATP)Technique(s) UsedReference(s)
MyosinMyosin II Subfragment 1 (S1)Rabbit Skeletal Muscle0.1 µMFluorescence, Absorbance[2]
KinesinKinesin Heavy ChainBovine BrainNot ReportedNot Reported
ATPaseNa+/K+-ATPaseNot Specified0.19 µM (in presence of K+)Fluorescence[14]
ATPaseF1-ATPaseMitochondrialNot ReportedNot Reported[5]
Experimental Protocol: Stopped-Flow Kinetic Analysis of TNP-ATP Binding

This protocol outlines the use of a stopped-flow instrument to measure the pre-steady-state kinetics of TNP-ATP binding to a motor protein.

Materials:

  • Purified motor protein (e.g., Myosin S1)

  • TNP-ATP solution

  • Assay Buffer (specific to the motor protein, e.g., containing KCl and MgCl_2_ for myosin)

  • Stopped-flow spectrofluorometer

Procedure:

  • Instrument Setup: Configure the stopped-flow instrument for fluorescence detection. Set the excitation wavelength to 410 nm and use a cutoff filter (e.g., >515 nm) for emission.

  • Loading Syringes: Load one syringe with the motor protein solution (e.g., 2 µM Myosin S1) and the other syringe with a range of TNP-ATP concentrations (e.g., 5-50 µM).

  • Rapid Mixing: The instrument will rapidly mix the contents of the two syringes. The binding event begins upon mixing.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time (typically milliseconds). The resulting curve represents the kinetics of TNP-ATP binding.

  • Data Analysis:

    • Fit the fluorescence transient (trace) to a single or double exponential function to obtain the observed rate constant(s) (k_obs_).

    • Repeat the experiment with varying concentrations of TNP-ATP.

    • Plot the k_obs_ values against the TNP-ATP concentration.

    • The slope of this line gives the second-order rate constant for association (k_on_), and the y-intercept gives the first-order rate constant for dissociation (k_off_). The K_d_ can be calculated as k_off_ / k_on_.

G M Motor M_ATP Motor-ATP M->M_ATP M->M_ATP ATP label_node4 ADP Release M_ADP_Pi Motor-ADP-Pi M_ATP->M_ADP_Pi M_ATP->M_ADP_Pi H2O label_node1 ATP Binding M_ADP Motor-ADP M_ADP_Pi->M_ADP M_ADP_Pi->M_ADP Pi label_node2 ATP Hydrolysis M_ADP->M M_ADP->M ADP label_node3 Pi Release (Power Stroke)

Caption: Generalized mechanochemical cycle for a motor protein.

Considerations and Best Practices

While TNP-ATP is a powerful tool, researchers must be aware of its limitations to avoid misinterpretation of data.[2][8]

  • Higher Affinity: The TNP moiety can introduce additional interactions with the protein, often resulting in a much higher binding affinity for TNP-ATP than for natural ATP.[2] Therefore, K_d_ values obtained with TNP-ATP are not direct measures of the K_d_ for ATP. Competition assays are essential to relate the findings back to the natural nucleotide.[4]

  • Inner Filter Effect: At concentrations exceeding ~1 µM, TNP-ATP can absorb the light it emits, leading to a non-linear relationship between concentration and fluorescence.[1] Experiments should ideally be conducted below this concentration, or data must be corrected for this effect.

  • Environmental Sensitivity: The fluorescence of TNP-ATP is sensitive to pH, polarity, and viscosity.[2] It is crucial to maintain consistent buffer conditions throughout an experiment.

Conclusion

TNP-ATP remains a cornerstone reagent for the study of ATP-binding proteins. Its environmentally sensitive fluorescence provides a robust and adaptable method for characterizing the interactions of protein kinases and motor proteins with their nucleotide substrates. By providing quantitative binding data, enabling high-throughput screening of inhibitors, and allowing for detailed kinetic analysis of reaction cycles, TNP-ATP continues to be of high value to researchers in basic science and drug development. Proper experimental design and a clear understanding of its properties are paramount to generating accurate and meaningful data.

References

The Influence of Solvent Polarity on TNP-ATP Emission Spectra: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-binding proteins. Its utility stems from the sensitivity of its fluorescence emission to the polarity of its local environment. When TNP-ATP transitions from an aqueous solution to a less polar environment, such as the nucleotide-binding site of a protein, its fluorescence properties exhibit significant changes. This solvatochromic effect, characterized by a blue shift in the emission maximum and an enhancement of the fluorescence quantum yield, provides a powerful spectroscopic signal for monitoring protein-ligand interactions. This technical guide provides an in-depth analysis of how solvent polarity affects the emission spectra of TNP-ATP, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

The fluorescence of TNP-ATP is quenched in polar solvents like water, resulting in a low quantum yield. However, in nonpolar environments, this quenching is alleviated, leading to a significant increase in fluorescence intensity. This phenomenon is attributed to the "solvation effect," where polar solvent molecules stabilize the excited state of the TNP-ATP molecule, leading to non-radiative decay pathways. In contrast, nonpolar solvents do not stabilize the excited state to the same extent, favoring radiative decay in the form of fluorescence.

The Solvatochromic Effect on TNP-ATP Fluorescence

The emission spectrum of TNP-ATP is highly sensitive to the polarity of the surrounding solvent. As the solvent polarity decreases, two primary changes are observed:

  • Blue Shift of the Emission Maximum (λem): The peak of the fluorescence emission spectrum shifts to shorter wavelengths.

  • Increase in Fluorescence Intensity: The quantum yield of fluorescence increases, resulting in a brighter signal.

This relationship is clearly demonstrated by comparing the emission of TNP-ATP in water, a highly polar solvent, with its emission in less polar organic solvents. In water, TNP-ATP has an emission maximum of approximately 561 nm.[1][2] In the less polar solvent N,N-dimethylformamide, the emission maximum is blue-shifted to 533 nm.[1] A similar blue shift and an increase in fluorescence intensity are observed in other organic solvents like ethanol and glycerol.

This solvatochromic behavior is the foundation for using TNP-ATP as a probe for ATP binding to proteins. The ATP-binding pocket of a protein is typically more hydrophobic (less polar) than the aqueous buffer. Consequently, when TNP-ATP binds to a protein, it experiences a decrease in the polarity of its microenvironment, leading to a detectable blue shift and an increase in fluorescence intensity.

Quantitative Analysis of TNP-ATP Emission in Various Solvents

The following table summarizes the fluorescence properties of TNP-ATP in different solvents, illustrating the impact of solvent polarity on its emission maximum. While a comprehensive dataset including quantum yields and lifetimes across a wide range of solvents is best found in the seminal work by Hiratsuka (1982), the following provides key data points from available sources.

SolventDielectric Constant (ε) at 20°CEmission Maximum (λem) (nm)
Water80.1561[1][2]
N,N-Dimethylformamide36.7533[1]

Note: A more comprehensive table with quantum yields and fluorescence lifetimes is detailed in Hiratsuka, T. (1982). Biological activities and spectroscopic properties of chromophoric and fluorescent analogs of adenine nucleoside and nucleotides, 2',3'-O-(2,4,6-trinitrocyclohexadienylidene) adenosine derivatives. Biochim Biophys Acta, 719(3), 509-17.

Experimental Protocol for Measuring TNP-ATP Emission Spectra

The following is a generalized protocol for measuring the fluorescence emission spectra of TNP-ATP in different solvents.

1. Materials and Reagents:

  • TNP-ATP stock solution (typically in a buffered aqueous solution, e.g., Tris-HCl)

  • A range of high-purity solvents with varying polarities (e.g., water, ethanol, dioxane, N,N-dimethylformamide)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer cuvettes (quartz for UV-Vis measurements, fluorescence-grade for emission measurements)

2. Instrumentation:

  • Spectrofluorometer with excitation and emission monochromators

  • UV-Vis spectrophotometer for determining TNP-ATP concentration

3. Procedure:

  • Preparation of TNP-ATP Solutions:

    • Thaw the TNP-ATP stock solution on ice, protected from light.

    • Prepare a series of dilutions of TNP-ATP in the desired solvents. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

    • For mixed solvent systems (e.g., dioxane-water mixtures), prepare the solvent mixtures first and then add the TNP-ATP.

  • UV-Vis Absorbance Measurement:

    • Measure the absorbance spectrum of each TNP-ATP solution using a UV-Vis spectrophotometer.

    • The concentration of TNP-ATP can be determined using its molar extinction coefficient at its absorption maximum (around 408 nm or 470 nm).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of TNP-ATP (typically 408 nm or 410 nm).

    • Set the emission scan range to an appropriate window to capture the full emission spectrum (e.g., 450 nm to 700 nm).

    • Record the fluorescence emission spectrum for each TNP-ATP solution.

    • Record a blank spectrum for each solvent and subtract it from the corresponding sample spectrum to correct for background fluorescence.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λem) for each spectrum.

    • If measuring quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical conditions. The quantum yield of TNP-ATP can then be calculated using the comparative method.

    • If measuring fluorescence lifetime, a time-resolved fluorometer is required.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

G cluster_0 TNP-ATP in Different Solvent Environments High Polarity Solvent (e.g., Water) High Polarity Solvent (e.g., Water) Stabilized Excited State Stabilized Excited State High Polarity Solvent (e.g., Water)->Stabilized Excited State Low Polarity Solvent (e.g., Protein Binding Pocket) Low Polarity Solvent (e.g., Protein Binding Pocket) Less Stabilized Excited State Less Stabilized Excited State Low Polarity Solvent (e.g., Protein Binding Pocket)->Less Stabilized Excited State Non-Radiative Decay (Quenching) Non-Radiative Decay (Quenching) Stabilized Excited State->Non-Radiative Decay (Quenching) Radiative Decay (Fluorescence) Radiative Decay (Fluorescence) Less Stabilized Excited State->Radiative Decay (Fluorescence) Low Fluorescence Intensity\n(Red-Shifted λem) Low Fluorescence Intensity (Red-Shifted λem) Non-Radiative Decay (Quenching)->Low Fluorescence Intensity\n(Red-Shifted λem) High Fluorescence Intensity\n(Blue-Shifted λem) High Fluorescence Intensity (Blue-Shifted λem) Radiative Decay (Fluorescence)->High Fluorescence Intensity\n(Blue-Shifted λem)

Caption: The effect of solvent polarity on the excited state and fluorescence of TNP-ATP.

G Start Start Prepare TNP-ATP solutions in various solvents Prepare TNP-ATP solutions in various solvents Start->Prepare TNP-ATP solutions in various solvents Measure UV-Vis absorbance to confirm concentration Measure UV-Vis absorbance to confirm concentration Prepare TNP-ATP solutions in various solvents->Measure UV-Vis absorbance to confirm concentration Set up spectrofluorometer (Excitation λ = 410 nm) Set up spectrofluorometer (Excitation λ = 410 nm) Measure UV-Vis absorbance to confirm concentration->Set up spectrofluorometer (Excitation λ = 410 nm) Record fluorescence emission spectra (450-700 nm) Record fluorescence emission spectra (450-700 nm) Set up spectrofluorometer (Excitation λ = 410 nm)->Record fluorescence emission spectra (450-700 nm) Subtract solvent blank Subtract solvent blank Record fluorescence emission spectra (450-700 nm)->Subtract solvent blank Analyze data: Determine λem, Quantum Yield, Lifetime Analyze data: Determine λem, Quantum Yield, Lifetime Subtract solvent blank->Analyze data: Determine λem, Quantum Yield, Lifetime End End Analyze data: Determine λem, Quantum Yield, Lifetime->End

Caption: Experimental workflow for measuring TNP-ATP fluorescence emission spectra.

Conclusion

The pronounced solvatochromic properties of TNP-ATP make it an exceptional probe for investigating ATP-protein interactions. The predictable blue shift and fluorescence enhancement upon binding to the relatively nonpolar active site of a protein provide a robust and readily measurable signal. For researchers in drug development, this allows for high-throughput screening of compounds that may compete with ATP for binding, offering a direct method to identify potential inhibitors. A thorough understanding of the fundamental principles governing the effect of solvent polarity on TNP-ATP's emission spectrum is crucial for the accurate design and interpretation of such assays.

References

The Fluorescent Probe TNP-ATP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of adenosine 5'-triphosphate (ATP). It is intended for researchers, scientists, and drug development professionals who utilize ATP-binding proteins as targets of interest. This document details the core biochemical and photophysical characteristics of TNP-ATP, presents quantitative binding data for various protein classes, and offers detailed protocols for its application in common experimental assays. Furthermore, this guide illustrates key concepts and methodologies through diagrams generated using the DOT language.

Introduction to TNP-ATP

TNP-ATP is an indispensable tool in the study of ATP-binding proteins, a vast and functionally diverse group of molecules including kinases, ATPases, and motor proteins. By virtue of the trinitrophenyl (TNP) group conjugated to the ribose moiety of ATP, this analog possesses intrinsic fluorescence, which is exquisitely sensitive to its local environment.[1] In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the often hydrophobic environment of an ATP-binding pocket within a protein, a significant enhancement in its fluorescence quantum yield and a shift in its emission spectrum are typically observed.[2] This property allows for the real-time, quantitative analysis of protein-nucleotide interactions.

The key advantages of using TNP-ATP include:

  • Direct Measurement: It allows for the direct detection of binding events without the need for radioisotopes or coupled enzymatic assays.

  • High Affinity: TNP-ATP often binds to ATP-binding sites with an affinity that is comparable to or even higher than that of ATP itself, making it a potent probe.[1]

  • Versatility: It can be employed in a range of biophysical assays, including fluorescence titration, stopped-flow kinetics, and fluorescence resonance energy transfer (FRET) experiments.

This guide will delve into the practical aspects of using TNP-ATP, providing the necessary data and protocols to effectively integrate this powerful tool into research and development workflows.

Core Characteristics of TNP-ATP

The utility of TNP-ATP as an ATP analog is rooted in its distinct photophysical and biochemical properties.

Photophysical Properties

The TNP fluorophore is the source of the molecule's spectral characteristics. A key feature is the significant change in fluorescence upon moving from a polar aqueous environment to a nonpolar environment, such as the nucleotide-binding site of a protein.[2]

PropertyValue (in aqueous buffer)Value (Bound to Protein)
Excitation Maxima (λex) ~408 nm and ~470 nm~410 nm
Emission Maximum (λem) ~561 nmBlue-shifted to ~535-550 nm
Fluorescence WeakSignificantly Enhanced (3 to 7-fold increase is common)

Table 1: Spectroscopic properties of TNP-ATP. The exact values for the bound state can vary depending on the specific protein and local environment.[1][3]

The principle of fluorescence enhancement is a cornerstone of TNP-ATP-based assays.

G Principle of TNP-ATP Fluorescence Enhancement cluster_0 Aqueous Environment cluster_1 Protein Binding Pocket Free TNP-ATP Free TNP-ATP Weak_Fluorescence Weak Fluorescence (High Polarity) Free TNP-ATP->Weak_Fluorescence Excitation (410 nm) Protein Protein Free TNP-ATP->Protein Binding Bound TNP-ATP Bound TNP-ATP Enhanced_Fluorescence Enhanced Fluorescence (Low Polarity) Bound TNP-ATP->Enhanced_Fluorescence Excitation (410 nm) G start Start prepare_reagents Prepare Protein and TNP-ATP Solutions start->prepare_reagents instrument_setup Set up Fluorometer (λex=410nm, λem=scan) prepare_reagents->instrument_setup titration_loop Titrate Protein with Increasing [TNP-ATP] instrument_setup->titration_loop measure_fluorescence Measure Fluorescence Intensity titration_loop->measure_fluorescence For each concentration data_correction Correct for Background Fluorescence measure_fluorescence->data_correction plot_data Plot ΔF vs. [TNP-ATP] data_correction->plot_data fit_curve Fit Data to Binding Isotherm (e.g., one-site binding model) plot_data->fit_curve determine_kd Determine Kd fit_curve->determine_kd end End determine_kd->end G TNP-ATP as an Antagonist of P2X Receptor Signaling cluster_0 Agonist Pathway cluster_1 Antagonist Pathway ATP ATP P2X_Receptor_Closed P2X Receptor (Closed) ATP->P2X_Receptor_Closed Binds P2X_Receptor_Open P2X Receptor (Open) P2X_Receptor_Closed->P2X_Receptor_Open Conformational Change P2X_Receptor_Blocked P2X Receptor (Blocked) P2X_Receptor_Closed->P2X_Receptor_Blocked No Conformational Change Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor_Open->Ion_Influx Cellular_Response Cellular Response (e.g., Depolarization) Ion_Influx->Cellular_Response TNP_ATP TNP_ATP TNP_ATP->P2X_Receptor_Closed Competitively Binds No_Response No Cellular Response P2X_Receptor_Blocked->No_Response

References

Methodological & Application

Application Notes and Protocols for Determining ATP Binding Affinity Using TNP-ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine 5'-triphosphate (ATP) that serves as a powerful tool for characterizing the interaction between ATP and its binding proteins.[1][2] In its unbound state in aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the ATP binding pocket of a protein, its fluorescence intensity increases significantly, often accompanied by a blue shift in its emission maximum.[3][4] This property allows for the sensitive and continuous monitoring of ATP binding events, making it an invaluable reagent in biochemistry and drug discovery for determining binding affinities, studying enzyme kinetics, and screening for inhibitors.

This document provides detailed application notes and protocols for utilizing TNP-ATP to determine the binding affinity of ATP to target proteins.

Principle of the Assay

The TNP-ATP binding assay is based on the principle of fluorescence enhancement upon ligand binding. The trinitrophenyl group of TNP-ATP is sensitive to its microenvironment. When TNP-ATP is in a polar, aqueous environment, its fluorescence is quenched. Upon binding to the often more hydrophobic and constrained environment of an ATP-binding site on a protein, the quenching is relieved, leading to a significant increase in fluorescence quantum yield.[3][4] The magnitude of this fluorescence increase is proportional to the concentration of the protein-TNP-ATP complex. By titrating a fixed concentration of TNP-ATP with increasing concentrations of a protein, or vice versa, a saturation binding curve can be generated, from which the dissociation constant (Kd) can be determined.

Applications

  • Determination of ATP Binding Affinity (Kd): Quantifying the strength of the interaction between a protein and ATP.

  • Stoichiometry of Binding: Determining the number of ATP binding sites on a protein.[1]

  • Competitive Binding Assays: Determining the binding affinity of non-fluorescent ligands (e.g., ATP, ADP, or inhibitors) by their ability to displace TNP-ATP.[1][4][5]

  • High-Throughput Screening (HTS): Screening compound libraries for inhibitors of ATP binding.[3]

  • Studying Enzyme Kinetics: Investigating the kinetics of ATP-dependent enzymes.

  • Probing Conformational Changes: Monitoring changes in the protein's conformation upon ATP binding.[1]

Data Presentation: Binding Affinities of ATP and TNP-ATP to Various Proteins

The binding affinity of TNP-ATP is often significantly higher (20 to 2000-fold) than that of ATP for the same protein.[2] This is an important consideration when interpreting results and designing experiments. Below is a summary of dissociation constants (Kd) for ATP and TNP-ATP for several proteins.

ProteinOrganismKd (ATP) (µM)Kd (TNP-ATP) (µM)Fold Difference (ATP/TNP-ATP)Measurement Technique(s)
CheA (Histidine Kinase)Escherichia coli1500.07~2143Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC)
Ca2+-ATPaseRabbit2.80.0835Fluorescence Spectroscopy
Na+/K+-ATPaseEel10.04 - 0.09~11-25Fluorescence Titration, [3H]TNP-ATP Binding
Selenophosphate Synthetase (SPS)Aquifex aeolicus2502.2~114Fluorescence Spectroscopy
Pyruvate Carboxylase (PC)Rhizobium etli1101.8~61Fluorescence Spectroscopy
PhoQ (Histidine Kinase)Salmonella enterica~412~294~1.4Fluorescence Spectroscopy

Note: Kd values can vary depending on experimental conditions such as buffer composition, pH, temperature, and the presence of divalent cations.

Experimental Protocols

Protocol 1: Direct Titration to Determine TNP-ATP Binding Affinity

This protocol describes the determination of the dissociation constant (Kd) of TNP-ATP for a target protein by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP.

Materials:

  • Purified target protein of known concentration

  • TNP-ATP stock solution (e.g., 1 mM in double-distilled H2O, pH 7.0)[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2)[3][6]

  • Spectrofluorometer with temperature control

  • Quartz cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 409 nm or 410 nm.[4][6]

    • Set the emission wavelength to scan from 500 nm to 600 nm to determine the peak emission, or set a fixed emission wavelength at the maximum (typically around 540 nm).[4][6]

    • Set the excitation and emission slit widths (e.g., 5 nm for excitation and 20 nm for emission).[6]

    • Equilibrate the sample holder to the desired temperature (e.g., 25°C).[6]

  • Sample Preparation:

    • Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 2.5 µM).[6] The optimal protein concentration should be in the range of the expected Kd.

    • Prepare a series of TNP-ATP dilutions in the assay buffer. The final concentrations should span a range from well below to well above the expected Kd (e.g., 0-30 µM).[6]

  • Measurement:

    • To a cuvette, add the protein solution.

    • Make successive additions of the TNP-ATP stock solution to the cuvette, mixing thoroughly after each addition.

    • Allow the reaction to equilibrate (typically a few minutes).

    • Record the fluorescence intensity after each addition.

    • As a control, perform a parallel titration of TNP-ATP into the assay buffer without the protein to correct for the background fluorescence of unbound TNP-ATP.[6]

  • Data Analysis:

    • Subtract the background fluorescence of TNP-ATP in buffer from the fluorescence measured in the presence of the protein at each TNP-ATP concentration.

    • Plot the corrected fluorescence intensity as a function of the TNP-ATP concentration.

    • Fit the resulting saturation curve to the Hill equation to determine the Kd and the Hill coefficient (n).[6]

      • Hill Equation: F = Fmax * [L]^n / (Kd^n + [L]^n)

        • F = measured fluorescence intensity

        • Fmax = maximum fluorescence intensity at saturation

        • [L] = concentration of TNP-ATP

        • Kd = dissociation constant

        • n = Hill coefficient

Protocol 2: Competition Assay to Determine ATP Binding Affinity

This protocol determines the binding affinity of unlabeled ATP by measuring its ability to displace bound TNP-ATP from the target protein.

Materials:

  • Same as Protocol 1, with the addition of a concentrated stock solution of ATP.

Procedure:

  • Instrument Setup: Same as Protocol 1.

  • Sample Preparation:

    • Prepare a solution containing the target protein and TNP-ATP in the assay buffer. The concentrations should be chosen to ensure a significant portion of the TNP-ATP is bound (e.g., protein concentration at or above the Kd of TNP-ATP, and TNP-ATP concentration at or slightly below its Kd).

    • Prepare a series of dilutions of the competitor (unlabeled ATP) in the assay buffer.

  • Measurement:

    • To a cuvette containing the protein-TNP-ATP complex, make successive additions of the ATP stock solution.

    • Mix and allow the system to reach equilibrium after each addition.

    • Record the decrease in fluorescence intensity as the TNP-ATP is displaced by ATP.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the ATP concentration.

    • Fit the data to a competitive binding equation to determine the IC50 (the concentration of ATP that displaces 50% of the bound TNP-ATP).

    • Calculate the dissociation constant of the competitor (Ki) using the Cheng-Prusoff equation:

      • Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

        • Ki = dissociation constant of the competitor (ATP)

        • IC50 = concentration of the competitor that inhibits 50% of the binding of the fluorescent ligand

        • [L] = concentration of the fluorescent ligand (TNP-ATP)

        • Kd = dissociation constant of the fluorescent ligand (TNP-ATP), determined from Protocol 1.

Mandatory Visualizations

Signaling Pathway Example: Protein Kinase Activation

Protein_Kinase_Activation cluster_membrane Cell Membrane Receptor Receptor Kinase Protein Kinase (ATP Binding Site) Receptor->Kinase Activates Ligand Ligand Ligand->Receptor Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response

Experimental Workflow: Determining ATP Binding Affinity

TNP_ATP_Workflow cluster_protocol1 Protocol 1: Direct Titration cluster_protocol2 Protocol 2: Competition Assay P1_Step1 Prepare Protein and TNP-ATP Solutions P1_Step2 Titrate Protein with TNP-ATP (or vice-versa) P1_Step1->P1_Step2 P1_Step3 Measure Fluorescence Increase P1_Step2->P1_Step3 P1_Step4 Plot Saturation Curve & Fit to Hill Equation P1_Step3->P1_Step4 P1_Result Determine Kd for TNP-ATP P1_Step4->P1_Result P2_Step4 Plot Displacement Curve & Determine IC50 P1_Result->P2_Step4 Kd(TNP-ATP) used for calculation P2_Step1 Prepare Protein-TNP-ATP Complex P2_Step2 Titrate with Unlabeled ATP P2_Step1->P2_Step2 P2_Step3 Measure Fluorescence Decrease P2_Step2->P2_Step3 P2_Step3->P2_Step4 P2_Result Calculate Ki for ATP (Cheng-Prusoff) P2_Step4->P2_Result

Considerations and Best Practices

  • Inner Filter Effect: At high concentrations of TNP-ATP (typically >1 µM), the absorption of excitation or emission light by the solution itself can lead to a non-linear relationship between concentration and fluorescence.[1] It is advisable to work with TNP-ATP concentrations below this threshold or apply correction factors if higher concentrations are necessary.[1]

  • Protein Purity and Concentration: Accurate determination of protein concentration is critical for accurate Kd determination. The protein should be highly pure to avoid interference from other ATP-binding contaminants.

  • Buffer Conditions: pH, ionic strength, and the presence of divalent cations (like Mg2+, which is often required for ATP binding) can significantly influence binding affinities. These should be carefully controlled and reported.

  • Temperature Control: Binding is a temperature-dependent process. Ensure that all measurements are performed at a constant and recorded temperature.

  • Data Quality: Ensure that the titration covers a full range of ligand concentrations to accurately define the baseline and the saturation plateau of the binding curve.

By following these protocols and considerations, researchers can effectively utilize TNP-ATP as a valuable tool to investigate the intricacies of protein-ATP interactions.

References

Application Notes and Protocols for Measuring Enzyme Kinetics with TNP-ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for studying the kinetics of ATP-utilizing enzymes, such as kinases and ATPases. The principle of the assay is based on the significant increase in fluorescence intensity and a blue shift in the emission maximum of TNP-ATP upon binding to the active site of an enzyme.[1][2] This change in fluorescence provides a direct method to monitor enzyme-ligand interactions in real-time. This application note provides detailed protocols for utilizing TNP-ATP to determine enzyme binding affinities and to screen for enzyme inhibitors.

Principle of the TNP-ATP Assay

In an aqueous solution, TNP-ATP exhibits low fluorescence. However, when it binds to the hydrophobic ATP-binding pocket of an enzyme, the environment around the TNP moiety becomes less polar, leading to a significant enhancement of its fluorescence quantum yield.[3] This fluorescence enhancement is proportional to the amount of enzyme-TNP-ATP complex formed, allowing for the quantitative determination of binding parameters. The assay is a continuous, non-radioactive method that is well-suited for high-throughput screening.[1][2]

Data Presentation

Spectroscopic Properties of TNP-ATP
ParameterValueReference
Excitation Wavelength (λex)~410 nm[1][2]
Emission Wavelength (λem)~535-560 nm[3][4]
Emission Shift upon BindingBlue shift (to shorter wavelengths)[1]
Reported Dissociation Constants (Kd) for TNP-ATP with Various Enzymes
EnzymeOrganismKd (TNP-ATP) (µM)Kd (ATP) (µM)Reference
CheA (Histidine Kinase)E. coli1.9260[3]
EnvZ (Histidine Kinase)E. coli0.560[3]
PhoQcat (Histidine Kinase)Salmonella150412[3]
CASK (CaM-kinase)Human1~1000[2][5]
STRADα (Pseudokinase)Human1.1-[6]
Na+/K+-ATPase---[4]
Ca2+-ATPase---[1]

Note: The affinity of proteins for TNP-ATP is often higher than for ATP.[1]

Experimental Protocols

Protocol 1: Determination of Binding Affinity (Kd)

This protocol describes how to determine the dissociation constant (Kd) of an enzyme for TNP-ATP.

Materials:

  • Enzyme of interest

  • TNP-ATP stock solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)

  • Fluorometer or microplate reader with fluorescence capabilities

  • Cuvettes or black microplates

Procedure:

  • Prepare a series of TNP-ATP dilutions in the assay buffer. The final concentrations should span a range from well below to well above the expected Kd.

  • Add a fixed concentration of the enzyme to each cuvette or well. The enzyme concentration should be significantly lower than the lowest TNP-ATP concentration to ensure that the free TNP-ATP concentration is approximately equal to the total TNP-ATP concentration.

  • Add the varying concentrations of TNP-ATP to the corresponding cuvettes or wells containing the enzyme.

  • Incubate the samples for a short period (e.g., 10 minutes) at room temperature to allow the binding to reach equilibrium.[3]

  • Measure the fluorescence intensity at the appropriate excitation (~410 nm) and emission (~540 nm) wavelengths.[2]

  • Correct for background fluorescence by subtracting the fluorescence of a blank sample containing only the buffer and TNP-ATP.

  • Plot the change in fluorescence intensity (ΔF) as a function of the TNP-ATP concentration.

  • Determine the Kd by fitting the data to a one-site binding equation using a suitable software (e.g., GraphPad Prism): Y = Bmax * X / (Kd + X) Where Y is the change in fluorescence, X is the TNP-ATP concentration, Bmax is the maximum fluorescence at saturation, and Kd is the dissociation constant.

Protocol 2: Competitive Inhibition Assay for IC50 Determination

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound that competes with TNP-ATP for binding to the enzyme.

Materials:

  • Enzyme of interest

  • TNP-ATP stock solution

  • Inhibitor stock solution (in a suitable solvent like DMSO)

  • Assay Buffer

  • Fluorometer or microplate reader

  • Cuvettes or black microplates

Procedure:

  • Prepare a series of inhibitor dilutions in the assay buffer.

  • Prepare a solution containing the enzyme and TNP-ATP in the assay buffer. The concentration of the enzyme should be in the low nanomolar range, and the concentration of TNP-ATP should be at or near its Kd value to ensure assay sensitivity.

  • Add the varying concentrations of the inhibitor to the cuvettes or wells.

  • Add the enzyme-TNP-ATP mixture to each cuvette or well to initiate the reaction.

  • Incubate the samples for a sufficient time to reach equilibrium.

  • Measure the fluorescence intensity .

  • Calculate the percent inhibition for each inhibitor concentration relative to a control sample with no inhibitor.

  • Plot the percent inhibition as a function of the inhibitor concentration (on a logarithmic scale).

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding Affinity (Kd) Determination cluster_inhibition Inhibition Assay (IC50) Determination P1 Prepare Assay Buffer B1 Serial Dilution of TNP-ATP P1->B1 I1 Serial Dilution of Inhibitor P1->I1 P2 Prepare Enzyme Stock B2 Add Fixed Enzyme Concentration P2->B2 I2 Prepare Enzyme + TNP-ATP Mix ([TNP-ATP] ~ Kd) P2->I2 P3 Prepare TNP-ATP Stock P3->B1 P3->I2 P4 Prepare Inhibitor Stock (for IC50) P4->I1 B1->B2 B3 Incubate to Equilibrium B2->B3 B4 Measure Fluorescence B3->B4 B5 Data Analysis: Plot ΔF vs [TNP-ATP] Fit to Binding Equation B4->B5 I3 Add Inhibitor Dilutions I1->I3 I4 Add Enzyme-TNP-ATP Mix I2->I4 I3->I4 I5 Incubate to Equilibrium I4->I5 I6 Measure Fluorescence I5->I6 I7 Data Analysis: Plot % Inhibition vs [Inhibitor] Fit to Dose-Response Curve I6->I7

Caption: Experimental workflow for TNP-ATP based enzyme kinetic assays.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (ATP-dependent) ERK ERK (MAPK) MEK->ERK Phosphorylates (ATP-dependent) TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates ATP1 ATP -> ADP ATP1->Raf ATP2 ATP -> ADP ATP2->MEK

Caption: A generic MAP Kinase (MAPK) signaling pathway.

References

Application Notes and Protocols for TNP-ATP in Fluorescence Resonance Energy Transfer (FRET) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a highly fluorescent analog of adenosine 5'-triphosphate (ATP) that serves as a powerful tool in biochemical and biophysical studies. Its distinct spectral properties, which change upon binding to proteins, make it an excellent probe for investigating ATP-protein interactions.[1][2] One of the most powerful applications of TNP-ATP is in Fluorescence Resonance Energy Transfer (FRET) experiments.

FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without the emission of a photon.[1] In the context of ATP-binding proteins, the intrinsic fluorescence of tryptophan residues within the protein can often serve as a natural FRET donor, while TNP-ATP acts as an efficient acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the tryptophan donor and the bound TNP-ATP, typically in the range of 1-10 nm. This "spectroscopic ruler" allows for the precise measurement of binding events, conformational changes, and the screening of inhibitors.

These application notes provide a comprehensive overview and detailed protocols for utilizing TNP-ATP in FRET-based experiments to study ATP-binding proteins, determine binding affinities, characterize enzyme kinetics, and screen for inhibitors.

Principle of FRET with TNP-ATP

The fundamental principle of using TNP-ATP in FRET experiments with ATP-binding proteins containing tryptophan residues is illustrated below. The tryptophan residue is excited by a specific wavelength of light, and if TNP-ATP is bound in close proximity within the ATP-binding pocket, the energy from the excited tryptophan is non-radiatively transferred to the TNP-ATP molecule. This energy transfer quenches the tryptophan fluorescence and results in sensitized emission from the TNP-ATP acceptor.

FRET_Principle cluster_protein ATP-Binding Protein Tryptophan Tryptophan (Donor) No_FRET Tryptophan Emission (e.g., 340 nm) Tryptophan->No_FRET Emission (No FRET) FRET_Process FRET (Non-radiative energy transfer) Tryptophan->FRET_Process Energy Transfer ATP_Site ATP Binding Site TNP_ATP TNP-ATP (Acceptor) Acceptor_Emission Acceptor Emission (e.g., 550 nm) TNP_ATP->Acceptor_Emission Excitation Excitation Light (e.g., 295 nm) Excitation->Tryptophan FRET_Process->TNP_ATP

Principle of FRET using Tryptophan as a donor and TNP-ATP as an acceptor.

Applications

Determination of Binding Affinity (Kd)

FRET is a sensitive technique to quantify the binding affinity of TNP-ATP to an ATP-binding protein. By titrating the protein with increasing concentrations of TNP-ATP and monitoring the change in FRET efficiency (either by quenching of donor fluorescence or enhancement of acceptor fluorescence), a saturation binding curve can be generated. From this curve, the dissociation constant (Kd) can be accurately determined.

Enzyme Kinetics

For ATP-hydrolyzing enzymes (ATPases), FRET can be used to monitor the binding and dissociation of TNP-ATP in real-time, providing insights into the kinetic parameters of the enzymatic cycle. Conformational changes associated with ATP hydrolysis can alter the distance or orientation between the tryptophan donor and the bound TNP-ATP, leading to dynamic changes in the FRET signal.

High-Throughput Screening (HTS) for Inhibitors

The TNP-ATP FRET assay is readily adaptable for high-throughput screening of compound libraries to identify inhibitors of ATP-binding proteins. In a competitive binding format, a decrease in the FRET signal upon the addition of a test compound indicates that the compound has displaced TNP-ATP from the binding site. This allows for the rapid identification and characterization of potential drug candidates.

Quantitative Data Summary

The following tables summarize the dissociation constants (Kd) of TNP-ATP for various proteins and the half-maximal inhibitory concentrations (IC50) for selected inhibitors determined using FRET-based assays.

Table 1: Dissociation Constants (Kd) for TNP-ATP with Various Proteins

Protein ClassProteinOrganismKd of TNP-ATP (µM)FRET DonorReference
Kinase PhoQcatSalmonella typhimurium294 ± 33Tryptophan[3]
Motor Protein Myosin (S1)Rabbit~1Tryptophan[4]
ATPase TrwBEscherichia coli0.038Tryptophan[1]
DNA Binding Rad51Human0.15Tryptophan[2]
Transporter ABCF3Human0.047Tryptophan[2]

Table 2: IC50 Values of Inhibitors Determined by TNP-ATP Displacement FRET Assays

Target ProteinInhibitorInhibitor TypeIC50 (µM)Reference
Bacterial Histidine Kinase RadicicolGHL Inhibitor750 ± 111[3]
Protein Kinase A StaurosporineBroad-spectrum kinase inhibitor0.0071[5]
JAK3 JAK3 Inhibitor VISelective JAK3 inhibitor0.052[5]
Abl1 DasatinibMulti-kinase inhibitor0.0007[5]

Note: Some IC50 values are from TR-FRET assays which use a similar principle of competitive displacement.

Experimental Protocols

Protocol 1: Determination of TNP-ATP Binding Affinity (Kd) using Tryptophan FRET

This protocol describes a steady-state FRET titration experiment to determine the dissociation constant (Kd) of TNP-ATP for an ATP-binding protein containing tryptophan residues.

Materials:

  • ATP-binding protein of interest (purified)

  • TNP-ATP stock solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette or black microplate

Methodology:

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm (for tryptophan).

    • Set the emission scan range from 310 nm to 600 nm.

    • Alternatively, monitor fluorescence intensity at the tryptophan emission maximum (~340 nm) and the TNP-ATP sensitized emission maximum (~550 nm).

    • Set the temperature to the desired experimental condition (e.g., 25°C).

  • Protein Preparation:

    • Prepare a solution of the ATP-binding protein in the assay buffer at a concentration typically 5-10 fold below the expected Kd.

  • Titration:

    • To a cuvette containing the protein solution, make successive additions of small aliquots of the TNP-ATP stock solution.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.

    • Record the fluorescence emission spectrum or the fluorescence intensities at the donor and acceptor emission maxima.

  • Data Analysis:

    • Correct the fluorescence data for dilution and inner filter effects if necessary.

    • Calculate the FRET efficiency (E) at each TNP-ATP concentration using the formula: E = 1 - (Fda / Fd) where Fda is the fluorescence intensity of the donor in the presence of the acceptor and Fd is the fluorescence intensity of the donor in the absence of the acceptor.

    • Plot the change in fluorescence (either donor quenching or acceptor enhancement) as a function of the TNP-ATP concentration.

    • Fit the data to a one-site binding model to determine the Kd.

Protocol 2: High-Throughput Screening of Kinase Inhibitors using a TNP-ATP Displacement FRET Assay

This protocol is designed for a 96- or 384-well plate format to screen for inhibitors of a protein kinase.

Materials:

  • Purified protein kinase

  • TNP-ATP

  • Compound library

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Plate reader capable of FRET measurements

Methodology:

  • Assay Optimization:

    • Determine the optimal concentrations of kinase and TNP-ATP that give a robust FRET signal with a good signal-to-background ratio. Typically, the TNP-ATP concentration is at or near its Kd for the kinase.

  • Plate Preparation:

    • Add the test compounds from the library to the wells of the microplate. Include appropriate controls (e.g., no inhibitor, known inhibitor).

    • Add the protein kinase to all wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound binding.

  • Initiation and Measurement:

    • Initiate the displacement reaction by adding TNP-ATP to all wells.

    • Incubate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the FRET signal in the plate reader (e.g., excitation at 295 nm, emission at 340 nm and 550 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Compounds that cause a significant decrease in the FRET signal are considered potential hits.

    • For hit compounds, perform dose-response experiments to determine their IC50 values.

Visualizations

Experimental Workflow: Kinase Inhibitor Screening

The following diagram illustrates the workflow for a high-throughput screening campaign to identify kinase inhibitors using a TNP-ATP FRET displacement assay.

Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_assay Displacement Assay cluster_readout Data Acquisition & Analysis A Dispense Compound Library into Microplate B Add Purified Kinase to each well A->B C Incubate to allow Compound-Kinase Binding B->C D Add TNP-ATP to initiate displacement C->D E Incubate to reach equilibrium D->E F Measure FRET Signal (Plate Reader) E->F G Calculate % Inhibition F->G H Identify 'Hit' Compounds G->H I Determine IC50 for Hits H->I

Workflow for a TNP-ATP FRET-based kinase inhibitor screen.
Signaling Pathway: Kinase Inhibition

This diagram depicts a simplified signaling pathway where a kinase is a key component and how an inhibitor identified through a TNP-ATP FRET screen can modulate this pathway.

Kinase_Signaling_Pathway cluster_pathway Cellular Signaling Cascade Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Upstream Upstream Signaling Molecules Receptor->Upstream Kinase Target Kinase Upstream->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Response Inhibitor Kinase Inhibitor (Identified via FRET screen) Inhibitor->Kinase Inhibition

Inhibition of a kinase signaling pathway by a compound identified using a TNP-ATP FRET assay.

Conclusion

TNP-ATP is a versatile and powerful fluorescent probe for studying ATP-binding proteins using FRET. The methodologies described in these application notes provide a robust framework for researchers to investigate protein-ligand interactions, elucidate enzymatic mechanisms, and discover novel inhibitors. The high sensitivity and adaptability of TNP-ATP FRET assays make them an indispensable tool in both basic research and drug development.

References

Application of TNP-ATP in studying P2X receptor antagonism.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine 5'-triphosphate (ATP) acts as a crucial signaling molecule by activating purinergic P2X receptors, a family of ligand-gated ion channels.[1][2] These receptors, comprising seven subtypes (P2X1-7), are implicated in a wide array of physiological processes, including synaptic transmission, inflammation, and pain perception.[1][3] Consequently, they have emerged as significant therapeutic targets. 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a potent and widely utilized antagonist of P2X receptors.[1][4][5][6] Its high affinity and subtype selectivity make it an invaluable tool for characterizing P2X receptor function and for the development of novel therapeutic agents.[4][6]

This document provides detailed application notes and experimental protocols for the use of TNP-ATP in studying P2X receptor antagonism. It is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling.

Data Presentation: Antagonist Potency of TNP-ATP

TNP-ATP exhibits varying potencies across different P2X receptor subtypes, a characteristic that allows for its use in discriminating between them. The following table summarizes the inhibitory constants (IC50) and pA2 values of TNP-ATP for several P2X receptor subtypes.

P2X Receptor SubtypeSpeciesIC50 (nM)pA2Experimental SystemReference
P2X1 Rat6-Mesenteric artery cells[4]
P2X2 Rat>10,000-Recombinant expression[4][6]
P2X3 Rat0.9-Recombinant expression[4][6]
P2X2/3 Rat78.7Recombinant expression[4][7]
P2X2/3 Human3-68.2Recombinant expression[7]
P2X4 Rat>10,000-Recombinant expression[4][6]
P2X7 Rat>10,000-Recombinant expression[4][6]
P2X7 Chicken4,280 (50 µM ATP)-Recombinant expression[1]
P2X7 Chicken70,900 (1 mM ATP)-Recombinant expression[1]

Signaling Pathways and Antagonism Mechanism

P2X receptors are non-selective cation channels that, upon binding to extracellular ATP, undergo a conformational change leading to the influx of Na+ and Ca2+ and the efflux of K+.[8] This ion flux depolarizes the cell membrane and triggers various downstream signaling cascades. TNP-ATP acts as a competitive antagonist, binding to the same orthosteric site as ATP but failing to induce the conformational change required for channel opening.[1]

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X Receptor P2X Receptor ATP->P2X Receptor Binds & Activates TNP-ATP TNP-ATP TNP-ATP->P2X Receptor Binds & Blocks Ion Influx Ion Influx P2X Receptor->Ion Influx Opens Channel Depolarization Depolarization Ion Influx->Depolarization Na+, Ca2+ in K+ out Downstream Signaling Downstream Signaling Depolarization->Downstream Signaling Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Assay Preparation Assay Preparation Cell Culture->Assay Preparation TNP-ATP Incubation TNP-ATP Incubation Assay Preparation->TNP-ATP Incubation ATP Stimulation ATP Stimulation TNP-ATP Incubation->ATP Stimulation Data Acquisition Data Acquisition ATP Stimulation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End Calcium_Imaging_Workflow Cell Plating Cell Plating Fura-2 AM Loading Fura-2 AM Loading Cell Plating->Fura-2 AM Loading Washing & De-esterification Washing & De-esterification Fura-2 AM Loading->Washing & De-esterification Baseline Fluorescence Baseline Fluorescence Washing & De-esterification->Baseline Fluorescence TNP-ATP Addition TNP-ATP Addition Baseline Fluorescence->TNP-ATP Addition ATP Stimulation & Recording ATP Stimulation & Recording TNP-ATP Addition->ATP Stimulation & Recording Data Analysis Data Analysis ATP Stimulation & Recording->Data Analysis

References

Application Notes and Protocols for TNP-ATP Assay in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, most notably cancer, making them a major target for drug discovery. The development of high-throughput screening (HTS) assays to identify and characterize kinase inhibitors is therefore of paramount importance. The 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) assay is a fluorescence-based method that offers a robust and efficient platform for screening kinase inhibitors.

Principle of the TNP-ATP Assay

The TNP-ATP assay is a competitive binding assay that relies on the fluorescent properties of TNP-ATP, an analog of ATP. In its free form in an aqueous solution, TNP-ATP exhibits minimal fluorescence. However, upon binding to the ATP-binding pocket of a kinase, its fluorescence intensity increases significantly, and a blue shift in the emission maximum is observed.[1][2] This enhanced fluorescence provides a signal that can be monitored to study the binding of TNP-ATP to the kinase.

The screening of potential kinase inhibitors is based on the displacement of TNP-ATP from the kinase's active site. If a test compound binds to the ATP-binding pocket, it will compete with TNP-ATP, leading to the dissociation of the TNP-ATP-kinase complex. This displacement results in a decrease in the fluorescence signal, which is directly proportional to the inhibitory activity of the compound.[3]

Advantages of the TNP-ATP Assay
  • Homogeneous and "Mix-and-Read" Format: The assay is performed in a single well without the need for separation or washing steps, simplifying the workflow and making it amenable to HTS.

  • Non-Radioactive: Unlike traditional kinase assays that use radiolabeled ATP (γ-³²P-ATP), the TNP-ATP assay is non-radioactive, reducing safety concerns and disposal costs.

  • Direct Measurement of Binding: The assay directly measures the binding of compounds to the kinase's ATP-binding site, providing a clear mechanism of action for identified hits.

  • Broad Applicability: The assay can be applied to a wide range of kinases, including both eukaryotic and bacterial kinases.[1][3]

  • Robustness and Reliability: The assay typically yields high Z'-factor values, indicating a large signal window and low data variability, which is crucial for reliable hit identification in HTS.[3]

Applications
  • High-Throughput Screening (HTS): The primary application is the screening of large compound libraries to identify novel kinase inhibitors.[4]

  • Determination of Inhibitor Potency (IC₅₀/Kᵢ): The assay can be used to determine the concentration-dependent inhibitory activity of compounds and calculate their IC₅₀ or Kᵢ values.

  • Mechanism of Action Studies: It helps to confirm that an inhibitor acts by competing with ATP for binding to the kinase.

  • Structure-Activity Relationship (SAR) Studies: The assay is valuable for guiding the optimization of lead compounds by providing rapid feedback on the impact of chemical modifications on binding affinity.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the TNP-ATP assay, providing a reference for assay development and data interpretation.

ParameterKinaseValueReference
Kd (TNP-ATP) PhoQcat~294 µM[3]
CASKNot specified, but binding observed[1]
Kd (ATP) PhoQcat~412 µM[3]
Z'-Factor PhoQcat Assay0.93[3]

Table 1: Dissociation Constants (Kd) and Z'-Factor for the TNP-ATP Assay.

Z'-Factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS
0 to 0.5Marginal assay
< 0Poor assay, not suitable for screening

Table 2: Interpretation of Z'-Factor Values in High-Throughput Screening. [3]

Experimental Protocols

Protocol 1: Determination of Optimal TNP-ATP and Kinase Concentrations

Objective: To determine the optimal concentrations of TNP-ATP and the target kinase that provide a sufficient fluorescence signal window for inhibitor screening.

Materials:

  • Purified target kinase

  • TNP-ATP stock solution (e.g., 1 mM in assay buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~410 nm, Emission: ~540 nm)

Procedure:

  • Kinase Titration: a. Prepare a serial dilution of the kinase in assay buffer. b. In a 384-well plate, add a fixed, low concentration of TNP-ATP (e.g., 100 nM) to each well. c. Add the serially diluted kinase to the wells. Include wells with TNP-ATP only (no kinase) as a negative control. d. Incubate the plate at room temperature for 15-30 minutes, protected from light. e. Measure the fluorescence intensity. f. Plot fluorescence intensity versus kinase concentration and determine the concentration that gives a robust signal (e.g., 80% of maximum signal).

  • TNP-ATP Titration: a. Prepare a serial dilution of TNP-ATP in assay buffer. b. In a 384-well plate, add the optimal concentration of kinase determined in the previous step to each well. c. Add the serially diluted TNP-ATP to the wells. Include wells with kinase only (no TNP-ATP) as a background control. d. Incubate and measure fluorescence as described above. e. Plot fluorescence intensity versus TNP-ATP concentration. The optimal TNP-ATP concentration is typically at or below its Kd for the kinase, providing a good balance between signal intensity and sensitivity to inhibitors.

Protocol 2: High-Throughput Screening of Kinase Inhibitors

Objective: To screen a compound library to identify potential inhibitors of the target kinase.

Materials:

  • Optimal concentrations of kinase and TNP-ATP (determined in Protocol 1)

  • Compound library dissolved in DMSO

  • Assay buffer

  • Positive control (e.g., a known inhibitor of the kinase or a high concentration of ATP)

  • Negative control (DMSO vehicle)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Plate Layout: Design the plate map to include wells for test compounds, positive controls, and negative controls.

  • Compound Dispensing: Dispense a small volume (e.g., 100 nL) of each test compound, positive control, and negative control (DMSO) into the appropriate wells of the 384-well plate.

  • Kinase Addition: Add the kinase at its optimal concentration to all wells except for the blanks (assay buffer only).

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase interaction.

  • TNP-ATP Addition: Add TNP-ATP at its optimal concentration to all wells.

  • Final Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)) b. Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 3: Determination of Inhibitor IC₅₀

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a hit compound.

Materials:

  • Hit compound

  • Optimal concentrations of kinase and TNP-ATP

  • Assay buffer

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the hit compound in DMSO, and then dilute further into the assay buffer.

  • Assay Setup: In a 384-well plate, add the kinase and the serially diluted compound. Include wells with kinase and DMSO (no inhibitor) as the 0% inhibition control and wells with a saturating concentration of a known inhibitor or no kinase as the 100% inhibition control.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • TNP-ATP Addition: Add TNP-ATP to all wells.

  • Final Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Read the plate.

  • Data Analysis: a. Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Visualizations

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for kinase inhibitors.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->Dimerization Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the action of a kinase inhibitor.

TNP-ATP Assay Principle

This diagram illustrates the fundamental principle of the TNP-ATP competitive displacement assay.

TNP_ATP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase1 Kinase Complex1 Kinase-TNP-ATP Complex (High Fluorescence) Kinase1->Complex1 TNP_ATP1 TNP-ATP TNP_ATP1->Complex1 Kinase2 Kinase Inhibitor_Complex Kinase-Inhibitor Complex Kinase2->Inhibitor_Complex TNP_ATP2 TNP-ATP (Low Fluorescence) Inhibitor Inhibitor Inhibitor->Inhibitor_Complex

Caption: Principle of the TNP-ATP fluorescence displacement assay.

Experimental Workflow for Kinase Inhibitor Screening

This diagram outlines the step-by-step workflow for a typical high-throughput screening campaign using the TNP-ATP assay.

HTS_Workflow Start Start Dispense Dispense Compounds & Controls to Plate Start->Dispense Add_Kinase Add Kinase Dispense->Add_Kinase Incubate1 Incubate Add_Kinase->Incubate1 Add_TNP_ATP Add TNP-ATP Incubate1->Add_TNP_ATP Incubate2 Incubate Add_TNP_ATP->Incubate2 Read_Fluorescence Read Fluorescence Incubate2->Read_Fluorescence Analyze_Data Data Analysis (% Inhibition) Read_Fluorescence->Analyze_Data Hit_ID Hit Identification Analyze_Data->Hit_ID End End Hit_ID->End

Caption: Workflow for HTS of kinase inhibitors using the TNP-ATP assay.

References

Application Notes and Protocols for TNP-ATP Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-binding proteins.[1] Its utility stems from the significant increase in fluorescence intensity and a characteristic blue shift in the emission maximum upon binding to a protein's ATP-binding pocket.[1][2] This phenomenon provides a sensitive and continuous method to monitor protein-ATP interactions in real-time. In aqueous solutions, TNP-ATP exhibits weak fluorescence; however, when it binds to the more hydrophobic environment of an ATP-binding site, its quantum yield increases, leading to a strong fluorescence signal.[1]

This application note provides detailed protocols for utilizing TNP-ATP in fluorescence spectroscopy to characterize protein-ATP interactions, with a particular focus on applications in drug development for screening and characterizing inhibitors of ATP-binding proteins such as kinases and ATPases.

Principle of TNP-ATP Fluorescence Spectroscopy

The core principle of this technique lies in the environmentally sensitive fluorescence of the TNP moiety. When TNP-ATP is in a polar aqueous environment, its fluorescence is quenched. Upon binding to the typically nonpolar ATP-binding pocket of a protein, the TNP group is shielded from the solvent, resulting in a significant enhancement of its fluorescence signal. The excitation wavelength for TNP-ATP is typically around 408 nm or 470 nm, with an emission maximum in the range of 530-560 nm.[1]

This change in fluorescence can be exploited in several ways:

  • Direct Titration Assays: To determine the binding affinity (dissociation constant, Kd) of a protein for TNP-ATP.

  • Competitive Binding Assays: To determine the binding affinity (inhibition constant, Ki) of non-fluorescent ligands, such as ATP, other nucleotides, or small molecule inhibitors, by measuring their ability to displace TNP-ATP from the protein's binding site.

Data Presentation

The quantitative data derived from TNP-ATP fluorescence spectroscopy experiments are crucial for comparing the binding affinities of different ligands and for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Dissociation Constants (Kd) for TNP-ATP and ATP with Various Proteins

ProteinOrganismKd for TNP-ATP (µM)Kd for ATP (µM)Reference
InsulysinRat1.151300[3]
CheAEscherichia coli0.02, 1.4, 28-[2]
V-type ATPase-0.16-[2]
CASK CaM-kinase domainC. elegans~1-[4]

Table 2: Inhibition Constants (Ki) for ATP Analogs and Other Ligands Determined by TNP-ATP Displacement

ProteinLigandKi (mM)Reference
InsulysinATP1.3[3]
InsulysinPPPi0.9[3]
InsulysinADP2.2[3]
InsulysinAMP4.0[3]

Experimental Protocols

Materials and Reagents
  • TNP-ATP (commercially available)

  • Purified protein of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Non-fluorescent competitor (e.g., ATP, ADP, or test compounds)

  • Fluorometer with excitation and emission monochromators

  • Low-volume quartz cuvettes or microplates

Protocol 1: Direct Titration to Determine Kd for TNP-ATP

This protocol aims to determine the dissociation constant (Kd) of your protein for TNP-ATP.

  • Preparation:

    • Prepare a stock solution of TNP-ATP (e.g., 1 mM in assay buffer). Determine the precise concentration using the molar extinction coefficient at 408 nm (ε = 24,300 M-1cm-1).

    • Prepare a stock solution of your purified protein at a known concentration.

    • Set the fluorometer to the excitation wavelength of 408 nm and the emission wavelength of 540 nm. Set the slit widths to an appropriate value (e.g., 5 nm).

  • Experiment:

    • Add a fixed concentration of TNP-ATP to the cuvette containing assay buffer. A common starting concentration is 1 µM.

    • Record the initial fluorescence of TNP-ATP alone.

    • Add small aliquots of the protein stock solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity.

    • Continue adding the protein until the fluorescence signal reaches a plateau, indicating saturation of TNP-ATP binding.

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying the measured fluorescence by a dilution factor (Vtotal / Vinitial).

    • Plot the change in fluorescence (ΔF = F - F0) against the protein concentration.

    • Fit the resulting saturation curve to a one-site binding equation to determine the Kd: ΔF = (ΔFmax * [P]) / (Kd + [P]) where ΔF is the change in fluorescence, ΔFmax is the maximum fluorescence change at saturation, and [P] is the protein concentration.

Direct_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tnp Prepare TNP-ATP Stock Solution add_tnp Add TNP-ATP to Cuvette prep_tnp->add_tnp prep_prot Prepare Protein Stock Solution titrate_prot Titrate with Protein prep_prot->titrate_prot prep_inst Set up Fluorometer measure_f0 Measure Initial Fluorescence (F0) prep_inst->measure_f0 add_tnp->measure_f0 measure_f0->titrate_prot measure_f Measure Fluorescence after each addition titrate_prot->measure_f Repeat until saturation measure_f->titrate_prot Repeat until saturation correct_dilution Correct for Dilution measure_f->correct_dilution plot_data Plot ΔF vs. [Protein] correct_dilution->plot_data fit_curve Fit to Binding Equation plot_data->fit_curve get_kd Determine Kd fit_curve->get_kd

Caption: Workflow for determining the Kd of TNP-ATP binding.

Protocol 2: Competitive Binding Assay to Determine Ki for a Competitor

This protocol is used to determine the inhibition constant (Ki) of a non-fluorescent compound that competes with TNP-ATP for the same binding site.

  • Preparation:

    • Follow the preparation steps from Protocol 1.

    • Prepare a stock solution of the competitor compound (e.g., ATP or a small molecule inhibitor).

  • Experiment:

    • In a cuvette, create a pre-formed complex of your protein and TNP-ATP. The concentrations should be chosen to give a significant fluorescence signal (e.g., protein concentration near the Kd of TNP-ATP, and TNP-ATP concentration also near its Kd).

    • Record the initial fluorescence of the protein-TNP-ATP complex.

    • Add increasing concentrations of the competitor compound to the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence intensity. The fluorescence should decrease as the competitor displaces TNP-ATP.

    • Continue adding the competitor until no further decrease in fluorescence is observed.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a suitable dose-response equation to determine the IC50 value (the concentration of competitor that displaces 50% of the bound TNP-ATP).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [TNP-ATP] / Kd) where [TNP-ATP] is the concentration of TNP-ATP used in the assay and Kd is the dissociation constant of TNP-ATP for the protein (determined from Protocol 1).

Competitive_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_complex Prepare Protein- TNP-ATP Complex measure_initial_f Measure Initial Fluorescence prep_complex->measure_initial_f prep_competitor Prepare Competitor Stock Solution titrate_competitor Titrate with Competitor prep_competitor->titrate_competitor measure_initial_f->titrate_competitor measure_f_decrease Measure Fluorescence Decrease titrate_competitor->measure_f_decrease Repeat measure_f_decrease->titrate_competitor Repeat plot_ic50 Plot F vs. log[Competitor] measure_f_decrease->plot_ic50 determine_ic50 Determine IC50 plot_ic50->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff determine_ic50->calculate_ki

Caption: Workflow for determining the Ki of a competitor.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the principle of fluorescence change upon TNP-ATP binding and its displacement by a competitive inhibitor.

TNP_ATP_Principle cluster_states TNP-ATP States cluster_fluorescence Fluorescence Signal Free_TNP_ATP Free TNP-ATP Bound_TNP_ATP Protein-Bound TNP-ATP Free_TNP_ATP->Bound_TNP_ATP + Protein Low_F Low Fluorescence Free_TNP_ATP->Low_F emits Bound_TNP_ATP->Free_TNP_ATP + Inhibitor (Displacement) High_F High Fluorescence Bound_TNP_ATP->High_F emits Protein Protein Protein->Bound_TNP_ATP Inhibitor Inhibitor Inhibitor->Free_TNP_ATP

References

Illuminating Cellular Energetics: Live-Cell Imaging with TNP-ATP

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a highly fluorescent analog of adenosine 5'-triphosphate (ATP) that serves as a powerful tool for investigating the roles of ATP in living cells. Its fluorescence is exquisitely sensitive to its local environment; in aqueous solutions, its fluorescence is weak, but upon binding to ATP-binding proteins, it exhibits a significant enhancement in fluorescence intensity and a blue shift in its emission spectrum.[1][2][3] This property makes TNP-ATP an invaluable probe for studying the localization, dynamics, and function of ATP-binding proteins, including ion channels, transporters, and enzymes, in real-time and within the complex milieu of a living cell.[2] This document provides detailed application notes and protocols for utilizing TNP-ATP as a fluorescent marker in live-cell imaging.

Quantitative Data Presentation

The photophysical properties and binding affinities of TNP-ATP are crucial for designing and interpreting live-cell imaging experiments. The following tables summarize key quantitative data for TNP-ATP.

Table 1: Photophysical Properties of TNP-ATP

PropertyValue (Free in Aqueous Solution)Value (Protein-Bound)Reference(s)
Excitation Maximum (λex) ~408 nm, ~470 nm~408 nm[2][3]
Emission Maximum (λem) ~561 nmBlue-shifted (~530-550 nm)[2][3]
Fluorescence Enhancement -Several-fold increase[3][4]
Quantum Yield Not explicitly reported, but lowIncreased upon binding[5]
Fluorescence Lifetime Not explicitly reportedChanges upon binding[5]

Table 2: Binding Affinities (Kd) and Inhibitory Constants (IC50) of TNP-ATP for Various Proteins

Protein TargetProtein ClassOrganismKd (TNP-ATP)IC50 (TNP-ATP)Reference(s)
P2X1 Receptor Ion ChannelHuman-~6 nM[2]
P2X3 Receptor Ion ChannelHuman-~0.9 nM[2]
P2X2/3 Receptor Ion ChannelHuman-~7 nM[2]
Insulin-degrading enzyme (IDE) EnzymeRat1.15 µM-[4]
Na+/K+-ATPase Enzyme (Pump)Eel0.04 - 0.09 µM (3°C)-[6]
CheA KinaseEscherichia coli--[3]
PhoQcat KinaseSalmonella enterica294 ± 33 µM-[7]
Tm-MreB Cytoskeletal ProteinThermotoga maritima3.69 µM-[8]
Candida drug resistance 1 protein (Cdr1p) ABC TransporterCandida albicans--[2]
Cryptosporidium parvum ABC transporter 4 (CpABC4) ABC TransporterCryptosporidium parvum--[2]

Applications in Live-Cell Imaging

TNP-ATP is a versatile tool for a range of live-cell imaging applications, primarily focused on visualizing the activity and localization of ATP-binding proteins.

Visualizing P2X Receptor Activation and Antagonism

P2X receptors are ATP-gated ion channels involved in numerous physiological processes. As a potent antagonist of several P2X receptor subtypes, TNP-ATP can be used to visualize the location of these receptors on the cell surface and to study the dynamics of their blockade. By labeling cells with TNP-ATP, researchers can observe the distribution of P2X receptors and, through competitive binding experiments with ATP or other ligands, investigate the kinetics of receptor-ligand interactions.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X Binds & Activates TNP_ATP TNP-ATP TNP_ATP->P2X Binds & Antagonizes Cations Na+, Ca2+ P2X->Cations Channel Opening Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling (e.g., MAPK activation) Cations->Downstream

Figure 1. P2X Receptor Signaling Pathway.

Probing ABC Transporter Activity

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes.[9][10] While direct imaging of substrate transport using TNP-ATP is not a primary application, its fluorescence enhancement upon binding to the nucleotide-binding domains (NBDs) of ABC transporters can be exploited. In permeabilized cells or with purified transporters, changes in TNP-ATP fluorescence can report on the conformational changes associated with the ATP binding and hydrolysis cycle of the transporter.[11] For live-cell applications, TNP-ATP could potentially be used in conjunction with other techniques, such as FRET, to study the dynamics of NBDs.

ABC_Transporter_Cycle cluster_membrane Cell Membrane Inward Inward-facing (Substrate Binding) ATP_bind ATP/TNP-ATP Binding Inward->ATP_bind Triggers Outward Outward-facing (Substrate Release) Hydrolysis ATP Hydrolysis Outward->Hydrolysis Triggers Substrate_out Substrate Outward->Substrate_out Released ATP_bind->Outward Conformational Change Hydrolysis->Inward Resets Transporter Substrate_in Substrate Substrate_in->Inward Binds

Figure 2. Simplified ABC Transporter Cycle.

Experimental Protocols

General Live-Cell Imaging Workflow

The following diagram outlines a general workflow for live-cell imaging experiments using fluorescent probes like TNP-ATP.

Live_Cell_Workflow start Start cell_culture 1. Cell Culture - Plate cells on imaging-compatible dishes - Ensure healthy, sub-confluent monolayer start->cell_culture labeling 2. Labeling with TNP-ATP - Prepare fresh TNP-ATP solution - Incubate cells with TNP-ATP cell_culture->labeling wash 3. Washing - Gently wash cells to remove unbound probe labeling->wash imaging 4. Image Acquisition - Use appropriate filter sets - Minimize phototoxicity wash->imaging analysis 5. Data Analysis - Quantify fluorescence intensity - Analyze localization and dynamics imaging->analysis end End analysis->end

Figure 3. General Live-Cell Imaging Workflow.

Protocol 1: Live-Cell Imaging of P2X Receptors with TNP-ATP

This protocol describes a method for labeling and visualizing P2X receptors on the surface of live cells using TNP-ATP.

Materials:

  • Cells expressing the P2X receptor of interest

  • Glass-bottom imaging dishes or coverslips

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • TNP-ATP stock solution (e.g., 10 mM in water, stored at -20°C in the dark)

  • Fluorescence microscope equipped with appropriate filter sets (e.g., excitation ~400-420 nm, emission ~520-560 nm) and a heated stage with CO2 control.

Procedure:

  • Cell Preparation:

    • One to two days before imaging, seed the cells onto glass-bottom dishes or coverslips at a density that will result in a 50-70% confluent monolayer on the day of the experiment.

    • On the day of the experiment, carefully wash the cells twice with pre-warmed HBSS or physiological buffer.

  • TNP-ATP Labeling:

    • Prepare a working solution of TNP-ATP in pre-warmed HBSS. A final concentration in the range of 100 nM to 1 µM is a good starting point. The optimal concentration should be determined empirically for each cell type and experimental setup to maximize signal-to-noise while minimizing potential off-target effects.

    • Incubate the cells with the TNP-ATP solution for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently aspirate the TNP-ATP solution and wash the cells three times with pre-warmed HBSS to remove unbound probe and reduce background fluorescence.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage maintained at 37°C and 5% CO2.

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Using the appropriate fluorescence filter set, acquire images of the TNP-ATP-labeled cells.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

    • For time-lapse imaging, acquire images at the desired intervals.

  • Data Analysis:

    • Analyze the acquired images to determine the localization of TNP-ATP fluorescence, which corresponds to the location of the P2X receptors.

    • Quantify the fluorescence intensity in different cellular regions or over time to study receptor dynamics.

Notes:

  • TNP-ATP is light-sensitive; therefore, all steps involving the probe should be performed with minimal light exposure.

  • The optimal labeling concentration and incubation time may vary depending on the cell type and the expression level of the target receptor.

  • For competitive binding studies, cells can be co-incubated with TNP-ATP and a non-fluorescent ligand, or the non-fluorescent ligand can be added during image acquisition to observe the displacement of TNP-ATP.

Conclusion

TNP-ATP is a valuable fluorescent probe for the study of ATP-binding proteins in live cells. Its environmentally sensitive fluorescence provides a powerful means to visualize the localization and dynamics of these important cellular components. By following the protocols and considering the quantitative data presented in these application notes, researchers can effectively employ TNP-ATP to gain deeper insights into the complex roles of ATP in cellular physiology and disease.

References

Investigating Protein Conformational Changes with TNP-ATP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for investigating the interactions between ATP and various proteins.[1] Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety.[2] In aqueous solutions, TNP-ATP exhibits weak fluorescence; however, upon binding to the ATP-binding pocket of a protein, its fluorescence intensity often increases dramatically, and the emission maximum may undergo a spectral shift.[1][3] This property makes TNP-ATP an invaluable probe for studying protein conformational changes, determining binding affinities, and for high-throughput screening of potential inhibitors.[4][5]

This document provides detailed application notes and protocols for utilizing TNP-ATP to investigate protein conformational changes. It is intended for researchers, scientists, and drug development professionals working with ATP-binding proteins such as kinases, ATPases, and other motor proteins.[1]

Principle of Action

The core principle behind using TNP-ATP lies in its spectroscopic properties. The TNP group is excited at approximately 408 nm and 470 nm, with an emission maximum around 561 nm in aqueous solution.[2][6] When TNP-ATP binds to a protein, the change in the local environment, such as altered polarity and viscosity within the binding pocket, leads to a significant enhancement of its fluorescence quantum yield and often a blue shift in its emission wavelength.[1][2] These changes in fluorescence can be monitored to study the binding event in real-time.

Furthermore, TNP-ATP can be used in competition assays to determine the binding affinities of non-fluorescent ligands, such as ATP, ADP, or potential drug candidates.[4] The displacement of bound TNP-ATP by a competing ligand results in a decrease in fluorescence, which can be used to calculate the dissociation constant (Kd) or inhibitor constant (Ki) of the unlabeled compound.[2][7]

Applications

  • Detection of ATP Binding: Confirming whether a protein of interest binds to ATP.[1]

  • Determination of Binding Affinity (Kd): Quantifying the strength of the interaction between a protein and TNP-ATP, as well as ATP or other ligands through competition assays.[2][7]

  • Analysis of Conformational Changes: Monitoring changes in fluorescence to infer conformational shifts in the protein upon nucleotide binding or in the presence of other effectors.[1]

  • High-Throughput Screening (HTS): Developing displacement assays to screen for inhibitors of ATP-binding proteins.[4][5]

  • Förster Resonance Energy Transfer (FRET): TNP-ATP can serve as an acceptor molecule in FRET experiments to measure distances and conformational changes within protein complexes.[1][2]

Data Presentation

Table 1: Spectral Properties of TNP-ATP
PropertyValueReference
Excitation Wavelengths (λex)408 nm, 470 nm[2]
Emission Wavelength (λem) in water~561 nm[2][6]
Emission Wavelength (λem) in N,N-dimethylformamide~533 nm[1]
Table 2: Example Dissociation Constants (Kd) Determined Using TNP-ATP
ProteinLigandKd (µM)NotesReference
CheATNP-ATPmicromolar rangeHigh affinity[3]
CheATNP-ADPmicromolar rangeHigh affinity[3]
PhoQcatTNP-ATP~294-[4]
PhoQcatATP412 ± 72Determined by TNP-ATP displacement[4]
CASK kinaseTNP-ATP7.0 ± 2.5-[8]
SaUspATNP-ATPVariable (µM range)Titration with increasing TNP-ATP[9]

Experimental Protocols

Protocol 1: Direct Titration to Determine TNP-ATP Binding Affinity

This protocol is designed to determine the dissociation constant (Kd) of TNP-ATP for a target protein by monitoring the increase in fluorescence upon binding.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

  • TNP-ATP stock solution (e.g., 1 mM in buffer)

  • Assay buffer (the same buffer used for the protein)

  • Fluorometer with excitation and emission monochromators

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths for TNP-ATP (e.g., λex = 410 nm, λem = 540 nm). Set the slit widths (e.g., 5 nm for excitation and 20 nm for emission).[9]

  • Prepare a solution of your protein in the assay buffer at a fixed concentration (e.g., 1-5 µM) in a cuvette.

  • Record the baseline fluorescence of the protein solution.

  • Make sequential additions of small aliquots of the TNP-ATP stock solution to the protein solution. Allow the system to equilibrate for a few minutes after each addition.

  • Record the fluorescence intensity after each addition.

  • Correct the measured fluorescence for the fluorescence of TNP-ATP in the absence of the protein and for dilution effects.

  • Plot the change in fluorescence as a function of the TNP-ATP concentration.

  • Fit the resulting saturation curve to a suitable binding equation (e.g., a single-site binding model or the Hill equation) to determine the Kd.[9]

Protocol 2: Competition Assay to Determine ATP Binding Affinity

This protocol determines the binding affinity of a non-fluorescent competitor (e.g., ATP) by measuring its ability to displace TNP-ATP from the protein.

Materials:

  • All materials from Protocol 1

  • Stock solution of the competitor ligand (e.g., ATP)

Procedure:

  • Prepare a pre-incubated complex of your protein and TNP-ATP. The concentrations should be chosen to achieve a significant fluorescence signal (e.g., protein concentration close to the Kd of TNP-ATP, and TNP-ATP concentration also around its Kd).

  • Set the fluorometer as described in Protocol 1.

  • Record the initial fluorescence of the protein-TNP-ATP complex.

  • Add increasing concentrations of the competitor ligand (ATP) to the complex.

  • After each addition, allow the reaction to reach equilibrium and record the fluorescence intensity.

  • The fluorescence will decrease as the competitor displaces TNP-ATP.

  • Plot the fraction of TNP-ATP bound as a function of the competitor concentration.

  • Fit the data to a competitive binding equation to determine the Ki or Kd of the competitor.

Visualizations

Experimental_Workflow_Direct_Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Protein Solution Titration Titrate Protein with TNP-ATP Protein->Titration TNP_ATP TNP-ATP Stock TNP_ATP->Titration Measure Measure Fluorescence Increase Titration->Measure Plot Plot Fluorescence vs. [TNP-ATP] Measure->Plot Fit Fit Data to Binding Curve Plot->Fit Kd Determine Kd Fit->Kd

Caption: Workflow for determining TNP-ATP binding affinity via direct titration.

Experimental_Workflow_Competition_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Complex Protein-TNP-ATP Complex Displacement Add Competitor to Complex Complex->Displacement Competitor Competitor Ligand (e.g., ATP) Competitor->Displacement Measure Measure Fluorescence Decrease Displacement->Measure Plot Plot Fluorescence vs. [Competitor] Measure->Plot Fit Fit Data to Competition Curve Plot->Fit Ki Determine Ki Fit->Ki

Caption: Workflow for determining competitor binding affinity via a displacement assay.

Considerations and Limitations

While TNP-ATP is a versatile tool, it is important to be aware of its limitations. The TNP moiety itself can influence binding affinity, sometimes leading to tighter binding than the natural nucleotide, ATP.[7][10][11] Therefore, it is often recommended to validate findings with other methods. Additionally, changes in fluorescence can sometimes be complex and may not always directly correlate with a simple binding event.[2] Careful experimental design and data interpretation are crucial for obtaining reliable results.

Conclusion

TNP-ATP is a highly effective fluorescent probe for studying the conformational changes and binding kinetics of ATP-binding proteins. The significant change in its fluorescence upon binding provides a sensitive and convenient method for characterizing protein-nucleotide interactions and for screening potential inhibitors. The protocols and data presented here offer a solid foundation for researchers to employ TNP-ATP in their studies of protein function and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Photobleaching of TNP-ATP in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photobleaching of the fluorescent ATP analog, 2'(3')-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), during microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is TNP-ATP and why is it used in microscopy?

A1: TNP-ATP is a fluorescent analog of adenosine triphosphate (ATP).[1] It is used as a probe in fluorescence microscopy to study ATP-binding proteins and their functions. When TNP-ATP binds to a protein, its fluorescence properties, such as intensity and emission wavelength, often change, providing a signal to monitor these interactions.[2] It is particularly useful in applications like Fluorescence Resonance Energy Transfer (FRET) as an acceptor molecule.[1]

Q2: What is photobleaching and why is it a problem for TNP-ATP imaging?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like TNP-ATP, upon exposure to excitation light. This leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of microscopy data. For dynamic studies that require prolonged or repeated imaging, photobleaching can significantly limit the observation time.

Q3: What are the key factors that influence the rate of TNP-ATP photobleaching?

A3: The rate of photobleaching is primarily influenced by:

  • Excitation Light Intensity: Higher intensity light sources lead to faster photobleaching.

  • Exposure Duration: Longer or more frequent exposure to excitation light increases the total number of photons that a fluorophore absorbs, accelerating photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen can significantly increase the rate of photobleaching through the generation of reactive oxygen species.

  • Fluorophore Environment: The chemical environment surrounding the TNP-ATP molecule, including the mounting medium and the presence of other molecules, can affect its photostability.

Q4: Can I completely eliminate photobleaching?

A4: While completely eliminating photobleaching is not possible, it can be significantly minimized by optimizing imaging parameters and sample preparation. The goal is to find a balance between achieving a sufficient signal-to-noise ratio and preserving the fluorescent signal for the duration of the experiment.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of TNP-ATP fluorescence signal 1. Excitation light intensity is too high.2. Exposure time is too long.3. Inappropriate imaging buffer or mounting medium.4. High oxygen concentration in the sample.1. Reduce the laser power or use a neutral density filter.2. Decrease the camera exposure time or the frequency of image acquisition.3. Use a commercial antifade mounting medium or add an oxygen scavenger system to your buffer.4. For in vitro assays, de-gas your solutions. For live-cell imaging, consider using an oxygen-depleting enzymatic system.
Weak initial TNP-ATP fluorescence signal 1. Low concentration of TNP-ATP.2. Suboptimal excitation or emission filter set.3. TNP-ATP is not binding to the target protein (for binding studies).4. pH of the imaging buffer is not optimal.1. Increase the concentration of TNP-ATP, but be mindful of potential background fluorescence.2. Ensure your microscope's filter set is appropriate for TNP-ATP's excitation (around 408/470 nm) and emission (around 552 nm) spectra.[3]3. Verify protein activity and the binding affinity of TNP-ATP for your specific protein.4. The fluorescence of TNP-ATP can be pH-sensitive; ensure your buffer is at the optimal pH for your experiment.[4]
High background fluorescence 1. Excess unbound TNP-ATP.2. Autofluorescence from the sample or imaging medium.1. Wash the sample to remove unbound TNP-ATP before imaging.2. Use a mounting medium with low autofluorescence. For cellular imaging, use a phenol red-free medium.
Observed phototoxicity in live-cell imaging 1. Excessive exposure to excitation light is generating reactive oxygen species that are damaging the cells.1. Reduce the excitation light intensity and exposure time to the minimum required for a good signal.2. Use an oxygen scavenger system in the imaging medium.3. Consider using two-photon excitation microscopy if available, as it can sometimes reduce phototoxicity in deeper tissue imaging.

Experimental Protocols

Protocol 1: General Live-Cell Imaging of TNP-ATP

This protocol provides a general guideline for imaging TNP-ATP in live cells. Optimization will be required for specific cell types and experimental goals.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • TNP-ATP stock solution (e.g., 10 mM in water)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Optional: Oxygen scavenger system (e.g., glucose oxidase/catalase)

  • Confocal or widefield fluorescence microscope with appropriate filter sets for TNP-ATP

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.

  • TNP-ATP Loading:

    • Dilute the TNP-ATP stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and replace it with the TNP-ATP-containing imaging medium.

    • Incubate the cells for a period sufficient for TNP-ATP to interact with its target. This time will vary depending on the specific biological question.

  • Washing (Optional): If high background from unbound TNP-ATP is an issue, gently wash the cells once or twice with fresh, pre-warmed imaging medium.

  • Imaging:

    • Place the dish on the microscope stage, ensuring the temperature and CO2 levels are maintained if long-term imaging is required.

    • Locate the cells of interest using brightfield or DIC.

    • Switch to fluorescence imaging using the appropriate filter set for TNP-ATP (Excitation: ~470 nm, Emission: ~550 nm).

    • Minimize Photobleaching:

      • Use the lowest possible laser power that provides an adequate signal-to-noise ratio.

      • Use the shortest possible exposure time.

      • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

      • Restrict the imaging to the specific region of interest.

  • Data Acquisition: Acquire images using the optimized settings.

Protocol 2: Measuring TNP-ATP Photobleaching Rate

This protocol describes a method to quantify the photobleaching rate of TNP-ATP under your specific imaging conditions.

Materials:

  • A stable sample of TNP-ATP (e.g., bound to a purified protein in a sealed chamber or in a glycerol-based mounting medium).

  • Fluorescence microscope with time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a sample with a known concentration of TNP-ATP.

  • Microscope Setup: Set up the microscope with the exact imaging parameters (laser power, exposure time, objective, etc.) you intend to use for your experiment.

  • Time-Lapse Acquisition:

    • Focus on a representative area of the sample.

    • Acquire a time-lapse series of images with a constant time interval. The total duration should be long enough to observe significant photobleaching.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select a region of interest (ROI) within the fluorescent area.

    • Measure the mean fluorescence intensity of the ROI for each frame.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

    • Fit the data to a single exponential decay function: I(t) = I(0) * exp(-kt), where k is the photobleaching rate constant.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Expected Effect on Photobleaching
Excitation Power LowHighHigher power significantly increases photobleaching.
Exposure Time ShortLongLonger exposure increases photobleaching.
Antifade Reagent AbsentPresentAntifade reagents significantly reduce photobleaching.
Oxygen Level LowHighHigher oxygen concentration accelerates photobleaching.

Commonly Used Antifade Reagents:

Antifade Reagent Active Component Setting Type Notes
ProLong™ Gold/Diamond ProprietaryHard-settingWidely used, provides good photobleaching protection for many fluorophores.
VECTASHIELD® ProprietaryNon-setting or Hard-settingAvailable with and without DAPI.
SlowFade™ ProprietaryNon-settingDesigned to reduce the initial fading of the fluorescent signal.
n-Propyl gallate (NPG) NPGCan be added to custom mounting mediaAn effective oxygen radical scavenger.
1,4-diazabicyclo[2.2.2]octane (DABCO) DABCOCan be added to custom mounting mediaA commonly used antifade agent.

Note: The effectiveness of a specific antifade reagent can be fluorophore-dependent. It is recommended to test a few different options to find the best one for TNP-ATP in your specific application.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Culture tnp_atp_loading TNP-ATP Loading cell_culture->tnp_atp_loading washing Washing (Optional) tnp_atp_loading->washing microscope_setup Microscope Setup washing->microscope_setup Transfer to Microscope image_acquisition Image Acquisition microscope_setup->image_acquisition quantification Fluorescence Quantification image_acquisition->quantification bleaching_correction Photobleaching Correction quantification->bleaching_correction

Caption: Experimental workflow for TNP-ATP microscopy.

signaling_pathway extracellular_atp Extracellular ATP/TNP-ATP p2x_receptor P2X Receptor extracellular_atp->p2x_receptor Binds ion_channel Ion Channel Opening p2x_receptor->ion_channel Activates ca_influx Ca2+ Influx ion_channel->ca_influx downstream Downstream Signaling ca_influx->downstream

Caption: Purinergic signaling pathway involving P2X receptors.

troubleshooting_logic cluster_solutions Solutions start Start Imaging check_signal Is Signal Strong & Stable? start->check_signal rapid_bleaching Rapid Photobleaching? check_signal->rapid_bleaching No good_image Acquire Data check_signal->good_image Yes weak_signal Weak Initial Signal? rapid_bleaching->weak_signal No reduce_power Reduce Laser Power/ Exposure Time rapid_bleaching->reduce_power Yes increase_conc Increase TNP-ATP Concentration weak_signal->increase_conc Yes reduce_power->check_signal add_antifade Use Antifade Reagent/ Oxygen Scavenger add_antifade->check_signal increase_conc->check_signal check_filters Check Filter Set check_filters->check_signal

Caption: Troubleshooting logic for TNP-ATP photobleaching.

References

Troubleshooting low signal-to-noise ratio in TNP-ATP assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with Trinitrophenyl-ATP (TNP-ATP) assays, particularly focusing on issues related to low signal-to-noise ratios.

Frequently Asked Questions (FAQs)

1. What is TNP-ATP and why is it used in binding assays?

TNP-ATP, or 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate, is a fluorescent analog of ATP.[1][2] It is widely used to study the interactions between ATP and various proteins, such as kinases and ATPases.[1][2][3] The key advantage of TNP-ATP is that its fluorescence properties change upon binding to a protein.[1][4] In an aqueous solution, TNP-ATP exhibits minimal fluorescence; however, when it binds to the more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity typically increases, and the emission peak may shift.[1][4] This change in fluorescence provides a measurable signal to determine binding affinities (Kd), study enzyme kinetics, and screen for inhibitors.[1][3]

2. What are the typical excitation and emission wavelengths for TNP-ATP?

TNP-ATP has two absorption peaks at approximately 408 nm and 470 nm.[1] The fluorescence emission peak is typically around 530-560 nm in an aqueous solution.[2] Upon binding to a protein, a blue shift (a shift to a shorter wavelength) in the emission maximum is often observed.[1][4]

3. What is a "good" signal-to-noise ratio in a TNP-ATP assay?

A desirable signal-to-noise ratio will largely depend on the specific protein and experimental setup. However, a fluorescence increase of 3- to 5-fold upon binding to the target protein is often cited as a good indicator of a robust assay.[4] For high-throughput screening (HTS) applications, a Z'-factor of greater than 0.5 is generally considered excellent, indicating a large separation between the signal and background, making the assay reliable for screening campaigns. One study reported achieving a Z'-factor of 0.93.[3]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak signal (low fluorescence enhancement) or high background fluorescence. Below are common causes and their solutions.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from TNP-ATP binding to your protein of interest.

Question: My fluorescence readings are high even in my negative control (no protein). What could be the cause?

Answer: High background fluorescence can originate from several sources. Here are the common culprits and how to address them:

  • Autofluorescence from Buffers or Assay Components: Some buffers or additives can be inherently fluorescent.

    • Solution: Test the fluorescence of all individual assay components (buffer, salts, additives like glycerol) at the excitation and emission wavelengths used for TNP-ATP. If a component is fluorescent, try to find a non-fluorescent alternative.[5]

  • Contaminated Reagents: Impurities in your enzyme preparation or other reagents can contribute to the background.

    • Solution: Ensure high purity of your protein. If you suspect contamination, repurify the protein. Check for nucleotide contamination from the expression host by measuring the absorbance at 260 nm.[4]

  • Non-specific Binding: TNP-ATP may bind non-specifically to other components in the assay, or to the microplate itself.

    • Solution: Incorporate a non-ionic detergent like Brij-35 (e.g., at 0.01-0.02%) in your assay buffer to minimize non-specific binding.[6] When using microplates, always use black plates to reduce background from scattered light and well-to-well crosstalk.[5]

  • Inner Filter Effect: At high concentrations, TNP-ATP or other molecules in the solution can absorb the excitation light, reducing the light available to excite the TNP-ATP that is bound to the protein.[1]

    • Solution: Optimize the TNP-ATP concentration. While a higher concentration might seem like it would produce a stronger signal, it can lead to a higher background and the inner filter effect. Start with a TNP-ATP concentration close to the expected Kd of the interaction.

Issue 2: Low Signal (Weak Fluorescence Change)

A weak signal manifests as a small change in fluorescence upon addition of your protein.

Question: I don't observe a significant increase in fluorescence when I add my protein. What should I do?

Answer: A weak signal can be due to several factors related to your protein's activity, the assay conditions, or the intrinsic properties of the interaction.

  • Inactive or Low-Activity Protein: The protein may be misfolded, aggregated, or have low activity.

    • Solution: Verify the activity and integrity of your protein using an orthogonal assay (e.g., an enzymatic activity assay if it's an enzyme). Protein aggregates can scatter light, which can decrease the measured fluorescence.[1] Consider purifying a fresh batch of protein.

  • Suboptimal Reagent Concentrations: The concentrations of your protein and TNP-ATP may not be optimal for detecting a binding event.

    • Solution: Systematically titrate both the protein and TNP-ATP concentrations. The optimal protein concentration will depend on the Kd of the interaction. For initial experiments, using a protein concentration at or above the Kd is a good starting point.[7]

  • Incorrect Buffer Conditions: pH, ionic strength, and the presence of necessary cofactors can significantly impact protein structure and binding.

    • Solution: TNP-ATP's absorbance is sensitive to pH changes.[1] Ensure your buffer has sufficient capacity to maintain a stable pH. Optimize the buffer composition, including pH and salt concentration, for your specific protein. Some kinases, for example, require divalent cations like Mg2+ for nucleotide binding.[4]

  • Interference from Other Molecules: Detergents or accessory proteins necessary for your experiment could interact with TNP-ATP, masking the signal from your protein of interest.[1]

    • Solution: Test for interactions between TNP-ATP and these other components in the absence of your primary protein. If interference is observed, you may need to find alternative detergents or adjust the concentrations.

Experimental Protocols & Data

Optimizing Enzyme/Protein Concentration

To ensure the observed signal is dependent on the protein concentration, a titration should be performed.

Methodology:

  • Prepare a series of dilutions of your protein in the assay buffer.

  • In a black microplate, add a fixed, optimized concentration of TNP-ATP to each well.

  • Add the different concentrations of your protein to the wells. Include a "no protein" control.

  • Incubate for a short period (e.g., 10 minutes) at room temperature to allow binding to reach equilibrium.[3]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Plot the change in fluorescence against the protein concentration.

ParameterRecommended Starting RangePurpose
Protein Concentration 0 - 10x expected KdTo determine the concentration range that gives a linear or saturable signal response.
TNP-ATP Concentration 0.5 - 2x expected KdTo ensure the signal is sensitive to protein binding without excessive background.
Incubation Time 5 - 30 minutesTo ensure the binding reaction reaches equilibrium.
Buffer e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaClTo provide a stable chemical environment for the interaction.[3]
ATP Competition Assay

This experiment confirms that TNP-ATP is binding to the ATP-binding site of your protein.

Methodology:

  • Pre-incubate your protein with an optimized concentration of TNP-ATP to form the protein-TNP-ATP complex. This should yield a high fluorescence signal.

  • Prepare a dilution series of non-fluorescent ATP.

  • Add the different concentrations of ATP to the wells containing the protein-TNP-ATP complex. Include a control with no added ATP.

  • Incubate to allow the ATP to compete with TNP-ATP for binding.

  • Measure the fluorescence. A decrease in fluorescence indicates that ATP is displacing TNP-ATP from the binding site.[3]

  • Plot the fluorescence signal against the ATP concentration to determine the IC50, which can be used to calculate the Ki for ATP.

ReagentTypical ConcentrationPurpose
Protein At or above Kd for TNP-ATPTo ensure a significant portion of TNP-ATP is bound at the start.
TNP-ATP At or below KdTo be sensitive to displacement by a competitor.
Competitor (ATP) 0 - 100x expected Kd for ATPTo generate a full competition curve.

Visualizations

TNP-ATP Assay Workflow

TNP_ATP_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis P Protein Stock Mix Mix Protein + TNP-ATP in Assay Buffer P->Mix TNP TNP-ATP Stock TNP->Mix B Assay Buffer B->Mix Incubate Incubate (e.g., 10 min, RT) Mix->Incubate Read Measure Fluorescence (Excitation: ~410 nm Emission: ~540 nm) Incubate->Read Plot Plot Fluorescence vs. Concentration Read->Plot Kd Calculate Kd Plot->Kd

Caption: Workflow for a direct TNP-ATP binding assay.

Troubleshooting Logic for Low Signal-to-Noise

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Check_BG Is Background High? Start->Check_BG Check_Signal Is Signal Change Low? Check_BG->Check_Signal No High_BG_Cause1 Check for Autofluorescence (Buffer, Plate) Check_BG->High_BG_Cause1 Yes Low_Signal_Cause1 Verify Protein Activity/ Integrity Check_Signal->Low_Signal_Cause1 Yes High_BG_Cause2 Check for Contaminants High_BG_Cause1->High_BG_Cause2 High_BG_Cause3 Optimize TNP-ATP Conc. (Inner Filter Effect) High_BG_Cause2->High_BG_Cause3 High_BG_Cause4 Add Detergent (Non-specific Binding) High_BG_Cause3->High_BG_Cause4 Low_Signal_Cause2 Optimize Protein & TNP-ATP Concentrations Low_Signal_Cause1->Low_Signal_Cause2 Low_Signal_Cause3 Optimize Buffer (pH, Ions, Cofactors) Low_Signal_Cause2->Low_Signal_Cause3 Low_Signal_Cause4 Run Competition Assay (Confirm Binding Site) Low_Signal_Cause3->Low_Signal_Cause4

References

Technical Support Center: Overcoming Challenges of TNP-ATP Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) instability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is TNP-ATP and what are its primary applications?

TNP-ATP is a fluorescent analog of adenosine triphosphate (ATP).[1] It is widely used in fluorescence spectroscopy to study protein-ATP interactions, determine binding affinities, and as a probe in fluorescence microscopy and X-ray crystallography.[1] Its fluorescence is highly sensitive to its environment, typically showing a significant increase in intensity and a blue shift in emission wavelength upon binding to a protein's hydrophobic ATP-binding pocket.[1][2] This property makes it a valuable tool for investigating the kinetics of ATP-binding proteins such as kinases, ATPases, and other nucleotide-binding proteins.[1][2][3]

Q2: What are the key spectral properties of TNP-ATP?

In aqueous solutions, TNP-ATP has excitation maxima at approximately 408 nm and 470 nm, with an emission maximum around 561 nm.[1][2] Upon binding to a protein, the emission maximum often shifts to a shorter wavelength (blue shift), for example, to around 538 nm, and the fluorescence intensity can increase several-fold.[4][5]

Q3: How should TNP-ATP be stored to ensure its stability?

For long-term stability, TNP-ATP should be stored at -20°C in the dark.[1][4][6] When in solution, it has a limited shelf life of about 30 days.[1] It is crucial to minimize exposure to light during storage and handling to prevent photobleaching.[5] For extended storage, a solution in water at pH 7.5 is common.[6] Some suppliers indicate stability for at least two years when stored at -20°C.[4]

Q4: What are the common causes of TNP-ATP instability in experimental solutions?

TNP-ATP fluorescence is highly sensitive to its environment. The primary factors affecting its stability and fluorescence are:

  • pH: Changes in pH can significantly alter the absorbance and fluorescence spectra of TNP-ATP.[2][7] Acidic conditions, for instance, can cause a decrease in fluorescence intensity and a blue shift in the emission wavelength.[2][7]

  • Solvent Polarity: The polarity of the solvent affects the fluorescence emission. A decrease in solvent polarity, such as when TNP-ATP moves from an aqueous environment to a hydrophobic protein binding pocket, leads to an increase in fluorescence intensity and a blue shift.[2]

  • Hydrolysis: TNP-ATP can be susceptible to hydrolysis, breaking down into TNP-ADP and inorganic phosphate. This process can be catalyzed by enzymes or occur spontaneously under certain conditions, such as extreme pH.[2][8][9]

  • Photobleaching: Exposure to light, especially during fluorescence measurements, can lead to the degradation of the TNP fluorophore, resulting in a loss of signal.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degraded TNP-ATP Prepare a fresh solution of TNP-ATP from a stock stored correctly at -20°C in the dark. The shelf life of a solution is approximately 30 days.[1]
Incorrect pH of Buffer Verify the pH of your experimental buffer. The fluorescence of TNP-ATP is pH-dependent, with changes in pH altering its absorption and fluorescence spectra.[2][7] Ensure the buffer pH is stable and within the optimal range for your experiment (typically around neutral pH).
Quenching of Fluorescence Check for the presence of quenching agents in your buffer or sample. Certain molecules can decrease the fluorescence intensity of TNP-ATP.
Incorrect Instrument Settings Confirm that the excitation and emission wavelengths on your fluorometer are set correctly for TNP-ATP (Excitation: ~408/470 nm, Emission: ~530-560 nm).[1]
No Protein Binding Ensure that your protein of interest is active and present at a sufficient concentration to observe a binding signal. Consider that TNP-ATP binding can be influenced by the presence of other ligands or cofactors.
Issue 2: Inconsistent or Unstable Fluorescence Readings

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Photobleaching Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure time necessary to obtain a good signal.[5]
Temperature Fluctuations Ensure your experiments are conducted at a constant and controlled temperature. Temperature can affect both the binding kinetics and the fluorescence properties of TNP-ATP.
Hydrolysis of TNP-ATP Prepare fresh TNP-ATP solutions for each experiment. If your protein has ATPase activity, be aware that TNP-ATP might be slowly hydrolyzed, leading to a changing signal over time.[2]
Precipitation Visually inspect your sample for any signs of precipitation, which can cause light scattering and affect fluorescence readings. If precipitation occurs, you may need to adjust buffer conditions or protein concentration.
Issue 3: Unexpected Spectral Shifts

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Change in Buffer Composition Be aware that changes in solvent polarity, viscosity, or the addition of certain salts can cause spectral shifts that may mimic protein binding.[2] It is crucial to use consistent buffer conditions throughout your experiments.
Inner Filter Effect At high concentrations of TNP-ATP (e.g., >10 μM) or other absorbing species, the excitation light can be attenuated, leading to a non-linear relationship between concentration and fluorescence intensity and potential spectral distortions.[2] It is recommended to work with TNP-ATP concentrations below 1 μM where possible.[1]
Binding to Non-Target Sites The TNP moiety can sometimes interact with sites on proteins other than the intended ATP-binding site, leading to unexpected fluorescence changes.[2] Competition assays with unlabeled ATP can help confirm binding to the correct site.

Quantitative Data Summary

The following tables summarize key quantitative data for TNP-ATP interactions with various proteins.

Table 1: Spectroscopic Properties of TNP-ATP

PropertyValueReference
Excitation Wavelength (λex)408 nm, 470 nm[1][6]
Emission Wavelength (λem) in water~561 nm[1]
Emission Wavelength (λem) bound to protein~538 - 552 nm (blue-shifted)[4][5][6]

Table 2: Binding Affinities and Inhibitory Concentrations of TNP-ATP for Various Proteins

ProteinParameterValueReference
P2X1 ReceptorIC506 nM[4]
P2X3 ReceptorIC500.9 nM[4]
P2X2/3 ReceptorIC507 nM[4]
P2X2 ReceptorIC502,000 nM[4]
P2X4 ReceptorIC5015,200 nM[4]
P2X7 ReceptorIC50>30,000 nM[4]
CheA (Histidine Kinase)Ki< 1 µM[10]
PhoQcat (Histidine Kinase)Kd294 ± 33 µM[5]

Experimental Protocols

Protocol 1: Determination of TNP-ATP Binding Affinity using Fluorescence Titration

This protocol outlines a general procedure to determine the dissociation constant (Kd) of TNP-ATP for a protein of interest.

  • Preparation:

    • Prepare a concentrated stock solution of TNP-ATP in double-distilled water and adjust the pH to 7.0.[5] Store on ice and protect from light.[5]

    • Prepare a series of dilutions of the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).[5]

  • Measurement:

    • In a fluorescence cuvette or microplate, add a fixed concentration of TNP-ATP (typically in the low micromolar range to avoid inner filter effects).

    • Sequentially add increasing concentrations of the protein to the TNP-ATP solution.

    • After each addition, gently mix and allow the solution to equilibrate for a set amount of time (e.g., 10 minutes) at a constant temperature.[5]

  • Data Acquisition:

    • Measure the fluorescence intensity at the emission maximum (typically around 540 nm) with excitation at 410 nm.[11]

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., a single-site binding model) to determine the dissociation constant (Kd).[5]

Protocol 2: Competitive Binding Assay to Screen for Inhibitors

This protocol describes how to use TNP-ATP in a displacement assay to screen for compounds that compete for the ATP-binding site.

  • Preparation:

    • Prepare a solution containing the protein of interest and a concentration of TNP-ATP that gives a significant fluorescence signal upon binding.

  • Screening:

    • Add potential inhibitor compounds from a library to the protein-TNP-ATP complex at a desired screening concentration.

    • Include appropriate controls: a positive control with a known inhibitor (e.g., unlabeled ATP) and a negative control with the vehicle (e.g., DMSO).[5]

  • Measurement:

    • Incubate the mixture for a defined period to allow for displacement of TNP-ATP.

    • Measure the fluorescence intensity. A decrease in fluorescence indicates that the test compound has displaced TNP-ATP from the protein's binding site.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the controls.

    • For hit compounds, perform dose-response experiments to determine the IC50 value.

Visualizations

Experimental_Workflow_Binding_Affinity cluster_prep Preparation cluster_measure Measurement cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_TNP Prepare TNP-ATP Stock Solution Add_TNP Add fixed [TNP-ATP] to cuvette Prep_TNP->Add_TNP Prep_Protein Prepare Protein Dilutions Titrate_Protein Titrate with increasing [Protein] Prep_Protein->Titrate_Protein Add_TNP->Titrate_Protein Equilibrate Equilibrate at constant temperature Titrate_Protein->Equilibrate Measure_Fluorescence Measure Fluorescence (Ex: 410 nm, Em: ~540 nm) Equilibrate->Measure_Fluorescence Plot_Data Plot ΔFluorescence vs. [Protein] Measure_Fluorescence->Plot_Data Fit_Curve Fit to Binding Isotherm Plot_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

Caption: Workflow for determining TNP-ATP binding affinity.

Signaling_Pathway_P2X_Receptor cluster_membrane Cell Membrane P2X P2X Receptor Channel_Opening Ion Channel Opening P2X->Channel_Opening No_Response No Cellular Response P2X->No_Response ATP ATP ATP->P2X Binds & Activates TNP_ATP TNP-ATP (Antagonist) TNP_ATP->P2X Binds & Inhibits Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Caption: Antagonistic action of TNP-ATP on P2X receptor signaling.

References

Technical Support Center: Using TNP-ATP in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using TNP-ATP in protein binding studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the potential pitfalls of using this fluorescent ATP analog and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during your experiments with TNP-ATP.

Issue 1: My measured Kd for TNP-ATP is much lower than expected for ATP.

Q: Why is the binding affinity of my protein for TNP-ATP significantly higher (lower Kd) than what is reported for unmodified ATP?

A: This is a common observation when using TNP-ATP. The trinitrophenyl (TNP) moiety, while providing the fluorescent signal, can itself interact with the protein, often leading to a higher binding affinity than that of ATP.[1][2][3] This means the dissociation constant (Kd) measured for TNP-ATP may not be a direct reflection of the Kd for ATP. It is crucial to perform competition assays with unmodified ATP to determine the affinity of the natural ligand.[1][4]

Issue 2: I'm observing changes in fluorescence that don't seem to be related to specific binding.

Q: What could be causing fluorescence changes that are not reversed by adding excess ATP?

A: Several factors can cause fluorescence artifacts:

  • Non-Specific Binding: TNP-ATP might be binding to surfaces of your experimental vessel or to hydrophobic patches on your protein that are not the ATP-binding site. To mitigate this, consider including a small amount of non-ionic detergent (e.g., Tween-20) in your buffer or testing for non-specific binding using a control protein (like BSA or lysozyme) that is not expected to bind ATP.[5]

  • Environmental Sensitivity: The fluorescence of TNP-ATP is highly sensitive to its environment.[1] Changes in pH, buffer polarity, or viscosity can alter its fluorescence quantum yield independently of protein binding.[1][6] Ensure your buffer conditions are consistent across all experiments.

  • Protein Aggregation: The addition of TNP-ATP or other ligands could induce protein aggregation, which can cause light scattering and affect the measured fluorescence intensity.[6] This can be checked by dynamic light scattering (DLS) or by monitoring the absorbance at a wavelength outside the range of TNP-ATP absorption (e.g., 340 nm).

Issue 3: The fluorescence signal is not linear with increasing TNP-ATP concentration.

Q: I'm performing a titration experiment, but the fluorescence intensity is not increasing linearly with the TNP-ATP concentration, even in the absence of my protein. What's happening?

A: You are likely observing an "inner filter effect." At TNP-ATP concentrations above approximately 1 μM, the fluorophore starts to absorb a significant fraction of the excitation light, preventing it from reaching the entire sample volume.[7] This leads to a non-linear relationship between concentration and fluorescence. To correct for this, you must determine a correction factor by comparing the observed fluorescence to the theoretical expected fluorescence under your experimental conditions.[7][8][9] It is generally recommended to work with TNP-ATP concentrations below 1 μM where possible.[7]

Issue 4: My competition assay with ATP doesn't fully reverse the fluorescence signal.

Q: I've added a large excess of ATP to compete with TNP-ATP, but the fluorescence doesn't return to the baseline level of free TNP-ATP. Why?

A: Complete reversal of the fluorescence signal is seldom observed in practice.[1] This could be due to several reasons:

  • The bound TNP-ATP has a much higher affinity than ATP, making it difficult to displace completely, even with a large excess of the competitor.[2]

  • A portion of the TNP-ATP may be binding non-specifically to other sites on the protein.

  • The presence of high concentrations of ATP might slightly alter the buffer environment, affecting the fluorescence of the remaining free TNP-ATP.

It is important to titrate the competitor and analyze the displacement curve to calculate the Ki or Kd for the unlabeled ligand, rather than relying on a complete return to baseline.

Quantitative Data Summary

The following table summarizes the key spectral and binding properties of TNP-ATP to aid in experimental design and data interpretation.

PropertyValueNotes
Excitation Wavelengths 408 nm and 470 nm[1][10]The peak at 408 nm is commonly used.[10]
Emission Wavelength ~561 nm in aqueous solution[1][7]Upon binding to a protein, the emission maximum typically undergoes a blue shift (to a shorter wavelength, e.g., 540-550 nm) and an increase in intensity.[1][4]
Molar Extinction Coeff. ε408 = 26,400 M-1cm-1, ε470 = 18,500 M-1cm-1 (at pH 7.5)[10]The absorbance of TNP-ATP is pH-dependent, increasing with higher pH.[1]
Concentration Limit < 1 µM recommended to avoid inner filter effects[7]If higher concentrations are necessary, a correction for the inner filter effect must be applied.[7]
Kd Ratio (ATP/TNP-ATP) Can be > 100[1]The affinity for TNP-ATP is often significantly higher than for ATP. This ratio is protein-dependent and highlights the importance of competition assays.[1][2]

Experimental Protocols & Methodologies

Direct Fluorescence Titration to Determine Kd for TNP-ATP

This protocol is used to measure the dissociation constant (Kd) of TNP-ATP for a target protein.

  • Preparation:

    • Prepare a concentrated stock solution of TNP-ATP in your assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5).[11] Determine the precise concentration using the molar extinction coefficient.

    • Prepare a solution of your purified protein at a known concentration in the same assay buffer.

  • Cuvette-Based Assay:

    • To a quartz cuvette, add your assay buffer and a fixed concentration of your protein (typically 1-4 µM).[4]

    • Place the cuvette in a spectrofluorometer set to the appropriate excitation (e.g., 410 nm) and emission (e.g., 540 nm) wavelengths.[4][12]

    • Make sequential additions of small aliquots of the TNP-ATP stock solution to the cuvette.[13]

    • After each addition, mix gently and allow the signal to stabilize (typically 2 minutes) before recording the fluorescence intensity.[13]

    • Correct the measured fluorescence for dilution at each step.

    • Also, perform a control titration of TNP-ATP into the buffer alone to subtract the background fluorescence of the free ligand.[12]

  • Data Analysis:

    • Plot the change in corrected fluorescence intensity against the TNP-ATP concentration.

    • Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding hyperbola or the Hill equation) to determine the Kd.[12][14]

Competition Assay to Determine Kd for ATP

This protocol is used to determine the binding affinity of a non-fluorescent competitor, such as ATP, by measuring its ability to displace TNP-ATP.

  • Preparation:

    • Determine the Kd of TNP-ATP for your protein first using the direct titration method described above.

    • Prepare solutions of your protein and TNP-ATP at concentrations that give a significant fluorescence signal (typically, protein concentration at or above the Kd of TNP-ATP, and TNP-ATP concentration around its Kd).

    • Prepare a concentrated stock solution of the competitor (unlabeled ATP) in the same assay buffer. Ensure the pH is readjusted after adding ATP, as ATP solutions can be acidic.[13]

  • Assay Procedure:

    • In a cuvette or microplate well, combine your protein and TNP-ATP at the pre-determined concentrations. Allow this mixture to equilibrate.

    • Measure the initial fluorescence intensity.

    • Make sequential additions of the unlabeled ATP competitor to the protein-TNP-ATP complex.

    • After each addition, mix, equilibrate, and record the fluorescence intensity.

  • Data Analysis:

    • Plot the decrease in fluorescence intensity against the concentration of the competitor (ATP).

    • Fit the data to a competitive binding equation to calculate the IC50 (the concentration of competitor that displaces 50% of the bound TNP-ATP).

    • Convert the IC50 value to the inhibition constant (Ki) or dissociation constant (Kd) for ATP using the Cheng-Prusoff equation or a similar model.

Visual Guides: Workflows and Logic Diagrams

Troubleshooting Workflow for TNP-ATP Experiments

The following diagram outlines a logical workflow for troubleshooting common issues encountered in TNP-ATP binding assays.

G cluster_start Start: Unexpected Fluorescence Signal cluster_check1 Initial Checks cluster_diagnosis Diagnosis cluster_solutions Solutions Start Observe Unexpected Fluorescence Result Check_Signal Is signal change observed without protein? Start->Check_Signal Check_Control Does a non-binding protein (e.g., BSA) cause a signal change? Check_Signal->Check_Control No Buffer_Issue Potential Buffer/pH Effects or Inner Filter Effect Check_Signal->Buffer_Issue Yes NSB_Issue Probable Non-Specific Binding (NSB) Check_Control->NSB_Issue Yes Competition_Check Does excess ATP reverse the signal? Check_Control->Competition_Check No Fix_Buffer Verify buffer pH and composition. Correct for inner filter effect if [TNP-ATP] > 1µM. Buffer_Issue->Fix_Buffer Fix_NSB Add non-ionic detergent (e.g., 0.01% Tween-20). Increase salt concentration. NSB_Issue->Fix_NSB Specific_Binding Binding is likely specific. Proceed with K_d calculation. Competition_Check->Specific_Binding Yes Affinity_Issue High TNP-ATP affinity or partial non-specific binding. Analyze displacement curve for K_i. Competition_Check->Affinity_Issue Partially / No

Caption: A troubleshooting flowchart for TNP-ATP binding assays.

Logical Relationship of TNP-ATP Properties and Experimental Observations

This diagram illustrates how the inherent properties of TNP-ATP can lead to various experimental outcomes, both desired and problematic.

G cluster_properties Inherent Properties of TNP-ATP cluster_outcomes Experimental Observations & Pitfalls Prop1 Fluorescent TNP Moiety Outcome1 Signal increase/shift upon specific binding (Desired Outcome) Prop1->Outcome1 Prop2 Sensitivity to Environment (Polarity, pH) Prop2->Outcome1 Outcome2 Artifacts from buffer changes Prop2->Outcome2 Prop3 TNP group can interact with protein Outcome3 Higher affinity (lower Kd) than native ATP Prop3->Outcome3 Outcome5 Non-specific binding to hydrophobic surfaces Prop3->Outcome5 Prop4 High Molar Absorptivity Outcome4 Inner Filter Effect at high concentrations Prop4->Outcome4

Caption: Relationship between TNP-ATP properties and experimental outcomes.

References

Technical Support Center: Best Practices for Storing and Handling TNP-ATP Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the best practices for storing and handling 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of TNP-ATP in your research.

Frequently Asked Questions (FAQs)

Q1: What is TNP-ATP and what are its primary applications in research?

A1: TNP-ATP is a fluorescent analog of adenosine 5'-triphosphate (ATP).[1] It is widely used in various research applications, including:

  • Fluorescence Spectroscopy: To study protein-ATP binding interactions, determine binding affinities (Kd), and inhibitor dissociation constants (Ki).[1]

  • P2X Receptor Antagonism: As a potent and selective antagonist for certain P2X receptor subtypes, particularly P2X1, P2X3, and heteromeric P2X2/3 receptors.

  • Fluorescence Resonance Energy Transfer (FRET): As a suitable acceptor molecule in FRET studies.

  • Fluorescence Microscopy: As a fluorescent probe to visualize the localization of ATP-binding proteins.

Q2: How should I prepare a stock solution of TNP-ATP?

A2: To prepare a stock solution, dissolve the solid TNP-ATP in high-purity, sterile water or an appropriate buffer (e.g., Tris-HCl). It is soluble in water at concentrations greater than 20 mg/mL. For a 10 mM aqueous solution, a pH of 8 is often used.[2] It is crucial to ensure the final pH of the stock solution is within the desired range for your experiment, as the spectral properties of TNP-ATP are pH-sensitive.[1]

Q3: What are the optimal storage conditions for TNP-ATP?

A3: Proper storage is critical to maintain the integrity of TNP-ATP. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureLight ConditionsDuration
Solid -20°CDesiccated, in the darkLong-term
Aqueous Solution -20°C or -70°CIn the dark, aliquotedShort-term (approx. 30 days at -20°C)[3]

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: Is TNP-ATP sensitive to light?

A4: Yes, TNP-ATP is light-sensitive.[2] All handling and experimental procedures should be performed under minimal lighting conditions to prevent photodegradation. Store all solutions protected from light, for example, by wrapping containers in aluminum foil.

Q5: How does pH affect TNP-ATP solutions?

A5: The absorbance and fluorescence of TNP-ATP are highly sensitive to pH. As the pH increases, the absorbance of TNP-ATP also increases.[1] In an aqueous solution at neutral pH, the fluorescence emission maximum is around 561 nm.[1] It is essential to maintain a stable pH throughout your experiment to ensure reproducible results.

Troubleshooting Guide

Issue 1: No or low fluorescence signal upon expected protein binding.

Possible Cause Troubleshooting Step
Degraded TNP-ATP Prepare a fresh solution of TNP-ATP. Check the expiration date of the solid compound.
Incorrect buffer conditions (pH, ionic strength) Verify the pH and composition of your experimental buffer. The spectral properties of TNP-ATP are sensitive to its environment.[1]
Protein is inactive or not binding ATP Confirm the activity of your protein using a known positive control. Ensure that any necessary co-factors are present.
Instrument settings are incorrect Check the excitation and emission wavelengths on the fluorometer. For TNP-ATP, excitation is typically around 408-410 nm, and emission is monitored between 500-600 nm.

Issue 2: High background fluorescence.

Possible Cause Troubleshooting Step
Contaminated buffer or cuvette Use high-purity reagents and thoroughly clean all labware. Run a buffer blank to check for background fluorescence.
TNP-ATP concentration is too high While the relationship between fluorescence intensity and concentration is linear at low concentrations (≤1 μM), higher concentrations can lead to inner filter effects.[4]
Presence of detergents Some detergents can interact with TNP-ATP and cause an increase in fluorescence, mimicking protein binding.

Issue 3: Unexpected changes in fluorescence (e.g., a decrease in signal when an increase is expected).

Possible Cause Troubleshooting Step
Precipitation of protein or TNP-ATP Visually inspect the solution for any turbidity. Centrifuge the sample and check for a pellet. Consider adjusting buffer conditions or protein concentration.
Inner filter effect At high concentrations, TNP-ATP can absorb the excitation light, leading to a decrease in the observed fluorescence. Dilute the sample and re-measure.
Quenching of fluorescence Some compounds in your buffer or sample could be quenching the fluorescence of TNP-ATP.

Issue 4: Irreproducible results in P2X receptor antagonism assays.

Possible Cause Troubleshooting Step
Inconsistent TNP-ATP concentration Prepare fresh dilutions of TNP-ATP for each experiment from a carefully prepared and stored stock solution.
Cell health and density variability Ensure consistent cell seeding density and monitor cell viability. Passage cells consistently and avoid using cells that are over-confluent.
Agonist (ATP) degradation Prepare fresh agonist solutions for each experiment. ATP can hydrolyze in aqueous solutions, leading to a lower effective concentration.

Experimental Protocols

Protocol 1: Measuring Protein-TNP-ATP Binding using Fluorescence Spectroscopy

This protocol provides a general procedure for determining the binding of TNP-ATP to a protein of interest.

Materials:

  • TNP-ATP stock solution (e.g., 1 mM in water or buffer, stored at -20°C)

  • Purified protein of interest in a suitable buffer

  • Experimental buffer (e.g., Tris-HCl with appropriate salts)

  • Fluorometer and suitable cuvettes or microplates

Procedure:

  • Prepare Solutions:

    • Dilute the TNP-ATP stock solution to the desired final concentration in the experimental buffer. A common starting concentration is 1-5 µM.

    • Prepare a series of dilutions of your protein of interest in the experimental buffer.

  • Instrument Setup:

    • Set the fluorometer's excitation wavelength to 410 nm.

    • Set the emission scan range from 500 nm to 600 nm.

  • Measurement:

    • Blank Measurement: Record the fluorescence spectrum of the experimental buffer alone.

    • TNP-ATP alone: Record the fluorescence spectrum of the TNP-ATP solution in the experimental buffer. The peak emission should be around 561 nm.

    • Titration: Add increasing concentrations of your protein to the TNP-ATP solution and record the fluorescence spectrum after each addition. Allow the reaction to equilibrate (the increase in fluorescence is often instantaneous).

    • Observation: Binding of TNP-ATP to a protein typically results in a 3- to 5-fold increase in fluorescence intensity and a blue shift in the emission maximum to around 540 nm.

  • Data Analysis:

    • Subtract the fluorescence of the buffer and free TNP-ATP from the experimental readings.

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Protocol 2: P2X Receptor Antagonism Assay using Calcium Imaging

This protocol describes a method to assess the antagonistic activity of TNP-ATP on P2X receptors by measuring changes in intracellular calcium.

Materials:

  • Cells expressing the P2X receptor of interest (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Poly-D-lysine coated 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • TNP-ATP stock solution

  • P2X receptor agonist (e.g., ATP or α,β-methylene ATP)

  • Fluorescence microplate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating:

    • Seed the P2X receptor-expressing cells onto a 96-well poly-D-lysine coated plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and wash the cells with assay buffer.

    • Add the dye solution to each well and incubate for the recommended time (e.g., 45-60 minutes) at 37°C.

  • Antagonist Incubation:

    • Prepare serial dilutions of TNP-ATP in the assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of TNP-ATP to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement:

    • Prepare the P2X agonist solution at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Place the 96-well plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence changes over time.

    • Initiate the reading and, after establishing a baseline, inject the agonist into the wells.

    • Continue recording the fluorescence to capture the calcium influx.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of cells treated with the agonist alone (positive control).

    • Plot the percentage of inhibition against the concentration of TNP-ATP.

    • Fit the data to a dose-response curve to calculate the IC50 value of TNP-ATP.

Visualizations

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_Receptor P2X Receptor ATP->P2X_Receptor Binds & Activates TNP_ATP TNP-ATP (Antagonist) TNP_ATP->P2X_Receptor Binds & Inhibits Ca_ion Ca²⁺ Ion P2X_Receptor->Ca_ion Channel Opens Cellular_Response Cellular Response Ca_ion->Cellular_Response Initiates

Caption: P2X receptor signaling and antagonism by TNP-ATP.

TNP_ATP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_TNP_ATP Prepare TNP-ATP Stock Solution Mix_Reagents Mix TNP-ATP and Buffer Prep_TNP_ATP->Mix_Reagents Prep_Protein Prepare Protein Sample Add_Protein Titrate with Protein Prep_Protein->Add_Protein Prep_Buffer Prepare Assay Buffer Prep_Buffer->Mix_Reagents Mix_Reagents->Add_Protein Measure_Fluorescence Measure Fluorescence (Ex: 410nm, Em: 500-600nm) Add_Protein->Measure_Fluorescence Plot_Data Plot Fluorescence Change vs. [Protein] Measure_Fluorescence->Plot_Data Calculate_Kd Calculate Kd Plot_Data->Calculate_Kd

Caption: Experimental workflow for a TNP-ATP protein binding assay.

Troubleshooting_Tree Start Unexpected Fluorescence Result Check_Signal Is the signal unexpectedly low? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Check_Reagents Check Reagent Integrity (TNP-ATP, Protein) Check_Signal->Check_Reagents Yes Check_Contamination Check for Buffer/ Cuvette Contamination Check_Background->Check_Contamination Yes Check_Precipitate Inspect for Precipitation Check_Background->Check_Precipitate No Check_Buffer Verify Buffer pH and Composition Check_Reagents->Check_Buffer Check_Instrument Confirm Instrument Settings Check_Buffer->Check_Instrument Final_Check Consult Further Documentation Check_Instrument->Final_Check Check_Concentration Review TNP-ATP Concentration Check_Contamination->Check_Concentration Check_Concentration->Final_Check Check_Precipitate->Final_Check

Caption: Troubleshooting decision tree for TNP-ATP fluorescence assays.

References

Validation & Comparative

A Head-to-Head Comparison of Fluorescent ATP Analogs: TNP-ATP vs. MANT-ATP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in biochemistry, pharmacology, and drug development, fluorescent analogs of adenosine triphosphate (ATP) are indispensable tools for studying the kinetics and molecular interactions of ATP-binding proteins such as kinases and ATP-gated ion channels. Among the most commonly utilized are 2'/3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) and 2'/3'-O-(N-Methylanthraniloyl)adenosine-5'-triphosphate (MANT-ATP). This guide provides an objective comparison of these two analogs, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.

Both TNP-ATP and MANT-ATP are environmentally sensitive fluorophores, meaning their fluorescence quantum yield is significantly enhanced in the hydrophobic environments of protein nucleotide-binding sites compared to aqueous solutions.[1] This property makes them excellent probes for monitoring protein-ATP binding events. However, they exhibit distinct spectral properties and binding affinities that can influence experimental design and data interpretation.

Quantitative Comparison of Fluorescent and Binding Properties

The selection of a fluorescent ATP analog often depends on the specific application and the instrumentation available. The following tables summarize the key quantitative differences between TNP-ATP and MANT-ATP.

Fluorescent PropertyTNP-ATPMANT-ATP
Excitation Maximum (λex) ~408 nm, ~470 nm[2][3]~350 nm
Emission Maximum (λem) ~561 nm (in water)[2][3]~448 nm (in water)[4]
Fluorescence Change upon Binding Significant increase in intensity and a blue shift in emission wavelength.[2][5]Significant increase in intensity and a blue shift in emission wavelength.[6]
Quantum Yield (Aqueous) Low0.22[4]
Quantum Yield (Bound to Protein) Significantly IncreasedIncreased (e.g., by 50% with OaPAC)

Table 1: Spectroscopic Properties of TNP-ATP and MANT-ATP.

Protein TargetAnalogDissociation Constant (Kd)
Protein Kinase A (PKA)MANT-ATP~3-fold higher than ATP[7]
CASK (pseudokinase)TNP-ATP0.563 µM[1]
HER3/ErbB3 (pseudokinase)MANT-ATP1.1 µM (in the presence of Mg2+)[1]
JAK2 (JH2 domain)MANT-ATP1 µM (in the presence of Mg2+)[1]
Tm-MreBTNP-ATP3.69 µM

Table 2: Comparative Dissociation Constants (Kd) of TNP-ATP and MANT-ATP for Various Proteins. It is important to note that the binding affinities of these analogs can be significantly different from that of ATP itself, and this difference varies between proteins.[1]

Experimental Methodologies

A common application for both TNP-ATP and MANT-ATP is in fluorescence-based binding assays to determine the dissociation constant (Kd) of a protein for the analog. This can be extended to competitive binding assays to determine the affinity for ATP or other non-fluorescent ligands.

General Protocol for a Fluorescence Binding Assay:
  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent ATP analog (TNP-ATP or MANT-ATP) in an appropriate buffer (e.g., Tris-HCl or HEPES) at a concentration determined by its molar extinction coefficient.

    • Prepare a series of dilutions of the protein of interest in the same buffer.

    • All solutions should be kept on ice and protected from light as much as possible.

  • Instrumentation Setup:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen analog (see Table 1).

    • Set the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Titration Experiment:

    • To a cuvette containing a fixed concentration of the fluorescent ATP analog, make successive additions of the protein solution.

    • After each addition, allow the system to equilibrate (the fluorescence signal should be stable) before recording the fluorescence intensity.

    • Continue the additions until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the fluorescence intensity readings for dilution.

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualization of Relevant Signaling Pathways

Fluorescent ATP analogs are frequently used to dissect the role of ATP in various cellular signaling pathways. Below are diagrams of two such pathways where TNP-ATP and MANT-ATP can be employed as research tools.

P2X_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Binds and Activates TNP-ATP TNP-ATP TNP-ATP->P2X_Receptor Binds (Antagonist/Probe) Ion_Influx Na+, Ca2+ Influx P2X_Receptor->Ion_Influx Channel Opening Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ion_Influx->Cellular_Response Triggers

Caption: P2X Receptor signaling pathway initiated by extracellular ATP.

PKA_Signaling_Pathway Hormone Hormone GPCR GPCR Hormone->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP_pool ATP ATP_pool->Adenylyl_Cyclase Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Binds and Activates PKA_active Active PKA PKA_inactive->PKA_active Substrate_Protein Substrate_Protein PKA_active->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Substrate Substrate_Protein->Phosphorylated_Protein Cellular_Response Cellular_Response Phosphorylated_Protein->Cellular_Response Leads to

Caption: Protein Kinase A (PKA) signaling cascade.

Conclusion: Making the Right Choice

The choice between TNP-ATP and MANT-ATP will ultimately depend on the specific experimental goals and constraints.

  • TNP-ATP is often favored for its longer excitation and emission wavelengths, which can help to minimize background fluorescence from biological samples. Its strong absorption in the visible spectrum also makes it suitable for absorbance-based measurements.

  • MANT-ATP , with its excitation in the near-UV, may be more susceptible to interference from tryptophan and other endogenous fluorophores. However, its well-characterized quantum yield and extensive use in the literature for certain protein families, like kinases, make it a reliable choice.

References

A Comparative Guide to TNP-ATP and Radio-labeled ATP Binding Assays for Cross-Validation of Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of ATP binding affinity is crucial for understanding protein function and for the development of novel therapeutics. This guide provides a comprehensive comparison of two widely used methods: the fluorescent TNP-ATP binding assay and the radio-labeled ATP binding assay. We will delve into their respective methodologies, present comparative data, and discuss the importance of cross-validating results obtained from these distinct approaches.

The 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) assay is a fluorescence-based method that relies on the change in the fluorescent properties of TNP-ATP upon binding to a protein. In its unbound state in an aqueous solution, TNP-ATP exhibits weak fluorescence. However, when it binds to the more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity increases significantly, and the emission peak undergoes a blue shift.[1] This change in fluorescence is the basis for determining binding affinity.

On the other hand, the radio-labeled ATP binding assay, often considered the 'gold standard', directly measures the interaction between a protein and ATP.[2] This technique typically utilizes ATP with a radioactive isotope, such as [γ-³²P]ATP or [³H]ATP. The most common format is the filter binding assay, where a mixture of the protein and radio-labeled ATP is passed through a filter that retains the protein-ATP complex but allows unbound ATP to pass through. The amount of radioactivity retained on the filter is then quantified to determine the extent of binding.

Comparative Analysis of Binding Affinities

A critical aspect of utilizing TNP-ATP as an ATP analog is understanding how the trinitrophenyl moiety affects its binding affinity compared to natural ATP. Data from numerous studies, summarized in the table below, indicates that TNP-ATP generally exhibits a significantly higher affinity for ATP-binding proteins than ATP itself.

ProteinMethod for ATP K_d DeterminationATP K_d (µM)Method for TNP-ATP K_d DeterminationTNP-ATP K_d (µM)Fold Difference (ATP/TNP-ATP)Reference
CheA (E. coli)Isothermal Titration Calorimetry~1Fluorescence Titration<0.01>100[1]
Myosin Subfragment 1Enzyme Kinetics150Fluorescence Titration0.07~2140[1]
Ca²⁺-ATPase (Sarcoplasmic Reticulum)Enzyme Kinetics1-3Fluorescence Titration0.02-0.05~50-60[1]
PhoQ (catalytic domain)Not specified412Fluorescence Titration~294~1.4[2]

Note: This table is a compilation of data from various sources and experimental conditions may vary.

The data clearly illustrates that the affinity of proteins for TNP-ATP is often 20 to over 2000 times higher than for ATP.[1] This enhanced affinity is attributed to interactions between the TNP group and the protein, independent of the ATP binding site.[1] Consequently, the dissociation constant (Kd) obtained from a TNP-ATP assay cannot be directly used as a measure of the protein's affinity for ATP. However, TNP-ATP assays are invaluable for competition assays to determine the relative affinities of other non-fluorescent ligands and for high-throughput screening of inhibitors.[3]

Experimental Workflows

To facilitate a clearer understanding of the practical aspects of each assay, the following diagrams illustrate their respective workflows.

TNP_ATP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P Protein Solution Mix Mix Protein and TNP-ATP P->Mix TNP TNP-ATP Solution TNP->Mix Incubate Incubate (often instantaneous) Mix->Incubate Measure Measure Fluorescence (Excitation ~410 nm, Emission ~500-600 nm) Incubate->Measure Plot Plot Fluorescence vs. Concentration Measure->Plot Fit Fit Data to Binding Isotherm Plot->Fit Kd Determine Kd Fit->Kd

TNP-ATP Binding Assay Workflow

Radiolabeled_ATP_Workflow cluster_prep_radio Preparation cluster_assay_radio Assay Execution cluster_analysis_radio Data Analysis P_radio Protein Solution Mix_radio Mix Protein and Radio-labeled ATP P_radio->Mix_radio ATP_radio Radio-labeled ATP ([γ-³²P]ATP or [³H]ATP) ATP_radio->Mix_radio Incubate_radio Incubate to Reach Equilibrium Mix_radio->Incubate_radio Filter Filter through Nitrocellulose Membrane Incubate_radio->Filter Wash Wash to Remove Unbound ATP Filter->Wash Scintillate Scintillation Counting of Filter Wash->Scintillate Plot_radio Plot Bound ATP vs. Total ATP Scintillate->Plot_radio Fit_radio Fit Data to Binding Isotherm Plot_radio->Fit_radio Kd_radio Determine Kd Fit_radio->Kd_radio

Radio-labeled ATP Filter Binding Assay Workflow

Conceptual Diagram of the Binding Assays

The fundamental difference in what is being measured in each assay is depicted in the following diagram.

Binding_Assay_Concept cluster_tnp TNP-ATP Assay (Indirect Measurement) cluster_radio Radio-labeled ATP Assay (Direct Measurement) Protein_TNP Protein Complex_TNP Protein-TNP-ATP (Fluorescent) Protein_TNP->Complex_TNP Binding TNP_ATP TNP-ATP TNP_ATP->Complex_TNP Signal_TNP Fluorescence Signal Complex_TNP->Signal_TNP Causes Protein_Radio Protein Complex_Radio Protein-Radio-ATP (Radioactive) Protein_Radio->Complex_Radio Binding Radio_ATP Radio-labeled ATP Radio_ATP->Complex_Radio Signal_Radio Radioactive Signal Complex_Radio->Signal_Radio Emits

Conceptual Difference Between the Two Assays

Detailed Experimental Protocols

TNP-ATP Binding Assay Protocol (General)

This protocol provides a general framework for a fluorescence titration experiment to determine the dissociation constant (Kd) of TNP-ATP.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

  • TNP-ATP stock solution (e.g., 1 mM in buffer)

  • Fluorometer with a thermostatted cuvette holder

  • Quartz cuvette

Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths for TNP-ATP (e.g., excitation at 410 nm, emission scan from 500 nm to 600 nm).

  • Add a known volume of buffer to the cuvette and record the background fluorescence.

  • Add a known concentration of the protein to the cuvette and mix gently.

  • Titrate small aliquots of the TNP-ATP stock solution into the cuvette, mixing after each addition.

  • After each addition, allow the signal to stabilize and record the fluorescence intensity at the emission maximum.

  • Continue the titration until the fluorescence signal is saturated, indicating that all protein binding sites are occupied.

  • Correct the fluorescence data for dilution and inner filter effects if necessary.

  • Plot the change in fluorescence as a function of the total TNP-ATP concentration.

  • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the Kd.

Radio-labeled ATP Filter Binding Assay Protocol (General)

This protocol outlines the steps for a standard filter binding assay using radio-labeled ATP.

Materials:

  • Purified protein of interest in a suitable binding buffer

  • Radio-labeled ATP (e.g., [γ-³²P]ATP or [³H]ATP) stock solution of known specific activity

  • Unlabeled ATP stock solution

  • Nitrocellulose or other suitable filter membranes (e.g., 0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a series of reaction tubes, each containing a fixed concentration of the protein.

  • To each tube, add increasing concentrations of radio-labeled ATP. For competition assays, a fixed amount of radio-labeled ATP and increasing amounts of unlabeled ATP are used.

  • Include control tubes with no protein to determine non-specific binding to the filter.

  • Incubate the reactions at a specific temperature for a sufficient time to reach binding equilibrium.

  • Rapidly filter the contents of each tube through a pre-wetted filter membrane under vacuum.

  • Immediately wash the filters with ice-cold wash buffer to remove unbound radio-labeled ATP.

  • Place each filter in a scintillation vial, add scintillation fluid, and vortex.

  • Measure the radioactivity of each filter using a liquid scintillation counter.

  • Subtract the non-specific binding (counts from no-protein controls) from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the free radio-labeled ATP concentration.

  • Fit the data to a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the Kd and the number of binding sites (Bmax).

Conclusion and Recommendation for Cross-Validation

Both TNP-ATP and radio-labeled ATP binding assays are powerful tools for studying protein-ATP interactions. The TNP-ATP assay offers a convenient, continuous, and non-radioactive method that is well-suited for high-throughput screening and for characterizing the binding of inhibitors through competition. However, due to the often significantly higher affinity of TNP-ATP compared to ATP, it is not a direct substitute for determining the physiological binding affinity of ATP.[1]

The radio-labeled ATP binding assay, while more labor-intensive and requiring the handling of radioactive materials, provides a direct measurement of ATP binding and is considered the benchmark for determining accurate dissociation constants.

References

A Comparative Analysis of TNP-ATP Binding to Wild-Type vs. Mutant Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 2',3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) binding to wild-type and mutant proteins, offering valuable insights for researchers, scientists, and drug development professionals. TNP-ATP, a fluorescent analog of ATP, serves as a powerful tool to probe the nucleotide-binding properties of proteins and to elucidate the functional consequences of mutations. Alterations in ATP binding affinity due to mutations are a critical aspect of understanding disease mechanisms and for the rational design of therapeutic agents.

Quantitative Analysis of TNP-ATP Binding Affinity

Mutations within the ATP-binding pocket or in allosteric sites can significantly alter the binding affinity of a protein for ATP. The following table summarizes experimental data on the binding of TNP-ATP or ATP analogs to wild-type proteins and their corresponding mutants. The dissociation constant (Kd) or the half-maximal binding concentration (K1/2) are key parameters used to quantify binding affinity, where a lower value indicates a higher affinity.

ProteinTypeLigandBinding Affinity (Kd or K1/2)Fold Change (Mutant/WT)Reference
DDX3X RNA Helicase Wild-TypeTNP-ATP1.1 µM (K1/2)-[1]
R534H MutantTNP-ATP1.2 µM (K1/2)~1.1[1]
Wild-Type (135-582)ATP-γS62 ± 6 µM (Kd)-[2]
ABL-deletion Mutant (168-582)ATP-γS202 ± 15 µM (Kd)~3.3[2]
CASK (CaM Kinase) Wild-TypeTNP-ATPBinding confirmed by fluorescence shift-[2][3]
R264K and N299S MutantsTNP-ATPBinding confirmed, slightly altered Mg2+ sensitivityN/A[3]

Experimental Protocols

Accurate and reproducible experimental design is paramount for the comparative analysis of TNP-ATP binding. Below are detailed methodologies for key experiments cited in the study of protein-nucleotide interactions.

Fluorescence Spectroscopy using TNP-ATP

This is a widely used method to determine the binding affinity of proteins for ATP.[1][4] The principle lies in the change in the fluorescent properties of TNP-ATP upon binding to a protein.[1] Typically, the fluorescence intensity of TNP-ATP increases, and the emission maximum undergoes a blue shift when it moves from a polar aqueous environment to a more nonpolar environment within the ATP-binding pocket of a protein.[1]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of TNP-ATP in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl). The final concentration is typically in the low micromolar range.

    • Purify the wild-type and mutant proteins to homogeneity. Determine the protein concentration accurately using a method such as the Bradford assay or by measuring absorbance at 280 nm.

  • Fluorescence Titration:

    • Set the excitation wavelength of the spectrofluorometer to 410 nm and the emission wavelength to scan from 500 to 600 nm.[4]

    • In a quartz cuvette, add a fixed concentration of the protein (e.g., 1-5 µM) in the reaction buffer.

    • Add increasing concentrations of TNP-ATP to the protein solution.

    • After each addition, allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution and inner filter effects if necessary.

    • Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to determine the dissociation constant (Kd).[5]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6][7][8]

Protocol:

  • Sample Preparation:

    • Dialyze both the protein (in the sample cell) and the ligand (TNP-ATP or ATP, in the syringe) extensively against the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent the formation of air bubbles during the experiment.

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

    • Perform a series of injections of the ligand into the protein solution. The heat change upon each injection is measured.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9][10][11] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd = koff/kon) can be calculated.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the protein (ligand) onto the surface of a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution over the activated surface.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (TNP-ATP or ATP) over the immobilized ligand surface.

    • A running buffer without the analyte is used to establish a baseline and to monitor the dissociation phase.

    • Record the sensorgram, which plots the response units (RU) versus time.

  • Data Analysis:

    • Fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.

    • Calculate the dissociation constant (Kd) from the ratio of koff to kon.

Visualizing the Molecular Context

To better understand the implications of altered TNP-ATP binding, it is crucial to visualize the signaling pathways and experimental workflows involved. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Signaling_Pathway cluster_0 Cell Membrane Neurexin Neurexin CASK_WT Wild-Type CASK Neurexin->CASK_WT CASK_Mut Mutant CASK Neurexin->CASK_Mut Syndecan Syndecan Syndecan->CASK_WT Syndecan->CASK_Mut TBR1 TBR1 CASK_WT->TBR1 CASK_Mut->TBR1 Nucleus Nucleus TBR1->Nucleus Transcription Regulation TBR1->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Normal_Synaptic_Function Normal Synaptic Function Nucleus->Normal_Synaptic_Function

Caption: CASK signaling pathway at the synapse.

Experimental_Workflow Start Start: Purified Wild-Type & Mutant Proteins Assay_Selection Select Binding Assay Start->Assay_Selection Fluorescence Fluorescence Spectroscopy (TNP-ATP) Assay_Selection->Fluorescence ITC Isothermal Titration Calorimetry Assay_Selection->ITC SPR Surface Plasmon Resonance Assay_Selection->SPR Data_Acquisition Data Acquisition Fluorescence->Data_Acquisition ITC->Data_Acquisition SPR->Data_Acquisition Data_Analysis Data Analysis (Kd, kon, koff) Data_Acquisition->Data_Analysis Comparison Comparative Analysis of Binding Affinity Data_Analysis->Comparison

Caption: Workflow for comparative binding analysis.

Logical_Relationship Mutation Protein Mutation Structural_Change Altered 3D Structure of ATP-Binding Pocket Mutation->Structural_Change Binding_Affinity Change in TNP-ATP Binding Affinity (Kd) Structural_Change->Binding_Affinity Functional_Consequence Altered Protein Function (e.g., Enzyme Activity, Signaling) Binding_Affinity->Functional_Consequence Phenotype Cellular/Organismal Phenotype Functional_Consequence->Phenotype

References

TNP-ATP vs. ATP: A Researcher's Guide to Competition Binding Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and molecular biology, understanding the binding affinity of ATP to its target proteins is crucial. Competitive binding assays using the fluorescent ATP analog, 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), offer a powerful and accessible method to determine the binding constants of ATP and other unlabeled ligands. This guide provides a comprehensive comparison of TNP-ATP and ATP binding, complete with experimental protocols and quantitative data to aid in the design and interpretation of these assays.

Unveiling Binding Affinities: A Quantitative Comparison

TNP-ATP is a valuable tool because its fluorescence significantly increases upon binding to the hydrophobic ATP-binding pocket of a protein, and this signal is displaced by the addition of a competing ligand like ATP.[1][2] This displacement allows for the determination of the dissociation constant (Kd) for the unlabeled ligand. It is important to note that TNP-ATP often exhibits a significantly higher binding affinity (lower Kd) for the target protein compared to ATP.[3] This characteristic is a key consideration in experimental design and data analysis.

The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP for various proteins, as determined by fluorescence-based competition assays.

Target ProteinLigandDissociation Constant (Kd)Experimental Conditions
Bacterial Histidine Kinase (PhoQcat) TNP-ATP~294 µMNot specified
ATPNot directly provided, but used to displace TNP-ATPNot specified
CASK CaM-kinase domain TNP-ATP1 µMTris-HCl buffer (pH 7.0), 4 mM EDTA
ATPNot directly provided, but shown to effectively competeTris-HCl buffer (pH 7.0), 4 mM EDTA
Na+,K+-ATPase (H4-H5 loop) TNP-ATPNot directly provided, but shown to bind50 mM Tris-HCl, pH 7.5
ATP6.2 ± 0.7 mM50 mM Tris-HCl, 20 mM ATP, pH 7.5

The Experimental Workflow: A Step-by-Step Protocol

A typical TNP-ATP versus ATP competition binding experiment follows a logical progression from initial binding of the fluorescent analog to its displacement by the natural ligand. The following diagram illustrates this workflow.

CompetitionBindingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Target Protein Mix Incubate Protein + TNP-ATP Protein->Mix TNP_ATP TNP-ATP Stock TNP_ATP->Mix ATP ATP Stock Titrate Titrate with ATP ATP->Titrate Buffer Assay Buffer Buffer->Mix Measure1 Measure Baseline Fluorescence Mix->Measure1 Measure1->Titrate Measure2 Measure Fluorescence at each ATP concentration Titrate->Measure2 Plot Plot Fluorescence vs. [ATP] Measure2->Plot Fit Fit Data to Binding Isotherm Plot->Fit Calculate Calculate Kd for ATP Fit->Calculate

Caption: Workflow for a TNP-ATP vs. ATP competition binding assay.

Detailed Experimental Protocol

This protocol provides a generalized procedure for performing a TNP-ATP versus ATP competition binding assay using a spectrofluorometer.

Materials:

  • Purified target protein of known concentration

  • TNP-ATP stock solution (e.g., 1 mM in assay buffer)

  • ATP stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2; the optimal buffer will be protein-dependent)

  • Spectrofluorometer with temperature control

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[2][4] The peak fluorescence emission for TNP-ATP bound to a protein is typically around 540-550 nm.[4]

    • Equilibrate the sample holder to the desired experimental temperature.

  • Direct TNP-ATP Binding (Determination of Baseline):

    • To a cuvette, add the assay buffer and the target protein to a final concentration that is empirically determined to give a good signal-to-noise ratio (e.g., 1 µM).

    • Add TNP-ATP to a final concentration typically at or below its Kd for the target protein to ensure that the assay is sensitive to competition.

    • Gently mix and incubate for a short period (e.g., 5-10 minutes) to allow binding to reach equilibrium.

    • Measure the fluorescence emission spectrum. The increase in fluorescence intensity compared to TNP-ATP in buffer alone indicates binding.

  • ATP Competition:

    • To the cuvette containing the pre-formed protein-TNP-ATP complex, add increasing concentrations of ATP.

    • After each addition of ATP, allow the reaction to equilibrate (e.g., 2-5 minutes) and then measure the fluorescence emission.

    • A decrease in fluorescence intensity will be observed as ATP displaces TNP-ATP from the binding site.[1]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the ATP concentration.

    • Fit the resulting competition curve to a suitable binding isotherm (e.g., a four-parameter logistic equation) to determine the IC50 value of ATP.

    • The dissociation constant (Kd) of ATP can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of TNP-ATP.

Signaling Pathway: Competitive Binding at the ATP-Binding Site

The underlying principle of this assay is the direct competition between TNP-ATP and ATP for the same binding site on the target protein. This can be visualized as a simple equilibrium process.

CompetitiveBinding Protein Protein (ATP-Binding Site) Protein_TNP_ATP Protein-TNP-ATP (Fluorescent Signal) Protein->Protein_TNP_ATP + TNP-ATP Protein_ATP Protein-ATP (No Signal) Protein->Protein_ATP + ATP TNP_ATP TNP-ATP (Fluorescent) ATP ATP (Non-fluorescent) Protein_TNP_ATP->Protein Dissociation Protein_ATP->Protein Dissociation

Caption: Competitive binding of TNP-ATP and ATP to a protein.

Conclusion

TNP-ATP versus ATP competition binding experiments provide a robust and sensitive method for characterizing the affinity of ATP and other non-fluorescent ligands to a wide range of proteins. By understanding the principles of the assay, following a detailed protocol, and being mindful of the inherent differences in binding affinity between TNP-ATP and ATP, researchers can obtain reliable quantitative data to advance their understanding of protein-ligand interactions and facilitate drug discovery efforts.

References

Confirming the Specificity of TNP-ATP Binding to the ATP Pocket: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) as a fluorescent analog for ATP, verifying that it binds specifically within the intended ATP pocket is a critical validation step. TNP-ATP is a valuable tool because its fluorescence intensity often increases significantly, and its emission peak undergoes a blue shift upon binding to a protein, moving from an aqueous environment to a more hydrophobic binding pocket.[1][2][3] However, assuming this binding occurs at the ATP site without confirmation can lead to misleading interpretations.

This guide compares several robust experimental methods to definitively confirm the binding specificity of TNP-ATP, providing detailed protocols and data interpretation guidelines.

Method 1: Fluorescence-Based Competitive Binding Assay

This is the most direct method that leverages the fluorescent properties of TNP-ATP. The principle relies on displacing the bound, fluorescent TNP-ATP with a non-fluorescent competitor that binds to the same site. Unlabeled ATP is the ideal competitor for confirming ATP pocket specificity.

Logical Workflow: Competitive Displacement

G cluster_0 1. Binding Event cluster_1 2. Competition cluster_2 P Protein (P) PT P-TNP Complex (High Fluorescence) P->PT + TNP TNP-ATP (T) (Low Fluorescence) TNP->PT + PT_c P-TNP Complex PA P-ATP Complex (No Fluorescence) PT_c->PA Displacement Result Result: Decrease in Fluorescence Confirms Specificity ATP Unlabeled ATP (A) ATP->PA + TNP_f Free TNP-ATP (Low Fluorescence) PA->TNP_f Releases

Caption: Workflow of a competitive binding assay to confirm specificity.

Comparative Data

A successful experiment will show a concentration-dependent decrease in TNP-ATP fluorescence as the competitor concentration increases. By comparing the inhibitory potency (Kᵢ) of various nucleotides, one can characterize the pocket's specificity.

CompetitorExpected Kᵢ RangeInterpretation
ATP Low µM to nMPrimary Confirmation: Strong competition indicates binding to the ATP pocket.[4]
ADP Low to Mid µMOften a good competitor; confirms adenine nucleotide binding.[1]
GTP High µM to no competitionLack of competition suggests specificity for adenine over guanine nucleotides.[1]
Specific Inhibitor Low µM to nMA known ATP-competitive inhibitor should displace TNP-ATP.[4]
Non-specific Molecule No competitionA molecule not expected to bind the ATP pocket should not displace TNP-ATP.
Experimental Protocol: Fluorescence Competition Assay
  • Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

    • Prepare a stock solution of TNP-ATP (e.g., 1 mM in buffer). Note that TNP-ATP fluorescence can be pH-sensitive.[5]

    • Prepare serial dilutions of the competitor ligand (e.g., unlabeled ATP) at concentrations ranging from 1000x to 0.1x the expected Kᵢ.

  • Binding Assay:

    • Determine the dissociation constant (KᏧ) of TNP-ATP for your protein first by titrating TNP-ATP against a fixed protein concentration.

    • In a multi-well plate or cuvette, add the protein at a concentration close to the KᏧ of TNP-ATP.

    • Add TNP-ATP at its KᏧ concentration to the protein solution.

    • Allow the mixture to equilibrate (binding is often instantaneous).[1]

  • Competition:

    • Add increasing concentrations of the competitor (unlabeled ATP) to the wells containing the protein/TNP-ATP complex.

    • Include control wells: (a) buffer + TNP-ATP (for baseline fluorescence) and (b) protein + TNP-ATP without competitor (for maximum fluorescence).

    • Incubate to reach equilibrium.

  • Measurement and Analysis:

    • Measure fluorescence using a fluorometer. For TNP-ATP, typical wavelengths are excitation at ~410 nm and emission at ~540 nm.[1][2]

    • Subtract the background fluorescence of free TNP-ATP from all readings.

    • Plot the normalized fluorescence against the logarithm of the competitor concentration.

    • Fit the data to a suitable competitive binding model to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [TNP-ATP]/KᏧ).

Method 2: Site-Directed Mutagenesis

This powerful technique provides evidence of specificity at the amino acid level. By mutating residues known to be critical for ATP binding (e.g., in the P-loop or the adenine-binding region), one can test if these mutations also abolish TNP-ATP binding.[6][7]

Logical Workflow: Mutagenesis

G cluster_0 Wild-Type Observation cluster_1 Experimental Step cluster_2 Mutant Observation WT Wild-Type Protein WT_binds Binds TNP-ATP (Fluorescence Increase) WT->WT_binds Mutate Mutate Key Residue in ATP Pocket (e.g., P-loop Lysine) Mutant Mutant Protein Mutate->Mutant Mutant_no_bind Fails to Bind TNP-ATP (No Fluorescence Increase) Mutant->Mutant_no_bind Conclusion Conclusion: TNP-ATP binds to the same site as ATP Mutant_no_bind->Conclusion

Caption: Logic for using site-directed mutagenesis to confirm binding site.

Comparative Data

The binding affinity of TNP-ATP to the wild-type protein is compared with that of several mutants. A significant loss of affinity in mutants of key ATP-binding residues is strong evidence for specificity.

Protein VariantKey Residue MutatedExpected KᏧ for TNP-ATPInterpretation
Wild-Type None~5 µM (Example)Baseline binding affinity.
K65A P-loop Lysine>500 µM or No Binding DetectedConfirms interaction with the phosphate backbone.[6]
F475W Stacking PhenylalanineSignificantly increased KᏧConfirms adenine ring stacking interaction.[8]
S120A Non-pocket Serine~5 µM (No significant change)Negative control; mutation outside the pocket should not affect binding.
Experimental Protocol: Site-Directed Mutagenesis and Binding Assay
  • Identify Key Residues: Based on homology modeling, known crystal structures, or literature, identify conserved residues critical for ATP binding (e.g., Walker A/P-loop lysine, catalytic aspartate, residues that form hydrogen bonds with or stack against the adenine ring).[8][9]

  • Generate Mutants:

    • Use a commercial site-directed mutagenesis kit to introduce point mutations (e.g., substituting the key residue with Alanine) into the expression plasmid containing the gene for your protein.

    • Design primers with the desired mutation, ensuring they are ~30 bp long with the mutation in the center.[7]

    • Perform PCR using these primers and a high-fidelity polymerase.

    • Digest the parental (wild-type) template DNA using an enzyme like DpnI.

    • Transform the mutated plasmid into competent E. coli for amplification.

    • Sequence the plasmid to confirm the mutation.

  • Express and Purify: Express and purify the mutant proteins using the same protocol as for the wild-type protein. Ensure the mutations have not led to protein misfolding or instability using techniques like circular dichroism.

  • Perform Binding Assay:

    • For each mutant and the wild-type protein, perform a direct titration experiment as described in Method 1 (step 2 of the protocol).

    • Determine the KᏧ of TNP-ATP for each protein variant by titrating TNP-ATP and measuring the fluorescence increase.

    • Compare the KᏧ values. A drastic increase or complete loss of binding for the ATP-pocket mutants strongly supports specific binding.[10]

Method 3: Comparison with Orthogonal Biophysical Techniques

Confirming the binding interaction with techniques that do not rely on TNP-ATP's intrinsic fluorescence provides an independent line of evidence. These methods can be run in a competition format to derive the affinity of unlabeled ATP.

Workflow: Orthogonal Methodologies

G cluster_0 Measurement Principle cluster_1 Detected Parameter Binding Protein + Ligand Interaction ITC Isothermal Titration Calorimetry (ITC) Binding->ITC SPR Surface Plasmon Resonance (SPR) Binding->SPR FP Fluorescence Polarization (FP) Binding->FP Heat Heat Change (ΔH) ITC->Heat RI Refractive Index Change SPR->RI Pol Change in Molecular Rotation FP->Pol

Caption: Comparison of principles behind orthogonal biophysical methods.

Comparative Data

These techniques provide quantitative binding parameters. The key is to show that unlabeled ATP binds with an affinity that is consistent with its biological function and that it can compete with TNP-ATP.

TechniqueParameters MeasuredProtocol Summary (Competition Mode)
Isothermal Titration Calorimetry (ITC) KᏧ (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy).[11][12]1. Titrate ATP into the protein solution to measure its binding parameters directly. 2. Alternatively, pre-saturate the protein with ATP, then titrate in TNP-ATP. A lack of heat change indicates TNP-ATP cannot displace the bound ATP.
Surface Plasmon Resonance (SPR) KᏧ (Affinity), kₐ (Association rate), kᏧ (Dissociation rate).[13][14]1. Immobilize the protein on a sensor chip. 2. Flow a fixed concentration of TNP-ATP mixed with varying concentrations of ATP over the chip. 3. The decrease in binding signal (Resonance Units) indicates competition.
Fluorescence Polarization (FP) KᏧ (Affinity), IC₅₀ (for competitors).1. Use TNP-ATP as the fluorescent tracer.[15][16] 2. The binding of the small TNP-ATP to the large protein slows its rotation, increasing polarization.[17] 3. Titrate in unlabeled ATP; displacement of TNP-ATP restores its rapid rotation, decreasing the polarization signal.
Experimental Protocols (Brief)
  • ITC Protocol:

    • Place the protein solution in the ITC sample cell and the ligand (TNP-ATP or ATP) in the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • The instrument measures the heat released or absorbed after each injection.[12]

    • Integrate the heat peaks and plot them against the molar ratio of ligand to protein to determine the thermodynamic parameters of binding.[18][19]

  • SPR Protocol:

    • Covalently immobilize the protein onto a sensor chip surface.

    • Flow a continuous stream of buffer over the chip to establish a stable baseline.

    • Inject a solution containing the analyte (TNP-ATP or ATP) and measure the change in resonance units (RU) as it associates and dissociates.[20]

    • For competition, inject a mixture of a fixed concentration of TNP-ATP and varying concentrations of ATP.

  • FP Protocol:

    • In a microplate, add a fixed concentration of TNP-ATP (the tracer) and the protein.

    • Add serial dilutions of a competitor (unlabeled ATP).

    • Excite the sample with plane-polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane.

    • Calculate the polarization value. A decrease in polarization indicates competitive displacement.[15]

Conclusion

References

TNP-ATP: A Critical Evaluation as an ATP Substitute in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for reliable molecular tools is paramount. Adenosine triphosphate (ATP) is a cornerstone of cellular bioenergetics and signaling, making its analogs invaluable for studying ATP-dependent enzymes and pathways. Among these, 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) has emerged as a widely used fluorescent probe. This guide provides a comprehensive comparison of TNP-ATP with its native counterpart, ATP, supported by experimental data and detailed protocols to aid in the critical assessment of its suitability for various enzymatic studies.

Performance Comparison: TNP-ATP vs. ATP

TNP-ATP's primary advantage lies in its fluorescent properties. Unbound in aqueous solution, its fluorescence is weak. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity increases significantly, often accompanied by a blue shift in its emission maximum.[1][2] This characteristic makes it a sensitive probe for monitoring binding events in real-time.

Despite its utility, a crucial consideration is that the bulky trinitrophenyl (TNP) moiety can significantly alter the interaction with the target protein compared to ATP. This often manifests as a much higher binding affinity for TNP-ATP. While this can be advantageous in designing certain assays, it also raises questions about whether TNP-ATP is a true functional mimic of ATP.

Quantitative Data Summary

The following tables summarize the dissociation constants (Kd) for TNP-ATP and ATP with various enzymes, highlighting the frequently observed higher affinity for the fluorescent analog.

Table 1: Comparison of Dissociation Constants (Kd) for Kinases

EnzymeOrganismKd (TNP-ATP)Kd (ATP)Fold Difference (ATP/TNP-ATP)Reference
CheA (Histidine Kinase)E. coli< 0.01 µM~1 µM>100[1]
Epidermal Growth Factor Receptor (EGFR)Human~10 nM~1 µM~100[1]
CASK (CaM-Kinase)Human~1 µM--[3]
ZmCDKA;1Zea mays7.0 ± 2.5 μM--[3]

Table 2: Comparison of Dissociation Constants (Kd) for ATPases

EnzymeOrganismKd (TNP-ATP)Kd (ATP)Fold Difference (ATP/TNP-ATP)Reference
Ca2+-ATPaseRabbitSlightly higher than ATP-<10[1]
F-ATPase-Slightly higher than ATP-<10[1]
TrwBE. coliMuch higher than ATP->100[1]

Table 3: Comparison of Dissociation Constants (Kd) for Other ATP-Binding Proteins

EnzymeOrganismKd (TNP-ATP)Kd (ATP)Fold Difference (ATP/TNP-ATP)Reference
Selenophosphate Synthetase (SPS)E. coliHigh affinity>100x lower affinity>100[1]
Pyruvate Carboxylase (PC)-Much higher than ATP->1000[1]

As the data indicates, for a majority of the studied proteins, TNP-ATP exhibits a significantly higher binding affinity than ATP.[1] This suggests that the TNP group contributes substantially to the binding energy, and researchers should be cautious when extrapolating kinetic and thermodynamic parameters from TNP-ATP to ATP. However, in some instances, such as with Ca2+-ATPase and F-ATPase, the binding affinities are more comparable.[1]

In terms of enzymatic activity, while TNP-ATP can sometimes serve as a substrate, its hydrolysis rate is typically much slower than that of ATP. For example, with the protein tyrosine kinase of the EGFR, the Vmax for TNP-ATP hydrolysis was 200 times slower than with ATP.[1]

Experimental Methodologies

The primary application of TNP-ATP is in fluorescence-based binding assays to determine the affinity of ligands for the ATP-binding site.

Key Experiment: Competitive Binding Assay to Determine ATP Affinity

This experiment is designed to measure the dissociation constant (Kd) of ATP by observing its ability to displace pre-bound TNP-ATP from an enzyme.

Protocol:

  • Preparation of Reagents:

    • Enzyme solution in a suitable buffer (e.g., Tris-HCl, pH 7.0-8.0).

    • TNP-ATP stock solution.

    • A series of ATP solutions of varying concentrations.

  • Instrumentation Setup:

    • A spectrofluorometer is required.

    • Set the excitation wavelength to approximately 408-410 nm.[1][4]

    • Set the emission wavelength to scan a range, typically from 500 nm to 600 nm, to determine the emission maximum, which is often around 540-561 nm.[2][4]

  • Measurement of Initial Fluorescence:

    • To a cuvette, add the enzyme solution and a concentration of TNP-ATP that results in a significant and stable fluorescence signal. This concentration is often in the low micromolar range.

    • Record the initial fluorescence intensity (F0).

  • ATP Titration:

    • Add increasing concentrations of ATP to the cuvette containing the enzyme-TNP-ATP complex.

    • After each addition, allow the system to equilibrate and record the fluorescence intensity (F).

  • Data Analysis:

    • The decrease in fluorescence is proportional to the displacement of TNP-ATP by ATP.

    • Plot the fraction of TNP-ATP bound (calculated from the fluorescence change) against the concentration of ATP.

    • Fit the data to a competitive binding equation to determine the inhibitory constant (Ki) of ATP, which corresponds to its dissociation constant (Kd).

Visualizing Workflows and Pathways

Experimental Workflow: TNP-ATP Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Mix Enzyme + TNP-ATP Enzyme->Mix TNP_ATP TNP-ATP Stock TNP_ATP->Mix ATP ATP Titration Series Titrate Titrate with ATP ATP->Titrate Measure_Initial Measure Initial Fluorescence (F0) Mix->Measure_Initial Measure_Initial->Titrate Measure_Final Measure Fluorescence (F) Titrate->Measure_Final Plot Plot Fluorescence vs. [ATP] Measure_Final->Plot Fit Fit Data to Binding Model Plot->Fit Kd Determine Kd of ATP Fit->Kd

Caption: Workflow for determining ATP binding affinity using a TNP-ATP displacement assay.

Signaling Pathway Example: P2X Receptor Activation

TNP-ATP has been used as a competitive antagonist to study P2X receptors, which are ATP-gated ion channels.[5]

P2X_Pathway ATP Extracellular ATP P2X P2X Receptor ATP->P2X Binds and Activates TNP_ATP TNP-ATP (Antagonist) TNP_ATP->P2X Binds and Inhibits Channel_Open Ion Channel Opening P2X->Channel_Open No_Response No Cellular Response P2X->No_Response Ion_Influx Cation Influx (Na+, Ca2+) Channel_Open->Ion_Influx Cellular_Response Cellular Response Ion_Influx->Cellular_Response

Caption: Simplified diagram of P2X receptor antagonism by TNP-ATP.

Conclusion: Is TNP-ATP a Reliable Substitute?

TNP-ATP is an undeniably useful tool for probing ATP-binding sites and enabling high-throughput screening for inhibitors.[6] Its fluorescent properties provide a convenient and sensitive readout for binding events. However, it should not be considered a universally reliable substitute for ATP in all enzymatic reactions, particularly for accurately determining kinetic parameters of ATP hydrolysis or for assuming an identical binding mode.

The key takeaways for researchers are:

  • For Binding Studies: TNP-ATP is an excellent probe for identifying ATP binding and for rank-ordering the potencies of inhibitors in competitive binding assays.

  • For Kinetic Studies: The catalytic rates observed with TNP-ATP are often significantly lower than with ATP, and thus, it is generally not a reliable substitute for measuring an enzyme's true catalytic efficiency with its native substrate.

Ultimately, the reliability of TNP-ATP as a substitute for ATP is context-dependent. It is a powerful probe for studying the initial binding event, but its utility as a functional mimic of ATP in catalysis is limited. Researchers should employ TNP-ATP with a clear understanding of its properties and limitations, and ideally, validate key findings with label-free methods or with radiolabeled ATP.

References

Assessing the antagonistic potency of TNP-ATP on different P2X receptor subtypes.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antagonistic potency of 2',3'-O-(2,4,6-trinitrophenyl) adenosine-5'-triphosphate (TNP-ATP) across various P2X receptor subtypes. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and application of this widely used antagonist.

TNP-ATP is a non-selective, competitive antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP.[1] Its potency, however, varies significantly across the different receptor subtypes, making it a valuable tool for distinguishing between them. This guide summarizes the available quantitative data on TNP-ATP's antagonistic activity, outlines a typical experimental protocol for its assessment, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Antagonistic Potency of TNP-ATP

The antagonistic potency of TNP-ATP is most commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the reported values for various homomeric and heteromeric P2X receptor subtypes.

P2X Receptor SubtypeSpeciesIC50 / Ki (nM)Notes
P2X1 Rat, Human~0.9 - 6High affinity antagonist.
P2X2 Rat, Human>1000Low affinity antagonist.
P2X3 Rat, Human~0.9 - 2.2High affinity, competitive antagonist.
P2X2/3 Rat, Human~3 - 7Potent antagonist of the heteromeric receptor.[2]
P2X4 Rat, Human>1000Significantly less potent compared to P2X1 and P2X3.
P2X5 Rat, HumanNot widely reported; considered low potency.TNP-ATP is several orders of magnitude less potent at P2X5.
P2X6 -Data not readily available.Not tested in several key studies.
P2X7 Rat, HumanVirtually inactive.Not an effective antagonist for this subtype.

Experimental Protocols for Assessing Antagonism

The determination of TNP-ATP's antagonistic potency on P2X receptors typically involves cellular assays that measure the receptor's response to an agonist in the presence and absence of the antagonist. The two primary methods employed are intracellular calcium measurements and electrophysiological recordings.

Method 1: Intracellular Calcium Measurement using a Fluorometric Imaging Plate Reader (FLIPR)

This high-throughput method is suitable for screening and characterizing antagonists by measuring changes in intracellular calcium concentration following receptor activation.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the P2X receptor subtype of interest (e.g., HEK293 or 1321N1 cells) in appropriate growth medium.

  • Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a suitable density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or Cal-520 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

  • Incubate the plates at 37°C for 1 hour to allow for dye uptake.

3. Compound Preparation:

  • Prepare a stock solution of TNP-ATP in an appropriate solvent (e.g., water or DMSO).

  • Perform serial dilutions of TNP-ATP to create a range of concentrations for testing.

  • Prepare a solution of a P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).

4. FLIPR Assay:

  • Place the cell plate and the compound plates into the FLIPR instrument.

  • Program the instrument to first add the different concentrations of TNP-ATP (or vehicle control) to the wells and incubate for a defined period (e.g., 5-15 minutes).

  • Subsequently, program the instrument to add the agonist solution to all wells.

  • The instrument will measure the fluorescence intensity before and after the addition of the agonist, providing a kinetic reading of the intracellular calcium response.

5. Data Analysis:

  • The peak fluorescence response is measured for each well.

  • The percentage of inhibition of the agonist response is calculated for each concentration of TNP-ATP.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Method 2: Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique provides a more direct measure of ion channel function and is considered the gold standard for characterizing ion channel modulators.

1. Cell Preparation:

  • Use cells expressing the P2X receptor subtype of interest, either in primary culture or as a stable cell line.

  • Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Recording Setup:

  • Place a coverslip in the recording chamber of a patch-clamp setup and perfuse with an extracellular solution.

  • Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the current flowing through the ion channels.

3. Experimental Procedure:

  • Apply the P2X receptor agonist to the cell using a rapid perfusion system to evoke an inward current.

  • After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of TNP-ATP.

  • Record the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.

4. Data Analysis:

  • Calculate the percentage of inhibition of the agonist-evoked current for each concentration of TNP-ATP.

  • Determine the IC50 value by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).

  • To determine the mechanism of antagonism (competitive vs. non-competitive), a Schild analysis can be performed by measuring agonist concentration-response curves in the presence of multiple fixed concentrations of TNP-ATP.

Visualizing the Mechanisms

To better understand the context of TNP-ATP's action, the following diagrams illustrate the P2X receptor signaling pathway and a typical experimental workflow for antagonist characterization.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_Receptor P2X Receptor (Trimeric Ion Channel) ATP->P2X_Receptor Binds and Activates TNP_ATP TNP-ATP (Antagonist) TNP_ATP->P2X_Receptor Competitively Binds and Inhibits Cations Cation Influx (Na+, Ca2+) P2X_Receptor->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Signaling Downstream Signaling Depolarization->Signaling Experimental_Workflow cluster_setup Experimental Setup cluster_assay Antagonist Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing specific P2X subtype Plate_Cells 2. Plate cells in assay-specific plates Cell_Culture->Plate_Cells Dye_Loading 3. Load cells with calcium-sensitive dye (for FLIPR) Plate_Cells->Dye_Loading Add_Antagonist 4. Add varying concentrations of TNP-ATP Dye_Loading->Add_Antagonist Incubate 5. Incubate Add_Antagonist->Incubate Add_Agonist 6. Add P2X agonist (e.g., ATP) Incubate->Add_Agonist Measure_Response 7. Measure response (Calcium flux or Current) Add_Agonist->Measure_Response Calculate_Inhibition 8. Calculate % inhibition Measure_Response->Calculate_Inhibition Dose_Response 9. Generate dose-response curve Calculate_Inhibition->Dose_Response Determine_IC50 10. Determine IC50 value Dose_Response->Determine_IC50

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.